molecular formula C7H7ClO B052076 4-Chloro-2-methylphenol CAS No. 1570-64-5

4-Chloro-2-methylphenol

Cat. No.: B052076
CAS No.: 1570-64-5
M. Wt: 142.58 g/mol
InChI Key: RHPUJHQBPORFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methylphenol is a member of the class of phenols that is o-cresol in which the hydrogen para to the hydroxy group is replaced by a chlorine. It is a member of phenols and a member of monochlorobenzenes. It derives from an o-cresol.
P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPUJHQBPORFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52106-86-2 (hydrochloride salt)
Record name 4-Chloro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022510
Record name 4-Chloro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water., Pale yellow solid; [HSDB] Dark red solid; [CAMEO] White to brown solid; [CHEMINFO] White or brown crystalline solid; [MSDSonline], CRYSTALS.
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-2-methylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3283
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

432 to 437 °F at 760 mmHg (NTP, 1992), 223 °C, 231 °C
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

greater than 235 °F (NTP, 1992), 78 °C
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-2-methylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3283
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), Sol in petroleum ether, In water, 4.00X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.23
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.2 g/cu cm, 0.48 g/cm³
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.02 [mmHg], 2.40X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 27
Record name 4-Chloro-2-methylphenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3283
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Needles from petroleum ether, Pale yellow solid

CAS No.

1570-64-5
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chloro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1570-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-2-METHYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chloro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-2-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297V63W9RI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

118 to 124 °F (NTP, 1992), 51 °C, 46-50 °C
Record name P-CHLORO-O-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19988
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-CHLORO-2-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5841
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CHLORO-o-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1476
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenol from o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of 4-chloro-2-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries, from o-cresol (B1677501). The primary focus is on the widely utilized and efficient method of direct chlorination using sulfuryl chloride (SO₂Cl₂), a process favored for its high yield and selectivity. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data on reaction outcomes. Furthermore, it includes a discussion on an alternative "green" synthesis route using hydrogen chloride and hydrogen peroxide. Safety considerations and purification techniques are also thoroughly addressed to ensure a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as p-chloro-o-cresol (PCOC), is a crucial building block in the synthesis of a variety of commercially significant compounds. Its applications range from the production of herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid) and mecoprop, to its use as a disinfectant and antiseptic.[1][2] The targeted synthesis of the 4-chloro isomer from o-cresol is of paramount importance to avoid the formation of other isomers that can be difficult to separate and may not possess the desired biological or chemical properties. This guide focuses on the prevalent and effective method of electrophilic aromatic substitution using sulfuryl chloride, which offers high para-selectivity.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from o-cresol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho-, para-directing activators. Due to steric hindrance from the methyl group at the ortho position, the incoming electrophile (a chloronium ion or its equivalent) preferentially attacks the para position, leading to the formation of this compound as the major product.

The most common and industrially viable method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[3] This reaction is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which polarizes the S-Cl bond of sulfuryl chloride, generating a more potent electrophilic chlorine species.[4][5] The presence of sulfur-containing co-catalysts can further enhance the para-selectivity of the reaction.[4][6][7]

An alternative, more environmentally friendly approach involves the use of hydrogen chloride (HCl) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[8] This method generates chlorine in situ, avoiding the handling of more hazardous chlorinating agents.

Synthesis_Pathway o_cresol o-Cresol intermediate Electrophilic Attack (para-position favored) o_cresol->intermediate SO2Cl2 / Lewis Acid product This compound intermediate->product side_product 6-Chloro-2-methylphenol (minor product) intermediate->side_product

Caption: General reaction pathway for the chlorination of o-cresol.

Experimental Protocols

Synthesis of this compound using Sulfuryl Chloride

This protocol is a synthesized procedure based on established methods for the chlorination of cresols.[4][9][10]

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent (optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add o-cresol (1.0 eq). If a solvent is used, dissolve the o-cresol in dichloromethane.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or ferric chloride (e.g., 0.01-0.05 eq).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as petroleum ether or by column chromatography on silica (B1680970) gel.[2]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup (o-cresol, catalyst, solvent) cooling Cool to 0-5 °C setup->cooling addition Slow Addition of SO2Cl2 cooling->addition stirring Stir at Room Temperature addition->stirring quench Quench with 1M HCl stirring->quench extraction Solvent Extraction quench->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry with MgSO4 washing->drying isolation Solvent Removal drying->isolation purify Recrystallization or Column Chromatography isolation->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis using Hydrogen Chloride and Hydrogen Peroxide

While less detailed in the literature for this specific conversion, a general method for the oxychlorination of phenols has been reported.[8] A yield of 75% has been achieved for the chlorination of o-cresol using this method.[8] The procedure generally involves reacting the phenol (B47542) with hydrochloric acid and hydrogen peroxide in an aqueous medium, often in the presence of a catalyst like manganous sulfate.[8] This approach is considered a greener alternative as it avoids the use of sulfuryl chloride and organic solvents.

Quantitative Data

The chlorination of o-cresol with sulfuryl chloride is a high-yielding reaction. The selectivity towards the desired 4-chloro isomer is a key parameter.

Table 1: Product Distribution in the Chlorination of o-Cresol

ProductPercentage in Crude MixtureReference
This compound84 - 92.3%[3][9]
6-Chloro-2-methylphenol6.1%[9]
4,6-Dichloro-2-methylphenol1.5%[9]
Unreacted o-CresolUndetectable[9]

Table 2: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₇H₇ClO[2]
Molecular Weight 142.58 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 43-46 °C[2]
Boiling Point 220-225 °C[2]
¹H NMR (CDCl₃, ppm) δ 7.07 (d), 7.03 (dd), 6.67 (d), 4.79 (s, OH), 2.20 (s, CH₃)[1]
Mass Spectrum (m/z) 142 (M⁺), 107[6][11]

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood, as sulfuryl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • o-Cresol: Toxic and corrosive.

  • Sulfuryl chloride: Highly corrosive, toxic by inhalation, and reacts violently with water.

  • Aluminum chloride/Ferric chloride: Corrosive and moisture-sensitive.

  • This compound: Corrosive and toxic if inhaled.[12][13][14] Causes severe skin burns and eye damage.[12]

Conclusion

The synthesis of this compound from o-cresol via chlorination with sulfuryl chloride is a robust and high-yielding method. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the chlorinating agent, high selectivity for the desired para-isomer can be achieved. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field. While the sulfuryl chloride method is well-established, the development of greener alternatives, such as the HCl/H₂O₂ system, presents an interesting avenue for future research and industrial application, aligning with the growing demand for sustainable chemical processes.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇ClO.[1] It presents as a white to off-white or slightly brownish crystalline solid at room temperature with a characteristic phenolic odor.[1][2] This compound is a derivative of o-cresol (B1677501) where the hydrogen atom para to the hydroxyl group has been substituted with a chlorine atom.[2] this compound is of significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and mecoprop.[1][2] Furthermore, due to its antimicrobial properties, it is utilized as a disinfectant and preservative.[1][3] Understanding its physicochemical properties is paramount for its effective and safe use in these applications, as well as for predicting its environmental fate and toxicological profile.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₇ClO[1][4][5][6]
Molecular Weight 142.58 g/mol [1][4][6]
Appearance White to off-white, cream, or slightly brownish crystalline solid. May also appear as dark red flakes with a waxy texture.[1][2][7]
Odor Faint, characteristic phenolic odor.[2][7]
Melting Point 43-46 °C[1][4][8]
Boiling Point 220-225 °C[1][4][8][9]
Density 1.20 g/cm³[1][9][10][11]
Vapor Pressure 26.66 Pa at 19.85-20°C[1][9][11]
Flash Point 78 °C (closed cup)[12][13]
Refractive Index 1.5449 (estimate)[9]
Solubility and Partitioning Characteristics
PropertyValueSource(s)
Water Solubility <0.1 g/100 mL at 15 °C (Insoluble)[1][7][9]
Solubility in Organic Solvents Soluble in ethanol, acetone, and ether.[2]
pKa 9.71 - 9.87[7][9]
logP (Octanol/Water Partition Coefficient) 2.78 - 3.09[7][9]

Mechanism of Action

This compound does not act on a specific signaling pathway but rather exerts its antimicrobial effects through a multi-targeted mechanism, characteristic of phenolic compounds. Its primary mode of action is the disruption of microbial cell membrane integrity.

Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane Membrane_Proteins Membrane Proteins Denaturation Denaturation of Membrane Proteins Membrane_Proteins->Denaturation Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Proteins->Inhibition Lipid_Bilayer Lipid Bilayer Leakage Leakage of Intracellular Components (e.g., K+, ATP) Lipid_Bilayer->Leakage PCOC This compound (PCOC) Disruption Membrane Disruption PCOC->Disruption Disruption->Membrane_Proteins interacts with Disruption->Lipid_Bilayer intercalates Cell_Death Bacterial Cell Death Leakage->Cell_Death Denaturation->Cell_Death Inhibition->Cell_Death

Caption: Antimicrobial mechanism of this compound.

The lipophilic nature of this compound allows it to partition into the lipid bilayer of the bacterial cell membrane. This intercalation disrupts the membrane's structure and fluidity, leading to a loss of its selective permeability. Consequently, essential intracellular components such as ions (e.g., K⁺) and ATP leak out of the cell. Furthermore, this compound can interact with and denature membrane-embedded proteins, including enzymes and transport proteins, which are vital for cellular functions. This cumulative damage to the cell membrane ultimately results in bacterial cell death.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Characterization Workflow

General Workflow for Physicochemical Characterization cluster_physical Physical Properties cluster_solubility Solubility/Partitioning Sample Sample Acquisition (this compound) Purity Purity Assessment (e.g., GC, HPLC) Sample->Purity Physical Determination of Physical Properties Purity->Physical Solubility Determination of Solubility/Partitioning Purity->Solubility MP Melting Point (OECD 102) Physical->MP BP Boiling Point (OECD 103) Physical->BP WS Water Solubility (OECD 105) Solubility->WS LogP logP (OECD 107) Solubility->LogP pKa pKa (OECD 112) Solubility->pKa Data Data Analysis and Compilation Report Final Report Generation Data->Report MP->Data BP->Data WS->Data LogP->Data pKa->Data

Caption: A typical workflow for characterizing a chemical substance.

1. Melting Point Determination (based on OECD Guideline 102)

The melting point is determined as the temperature at which the material transitions from a solid to a liquid state at atmospheric pressure.[14]

  • Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC).[9][14]

  • Procedure (Capillary Method):

    • A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[11][15]

    • The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[9]

    • The sample is heated at a slow, controlled rate (e.g., 2°C/min) near the expected melting point.[9]

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15] For a pure substance, this range is typically narrow.[9]

2. Boiling Point Determination (based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[8][10]

  • Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.[6][8]

  • Procedure (Distillation Method):

    • A sample of this compound is placed in a distillation flask.

    • The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

    • The temperature at which the liquid boils and a stable vapor temperature is maintained is recorded as the boiling point. The pressure is also recorded and corrected to standard atmospheric pressure if necessary.

3. Water Solubility (based on OECD Guideline 105)

This method determines the saturation mass concentration of the substance in water at a given temperature.[4]

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, and a suitable analytical instrument (e.g., HPLC, GC) for concentration measurement.

  • Procedure (Flask Method, for solubilities > 10⁻² g/L):

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[4]

    • The mixture is allowed to settle, and the aqueous phase is separated from the undissolved solid, typically by centrifugation or filtration.[1]

    • The concentration of this compound in the clear aqueous solution is determined using a validated analytical method.[1]

4. Partition Coefficient (n-octanol/water) - logP (based on OECD Guideline 107)

The logP value represents the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[7]

  • Apparatus: Shake flasks, mechanical shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC, GC).

  • Procedure (Shake Flask Method):

    • A known volume of n-octanol and water (pre-saturated with each other) are added to a flask. For an ionizable substance like a phenol, an appropriate buffer is used to ensure the compound is in its non-ionized form.

    • A small, known amount of this compound is added.

    • The flask is sealed and shaken at a constant temperature until equilibrium is reached.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the substance in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.

5. Dissociation Constant in Water - pKa (based on OECD Guideline 112)

The pKa is a measure of the acid strength of the phenolic hydroxyl group.

  • Apparatus: pH meter, temperature-controlled vessel, burette for titration, and optionally a spectrophotometer.

  • Procedure (Titration Method):

    • A known amount of this compound is dissolved in purified water.

    • The solution is titrated with a standard solution of a strong base (e.g., NaOH) at a constant temperature.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is calculated from the pH values on the titration curve, often corresponding to the pH at the half-equivalence point.

Conclusion

The physicochemical properties of this compound define its behavior and utility. Its limited water solubility and moderate lipophilicity (indicated by its logP value) are consistent with its ability to partition into and disrupt bacterial membranes, which is its primary antimicrobial mechanism. The provided data, summarized in clear tables, and the detailed experimental protocols based on international guidelines, offer a robust foundation for researchers and professionals in drug development and chemical manufacturing. This comprehensive understanding is essential for optimizing its applications, ensuring safety, and predicting its environmental impact.

References

An In-depth Technical Guide to 4-Chloro-2-methylphenol (CAS: 1570-64-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenol, a significant chemical intermediate. It covers its physicochemical properties, spectral data, safety and handling protocols, common applications, and detailed experimental methodologies.

Chemical Identity and Core Properties

This compound, also known as p-Chloro-o-cresol, is an aromatic organic compound belonging to the family of chlorinated phenols.[1][2] Structurally, it is an o-cresol (B1677501) molecule where the hydrogen atom at the para-position to the hydroxyl group has been substituted with a chlorine atom.[1][3] At room temperature, it typically exists as a white to off-white or slightly brownish crystalline solid with a characteristic phenolic odor.[2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
CAS Number 1570-64-5[1][2][5]
Molecular Formula C₇H₇ClO[1][2][5]
Molecular Weight 142.58 g/mol [2][5]
Appearance White to off-white/brown crystalline solid[2][3][5]
Melting Point 43-46 °C[1][2][6]
Boiling Point 220-225 °C[1][2][7]
Density 1.20 g/cm³[1][2][8]
Vapor Pressure 26.66 Pa at 19.85 °C[1][2][7]
Water Solubility <0.1 g/100 mL at 15 °C (Slightly soluble)[1][2][3]
Solubility Soluble in ethanol, acetone, ether, and petroleum ether.[3][4]
pKa 9.87 ± 0.18 (Predicted)[1][7]
LogP (Octanol/Water) 3.09 at 20°C[1]
Flash Point >110 °C (>230 °F)[1][7]
Refractive Index 1.5449 (Estimate)[1][2][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

  • ¹H NMR (CDCl₃) : δ ~7.07 (d), ~7.03 (dd), ~6.67 (d), ~4.79 (s, -OH), ~2.20 (s, -CH₃) ppm.[9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak.

  • Molecular Ion (M⁺) : m/z = 142.[4][10]

  • Key Fragments : A significant fragment is often observed at m/z = 107, corresponding to the loss of a chlorine atom.[4][10] The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak at m/z = 144 with an intensity of approximately one-third of the M⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and aromatic C-H bonds. A digitized version of the reference spectrum is available through the NIST WebBook.[11]

Applications and Industrial Significance

This compound is a versatile chemical intermediate with several key applications:

  • Herbicide Synthesis : It is a critical precursor in the manufacture of several phenoxy herbicides, including Mecoprop (MCPP), MCPA (2-methyl-4-chlorophenoxyacetic acid), and MCPB.[1][2][3]

  • Antimicrobial Agent : Due to its antimicrobial properties, it is used as a disinfectant, bactericide, and preservative in various formulations.[1][2][5] This includes applications in personal care products like antiseptic creams and lotions.[5]

  • Industrial Uses : It is employed in the production of dyes, pigments, and phenolic resins.[2][5]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

GHS Classification
  • Pictograms : GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environment).[1][12]

  • Signal Word : Danger.[1]

  • Hazard Statements :

    • H314: Causes severe skin burns and eye damage.[12][13]

    • H331: Toxic if inhaled.[12][13]

    • H400: Very toxic to aquatic life.[12][13]

Toxicity Data
TestValueSpeciesReference(s)
LD₅₀ (Oral) 1320 mg/kgMouse[13]
LD₅₀ (Dermal) ~2240 mg/kgRat[13]
LC₅₀ (Inhalation) ~0.9 mg/L (4h)Rat[13]
EC₅₀ (Daphnia) 0.29 - 1.0 mg/L (48h)Daphnia[8]
LC₅₀ (Fish) 2.3 - 6.6 mg/L (96h)Fish[8]

Handling Precautions : Use only in well-ventilated areas.[13] Wear protective gloves, clothing, eye, and face protection.[13][14] Avoid breathing dust and prevent release to the environment.[13] Store in a locked, well-ventilated place with the container tightly closed.[13]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Chlorination of o-Cresol

A common laboratory and industrial method for synthesizing this compound is the regioselective chlorination of o-cresol using sulfuryl chloride. The reaction is directed to the para-position due to the ortho, para-directing nature of the hydroxyl and methyl groups.

Objective : To synthesize this compound from o-cresol.

Materials :

  • o-Cresol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Dichloromethane (DCM) or other inert solvent

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (catalyst, ~0.01 eq)

  • Diphenyl sulfide (B99878) (co-catalyst, ~0.01 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure :

  • Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add o-cresol and the inert solvent (e.g., dichloromethane).

  • Catalyst Addition : Add the Lewis acid catalyst (e.g., AlCl₃) and the co-catalyst (diphenyl sulfide) to the stirred solution.

  • Chlorination : Cool the mixture in an ice bath to 0-5 °C. Add sulfuryl chloride dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from petroleum ether or by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[3][4]

Characterization : Confirm the identity and purity of the product using ¹H NMR, Mass Spectrometry, and by measuring its melting point.

Analytical Protocol: HPLC Quantification

Objective : To determine the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions :

  • HPLC System : Agilent 1100 series or equivalent, with a Diode Array Detector (DAD) or UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 280 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

Procedure :

  • Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation : Dissolve the sample containing the analyte in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Analysis : Inject the standards and samples onto the HPLC system.

  • Quantification : Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mechanism of Action and Pathways

Antimicrobial Mechanism

Chlorinated phenols, including this compound, are known to exert their antimicrobial effects through several mechanisms. A primary mode of action is the disruption of microbial cell membranes and the uncoupling of oxidative phosphorylation.[4] This process inhibits ATP synthesis without affecting the electron transport chain, ultimately depriving the cell of energy and leading to cell death.[4]

A study on a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), against Methicillin-Resistant Staphylococcus aureus (MRSA) revealed that it can inhibit the formation of biofilms and the production of the virulence factor staphyloxanthin.[15] It also demonstrated a synergistic antimicrobial effect when combined with the antibiotic oxacillin.[15]

Biodegradation Pathway

Environmental microorganisms have developed pathways to degrade chlorinated phenols. For instance, the Gram-negative bacterium Ochrobactrum anthropi can metabolize this compound.[10] The degradation proceeds through an inducible, modified ortho-cleavage pathway.[10] This involves the enzymatic opening of the aromatic ring, leading to intermediates that can be further processed by the cell's central metabolism.[10]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Purification OCresol o-Cresol Reaction Chlorination (0-10°C in DCM) OCresol->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction Catalyst Lewis Acid (AlCl₃) + Co-catalyst Catalyst->Reaction Workup Aqueous Work-up (Wash & Extract) Reaction->Workup Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product Antimicrobial_Mechanism cluster_compound Compound Action cluster_cell Bacterial Cell cluster_effect Cellular Effect Compound This compound Membrane Cell Membrane Disruption Compound->Membrane OxPhos Oxidative Phosphorylation Compound->OxPhos Biofilm Biofilm Formation (e.g., in MRSA) Compound->Biofilm CellDeath Cell Death Membrane->CellDeath ETC Electron Transport Chain ATP_Synthase ATP Synthase Uncoupling Uncoupling of ETC from ATP Synthesis OxPhos->Uncoupling disrupts link NoBiofilm Inhibition of Biofilm Biofilm->NoBiofilm NoATP ATP Production Inhibited Uncoupling->NoATP NoATP->CellDeath

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylphenol, a chlorinated phenolic compound, exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanisms of action involve the disruption of microbial cell membrane integrity, the uncoupling of oxidative phosphorylation leading to ATP depletion, and the inhibition of key cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antimicrobial effects of this compound, supported by quantitative data and detailed experimental protocols.

Core Antimicrobial Mechanisms of Action

The antimicrobial efficacy of this compound stems from its ability to interact with and disrupt fundamental cellular structures and processes in microorganisms. The primary modes of action are detailed below.

Disruption of Microbial Cell Membrane

This compound, owing to its lipophilic nature, readily partitions into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The presence of this compound creates pores or channels in the cell membrane, compromising its function as a selective barrier. This leads to the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids, and the uncontrolled influx of extracellular substances.

  • Dissipation of Ion Gradients: The disruption of the membrane potential and pH gradients across the cell membrane is a critical consequence of increased permeability. These electrochemical gradients are vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes, particularly those involved in respiration and cell wall synthesis, are embedded within the cell membrane. This compound can alter the lipid environment surrounding these enzymes, leading to conformational changes and inhibition of their activity.

A structurally similar compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to exert its antibacterial effects against Methicillin-Resistant Staphylococcus aureus (MRSA) through cell membrane disruption.[1]

Uncoupling of Oxidative Phosphorylation

Chlorinated phenols are recognized as effective uncouplers of oxidative phosphorylation in both prokaryotic and eukaryotic cells.[2] this compound acts as a protonophore, shuttling protons across the inner mitochondrial or bacterial cytoplasmic membrane, thereby dissipating the proton motive force. This uncoupling has the following consequences:

  • Inhibition of ATP Synthesis: The proton gradient is the driving force for ATP synthase. By dissipating this gradient, this compound inhibits the production of ATP, the primary energy currency of the cell.

  • Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain continues to function, leading to an increased rate of oxygen consumption without the concomitant production of ATP.

  • Cellular Energy Depletion: The net result is a severe depletion of cellular energy reserves, leading to the cessation of essential metabolic processes and ultimately, cell death.

At high concentrations, the related compound 2-Methyl-4-chlorophenol has been observed to decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases.[2]

Antifungal-Specific Mechanisms

In fungi, this compound exhibits additional mechanisms of action, primarily targeting the fungal cell membrane's unique composition.

  • Interaction with Ergosterol (B1671047): Similar to other phenolic compounds like thymol, this compound is believed to interact with ergosterol, a major sterol component of the fungal cell membrane. This interaction further disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.

  • Induction of Apoptosis: There is evidence to suggest that phenolic compounds can induce apoptosis-like cell death in fungi. This programmed cell death cascade can be initiated by cellular stress, such as that caused by membrane damage and energy depletion, and involves the activation of metacaspases and the production of reactive oxygen species (ROS).

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound and its derivatives has been quantified against various microorganisms. The following tables summarize available Minimum Inhibitory Concentration (MIC) data.

MicroorganismCompoundMICReference
Staphylococcus aureus (MRSA)4-chloro-2-isopropyl-5-methylphenol32 µg/mL[1]
Escherichia coliThis compound (Chlorocresol)256–512 mg/L

Note: Data for this compound against a broader range of specific pathogens is limited in the public domain. The data for its derivative provides a strong indication of its potential efficacy.

Detailed Experimental Protocols

The following protocols describe key experiments to elucidate the mechanism of action of this compound.

Bacterial Membrane Potential Assay using DiSC₃(5)

This protocol assesses the effect of this compound on bacterial cytoplasmic membrane potential using the fluorescent probe DiSC₃(5).

Principle: DiSC₃(5) is a carbocyanine dye that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5 µM and incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.

  • Assay:

    • Transfer the dye-loaded cell suspension to a 96-well black, clear-bottom plate.

    • Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

    • Add this compound at various concentrations to the wells.

    • Immediately begin kinetic measurements of fluorescence intensity at regular intervals for at least 30 minutes.

    • Include a positive control for depolarization (e.g., valinomycin (B1682140) or CCCP) and a negative (vehicle) control.

  • Data Analysis: An increase in fluorescence intensity in the presence of this compound indicates membrane depolarization.

Quantification of Fungal Ergosterol Content by HPLC

This protocol is used to determine if this compound affects the ergosterol content in fungal cell membranes.

Principle: Ergosterol is extracted from fungal cells and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection. A reduction in ergosterol content in treated cells compared to untreated cells suggests interference with the ergosterol biosynthesis pathway or membrane integrity.

Methodology:

  • Fungal Culture and Treatment: Grow the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to the desired growth phase. Expose the cultures to various concentrations of this compound for a defined period.

  • Cell Harvesting and Saponification:

    • Harvest the fungal mycelia by filtration or centrifugation.

    • Wash the mycelia with distilled water and dry them.

    • Add alcoholic potassium hydroxide (B78521) solution to the dried mycelia and heat at 80-90°C for 1-2 hours to saponify the cellular lipids and release ergosterol.

  • Ergosterol Extraction:

    • After cooling, add water and a non-polar solvent (e.g., n-hexane or pentane) to the saponified mixture.

    • Vortex vigorously to extract the non-saponifiable fraction containing ergosterol into the organic layer.

    • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase (e.g., methanol (B129727) or isopropanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Elute the ergosterol isocratically and detect it by UV absorbance at approximately 282 nm.

  • Quantification: Calculate the ergosterol concentration in the samples by comparing the peak area to a standard curve prepared with pure ergosterol.

Checkerboard Synergy Assay

This protocol determines the synergistic, additive, or antagonistic interaction between this compound and another antimicrobial agent.

Principle: A two-dimensional array of serial dilutions of two compounds is used to determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent.

  • Prepare Microtiter Plate:

    • In a 96-well microtiter plate, create serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis.

    • The final plate should contain a range of concentrations of each compound alone and in all possible combinations.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Determine MICs: After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible growth.

  • Calculate FIC Index: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows.

Putative Signaling Pathway for Antimicrobial Action

antimicrobial_action cluster_membrane Cell Membrane Disruption cluster_energy Energy Depletion cluster_fungal Fungal-Specific Action 4_Chloro_2_methylphenol This compound Membrane_Insertion Membrane Insertion 4_Chloro_2_methylphenol->Membrane_Insertion Increased_Permeability Increased Permeability Membrane_Insertion->Increased_Permeability Inhibition_Enzymes Inhibition of Membrane Enzymes Membrane_Insertion->Inhibition_Enzymes Ergosterol_Interaction Interaction with Ergosterol Membrane_Insertion->Ergosterol_Interaction Leakage Leakage of Ions & Metabolites Increased_Permeability->Leakage Dissipation Dissipation of Ion Gradients Increased_Permeability->Dissipation Cell_Death Microbial Cell Death Leakage->Cell_Death Uncoupling Uncoupling of Oxidative Phosphorylation Dissipation->Uncoupling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Apoptosis_Induction Induction of Apoptosis ATP_Depletion->Apoptosis_Induction ATP_Depletion->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Putative antimicrobial action of this compound.

Experimental Workflow for Membrane Potential Assay

membrane_potential_workflow Start Start Prepare_Culture Prepare Bacterial Culture (mid-log phase) Start->Prepare_Culture Wash_Cells Wash & Resuspend Cells Prepare_Culture->Wash_Cells Dye_Loading Load with DiSC3(5) Wash_Cells->Dye_Loading Aliquot Aliquot to 96-well Plate Dye_Loading->Aliquot Measure_Baseline Measure Baseline Fluorescence Aliquot->Measure_Baseline Add_Compound Add this compound Measure_Baseline->Add_Compound Kinetic_Read Kinetic Fluorescence Measurement Add_Compound->Kinetic_Read Analyze_Data Analyze Data for Depolarization Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the bacterial membrane potential assay.

Experimental Workflow for Checkerboard Synergy Assay

checkerboard_workflow Start Start Prepare_Stocks Prepare Stock Solutions (Drug A & Drug B) Start->Prepare_Stocks Serial_Dilutions Create 2D Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilutions Inoculate Inoculate with Microbial Suspension Serial_Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MICs (alone & in combination) Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret Interpret Interaction (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Conclusion

This compound is a potent antimicrobial agent with a multi-targeted mechanism of action. Its ability to disrupt microbial membranes, uncouple oxidative phosphorylation, and interfere with fungal-specific processes makes it an effective biocide. The experimental protocols and data presented in this guide provide a framework for further research and development of this compound and related compounds as antimicrobial agents in various applications. Understanding these core mechanisms is crucial for optimizing its use and for the development of new therapeutic strategies to combat microbial infections.

References

An In-depth Technical Guide to 4-Chloro-2-methylphenol: Structural Formula, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methylphenol, including its structural formula, its various isomers, their physicochemical properties, and detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Structural Formula of this compound

This compound, also known as p-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO. Its structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a methyl group at position 2, relative to the hydroxyl group.

The structural formula is as follows:

Isomers of Chloromethylphenol

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of chloromethylphenol, the isomers arise from the different possible positions of the chlorine atom and the methyl group on the phenol ring. There are a total of 19 structural isomers of monochlorinated methylphenol. The isomers of cresol (B1669610) (methylphenol) are ortho-cresol, meta-cresol, and para-cresol.[1] Chlorination of these cresols can lead to various isomers.

The isomers can be systematically named based on the substitution pattern on the phenol ring. The following table lists the possible isomers of chloromethylphenol.

Physicochemical Properties of Chloromethylphenol Isomers

The position of the chloro and methyl groups on the phenol ring significantly influences the physicochemical properties of the isomers. These properties, including melting point, boiling point, pKa, and solubility, are crucial for understanding the behavior of these compounds in various applications.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaSolubility in Water
This compound 1570-64-5C₇H₇ClO142.5847224[2]-Insoluble
2-Chloro-3-methylphenol 608-26-4C₇H₇ClO142.5856[3]230[3]--
4-Chloro-3-methylphenol 59-50-7C₇H₇ClO142.5863-65[4][5]235 - 239[4][6]9.553.8 - 4 g/L at 20°C[7][8]
5-Chloro-2-methylphenol 5306-98-9C₇H₇ClO142.5872-76[9]109-112 (at 15 mmHg)[9]--
2-Chloro-5-methylphenol 615-74-7C₇H₇ClO142.5846-48196--
2-Chloro-4-methylphenol 6640-27-3C₇H₇ClO142.58-195-1968.79 (Predicted)[1]Sparingly soluble[1]
3-Chloro-4-methylphenol 615-62-3C₇H₇ClO142.5855-56[10][11]228[10][11]--
3-Chloro-2-methylphenol 3260-87-5C₇H₇ClO142.58---Sparingly soluble[12]
2-Chloro-6-methylphenol 87-64-9C₇H₇ClO142.58----

Experimental Protocols for Synthesis

The synthesis of chloromethylphenol isomers is typically achieved through the electrophilic chlorination of the corresponding cresol isomer. The regioselectivity of the chlorination is a critical aspect of the synthesis, and various methods have been developed to control the position of the chlorine atom.

General Protocol for the Chlorination of o-Cresol (B1677501) to Synthesize this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound by the direct chlorination of o-cresol.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve o-cresol in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous aluminum chloride to the solution.

  • Cool the mixture in an ice bath.

  • Add sulfuryl chloride dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quench the reaction by slowly adding a 5% sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[13]

Synthesis of 2-Chloro-3-methylphenol

The synthesis of 2-Chloro-3-methylphenol is more challenging due to the directing effects of the hydroxyl and methyl groups in m-cresol (B1676322), which favor chlorination at the 4- and 6-positions. A historical method involves a multi-step process.[14]

A multi-step synthesis approach:

  • Nitration of m-cresol: Selective nitration of m-cresol at the para-position to the hydroxyl group.

  • Reduction of the nitro group: The nitro group is then reduced to an amino group.

  • Diazotization: The resulting aminophenol is treated with nitrous acid to form a diazonium salt.

  • Sandmeyer reaction: The diazonium salt is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst to introduce the chlorine atom at the desired position, yielding 2-chloro-3-methylphenol.[14]

Visualization of Isomeric Relationships

The following diagrams illustrate the structural relationships between this compound and its isomers.

Caption: Relationship between cresol isomers and some of their chlorinated derivatives.

G cluster_4_chloro_2_methylphenol This compound cluster_isomers Positional Isomers struct1 struct2 2-Chloro-3-methylphenol struct3 4-Chloro-3-methylphenol struct4 5-Chloro-2-methylphenol

Caption: Structural formulas of this compound and some of its positional isomers.

References

Spectral Analysis of 4-Chloro-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol is a chlorinated aromatic organic compound with a wide range of applications, including its use as a disinfectant and as an intermediate in the synthesis of herbicides.[1] A thorough understanding of its chemical structure is paramount for its effective and safe use, as well as for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of this compound. This guide provides an in-depth analysis of the NMR, IR, and MS spectral data of this compound, complete with experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.07d1HAr-H
7.03d1HAr-H
6.67dd1HAr-H
4.79s1H-OH
2.20s3H-CH₃

¹³C NMR Spectral Data [3]

Chemical Shift (δ) ppmAssignment
150.7C-OH
129.9Ar-C
129.5Ar-C
126.1C-Cl
125.7Ar-C
115.2Ar-C
15.8-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (methyl group)
1600-1450StrongC=C stretch (aromatic ring)
1260-1000StrongC-O stretch (phenol)
850-750StrongC-Cl stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
142100[M]⁺ (Molecular ion)
14432[M+2]⁺ (Isotopic peak due to ³⁷Cl)
10780[M-Cl]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to a frequency of typically 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common.[5] The spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.[6]

  • Data Processing : The acquired spectra are processed by phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm). The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the thin solid film method is often employed. The solid is dissolved in a volatile solvent like methylene (B1212753) chloride, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.[8]

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.[9][10][11]

  • Mass Analysis : The positively charged ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[9][11]

  • Detection : A detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus m/z.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Interpretation Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Verified Structure of This compound Interpretation->Structure

Caption: Workflow for the spectral analysis of this compound.

Interpretation of Spectra

  • ¹H NMR : The presence of three distinct signals in the aromatic region (around 7 ppm) is consistent with a trisubstituted benzene (B151609) ring. The singlet at 4.79 ppm is characteristic of a phenolic hydroxyl proton, and the singlet at 2.20 ppm corresponds to the three protons of the methyl group.

  • ¹³C NMR : The spectrum shows seven distinct carbon signals, which matches the number of carbon atoms in this compound. The chemical shifts are consistent with the expected electronic environment of each carbon atom in the proposed structure.

  • IR : The broad absorption band in the 3400-3200 cm⁻¹ region is a clear indication of the O-H stretching vibration of the hydroxyl group. The peaks in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching of the aromatic ring. The strong absorption between 850-750 cm⁻¹ can be attributed to the C-Cl stretching vibration.

  • MS : The mass spectrum shows a molecular ion peak at m/z 142, which corresponds to the molecular weight of this compound.[12] The presence of an isotopic peak at m/z 144 with a relative abundance of about one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).[10] The fragmentation pattern, including the loss of a chlorine atom (m/z 107), further supports the proposed structure.

Conclusion

The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and consistent picture of the molecular structure of this compound. Each spectroscopic technique offers unique insights into the different functional groups and the overall connectivity of the atoms within the molecule. This detailed spectral analysis serves as a crucial reference for quality control, reaction monitoring, and the future development of applications involving this important chemical compound.

References

Solubility Profile of 4-Chloro-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-methylphenol in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.

Introduction to this compound

This compound, also known as p-chloro-o-cresol, is a halogenated phenolic compound.[1][2] It exists as a white to off-white crystalline solid with a characteristic phenolic odor.[1] This compound serves as a crucial intermediate in the synthesis of various chemicals, including herbicides like MCPA and MCPB, and is also utilized as a disinfectant and preservative.[2] Understanding its solubility in different organic solvents is critical for its application in synthesis, formulation, and various industrial processes.

Solubility Data

It is generally reported that this compound has limited solubility in water and is more soluble in common organic solvents.[1]

Table 1: Solubility of this compound in Various Solvents

SolventFormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OPolar Protic<0.1 g/100 mL[1][2]15Insoluble
WaterH₂OPolar Protic7.6 g/L25Slightly soluble
EthanolC₂H₅OHPolar ProticSoluble[1]Not SpecifiedReadily soluble
AcetoneC₃H₆OPolar AproticSoluble[1]Not SpecifiedReadily soluble
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]Not Specified
Petroleum Ether-NonpolarModerately SolubleNot Specified
Aromatic Solvents-NonpolarReadily SolubleNot Specifiede.g., Toluene, Benzene
Caustic Soda SolutionNaOH (aq)Aqueous BaseReadily SolubleNot SpecifiedReacts to form a soluble salt
Paraffinic Solvents-NonpolarModerately SolubleNot Specifiede.g., Hexane, Heptane

Note: The terms "Readily Soluble," "Soluble," and "Moderately Soluble" are based on qualitative descriptions found in the literature and are not based on standardized quantitative measurements.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The protocol is based on the widely used isothermal shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvent: Selected organic solvent (HPLC grade)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Thermostatic shaker bath

    • Vials with screw caps (B75204) and PTFE septa

    • Syringes and syringe filters (0.45 µm, PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with the mobile phase of the HPLC to a concentration within the calibrated range of the instrument.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Develop a suitable HPLC method for the quantification of this compound. A typical method would involve a C18 column and a mobile phase of acetonitrile (B52724) and water at a specific ratio, with UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~280 nm).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow start Start preparation Preparation of Saturated Solution start->preparation equilibration Equilibration in Thermostatic Shaker preparation->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Supernatant Sampling & Filtration settling->sampling dilution Dilution of Filtered Sample sampling->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis quantification Quantification of Sample Concentration hplc_analysis->quantification calibration Calibration Curve Generation calibration->quantification calculation Solubility Calculation quantification->calculation end End calculation->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While precise quantitative data remains sparse in the public domain, the provided qualitative information and the detailed methodology offer a solid foundation for researchers and professionals working with this compound. The experimental workflow diagram provides a clear visual representation of the steps involved in accurately measuring its solubility. Further research to quantify the solubility in a broader range of solvents and at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Thermal Decomposition of 4-Chloro-2-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-2-methylphenol is a chemical intermediate used in the synthesis of various products, including herbicides and pharmaceuticals.[1] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safety in manufacturing, storage, and handling, as well as for predicting its environmental fate and potential for forming hazardous byproducts under elevated temperatures. When heated to decomposition, it is known to emit toxic fumes, including hydrogen chloride and carbon oxides.[2]

A comprehensive review of the scientific literature reveals a notable gap in specific quantitative data regarding the thermal decomposition of this compound. While general information about its reactivity is available, detailed studies providing thermogravimetric analysis (TGA) data, differential scanning calorimetry (DSC) curves, kinetic parameters (e.g., activation energy), and a quantitative distribution of decomposition products are scarce.

This guide aims to bridge this gap by:

  • Presenting the known properties and qualitative decomposition information for this compound.

  • Providing a detailed overview of the primary analytical techniques used to study thermal decomposition.

  • Offering adaptable, in-depth experimental protocols for these techniques.

  • Illustrating generalized thermal decomposition pathways for chlorophenols.

  • Presenting quantitative data from structurally similar chlorophenols to serve as a reference for expected thermal behavior.

Physicochemical and Toxicological Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting thermal decomposition experiments.

PropertyValueReference
CAS Number 1570-64-5
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol
Appearance White to cream to brown crystals or powder[3]
Melting Point 42.0-51.0 °C[3]
Boiling Point 220-225 °C
Solubility Insoluble in water[4]

This compound is classified as a corrosive substance and is toxic by inhalation.[5] Exposure can cause irritation to the skin, eyes, and respiratory tract.[6]

Thermal Decomposition Pathways and Products

The thermal decomposition of chlorophenols is a complex process that can proceed through various reaction pathways, leading to a wide range of products. The specific products and their distribution are highly dependent on factors such as temperature, heating rate, and the presence of oxygen or catalysts.

A generalized reaction pathway for the thermal decomposition of chlorophenols, including this compound, is initiated by the cleavage of the C-Cl or O-H bonds. Subsequent reactions can include dechlorination, dehydroxylation, and rearrangement of the aromatic ring. At higher temperatures, fragmentation of the benzene (B151609) ring can occur, leading to the formation of smaller volatile compounds.

One of the major concerns with the thermal decomposition of chlorophenols is the potential for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[7][8] The formation of these compounds is favored in the presence of oxygen and certain metal catalysts.[8]

Decomposition_Pathway This compound This compound Initial Bond Cleavage Initial Bond Cleavage This compound->Initial Bond Cleavage Heat Radical Intermediates Radical Intermediates Initial Bond Cleavage->Radical Intermediates Dechlorination Dechlorination Lower Molecular Weight Products Lower Molecular Weight Products Dechlorination->Lower Molecular Weight Products e.g., Cresols, Phenols Dehydroxylation Dehydroxylation Dehydroxylation->Lower Molecular Weight Products e.g., Chlorotoluenes Ring Opening Ring Opening Ring Opening->Lower Molecular Weight Products e.g., CO, CO₂, HCl Radical Intermediates->Dechlorination Radical Intermediates->Dehydroxylation Radical Intermediates->Ring Opening PCDD/F Formation PCDD/F Formation Radical Intermediates->PCDD/F Formation Dimerization & Cyclization

Quantitative Data on Thermal Decomposition of Chlorophenols

As previously mentioned, specific quantitative data for the thermal decomposition of this compound is limited. However, data from studies on other chlorophenol isomers can provide valuable insights into the expected temperature ranges for decomposition and the types of products that may be formed. Table 2 summarizes TGA data for various chlorophenols.

CompoundOnset Decomposition Temp. (°C)Major Mass Loss Range (°C)Residual Mass (%) at 800°CReference
2-Chlorophenol~150150 - 300< 5Illustrative
4-Chlorophenol~180180 - 350< 5Illustrative
2,4-Dichlorophenol~200200 - 400< 10Illustrative
2,4,6-Trichlorophenol~220220 - 450~15Illustrative

*Note: The data in this table is illustrative and based on typical values for chlorophenols. Specific values can vary depending on the experimental conditions.

Table 3 presents a list of potential decomposition products identified from the pyrolysis of various chlorophenols.

Product CategoryExamples
Chlorinated Aromatics Chlorobenzene, Dichlorobenzene
Phenolic Compounds Phenol, Cresols
Aromatic Hydrocarbons Benzene, Toluene, Naphthalene
Gases HCl, CO, CO₂, CH₄
Chlorinated Dioxins/Furans PCDDs, PCDFs

Experimental Protocols

To facilitate further research into the thermal decomposition of this compound, this section provides detailed, adaptable protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the thermal stability and decomposition profile of a material.[9][10]

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[11]

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.[11]

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition, the temperature ranges of major mass loss events, and the final residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA Analysis cluster_data Data Processing Weigh Sample Weigh Sample Load into Crucible Load into Crucible Weigh Sample->Load into Crucible Load Crucible into TGA Load Crucible into TGA Load into Crucible->Load Crucible into TGA Purge with Inert Gas Purge with Inert Gas Load Crucible into TGA->Purge with Inert Gas Run Temperature Program Run Temperature Program Purge with Inert Gas->Run Temperature Program Record Mass and Temperature Record Mass and Temperature Run Temperature Program->Record Mass and Temperature Plot TGA/DTG Curves Plot TGA/DTG Curves Record Mass and Temperature->Plot TGA/DTG Curves Determine Decomposition Temperatures Determine Decomposition Temperatures Plot TGA/DTG Curves->Determine Decomposition Temperatures

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.[12]

Objective: To identify the individual chemical compounds formed during the thermal decomposition of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample tube or cup.

  • Pyrolyzer Setup:

    • Insert the sample tube into the pyrolyzer.

    • Set the pyrolysis temperature. For an initial screening, a temperature corresponding to the major decomposition event observed in the TGA can be used (e.g., 400 °C). A series of experiments at different temperatures can provide a more complete picture of the product distribution.

    • Set the pyrolysis time (typically 10-30 seconds).

  • GC-MS Method:

    • Injector: Set the injector temperature to 250-280 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Parameters:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Scan range: m/z 35-550.

  • Data Analysis:

    • Identify the individual peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the corresponding compound.

    • Semi-quantify the products based on their peak areas.

PyGCMS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_data Data Processing Place Sample in Pyrolysis Tube Place Sample in Pyrolysis Tube Insert into Pyrolyzer Insert into Pyrolyzer Place Sample in Pyrolysis Tube->Insert into Pyrolyzer Heat to Decomposition Temperature Heat to Decomposition Temperature Insert into Pyrolyzer->Heat to Decomposition Temperature Transfer Products to GC Transfer Products to GC Heat to Decomposition Temperature->Transfer Products to GC Separate Compounds in GC Column Separate Compounds in GC Column Transfer Products to GC->Separate Compounds in GC Column Detect and Identify by MS Detect and Identify by MS Separate Compounds in GC Column->Detect and Identify by MS Analyze Chromatogram Analyze Chromatogram Detect and Identify by MS->Analyze Chromatogram Identify Peaks via Mass Spectra Library Identify Peaks via Mass Spectra Library Analyze Chromatogram->Identify Peaks via Mass Spectra Library

Conclusion

This technical guide has synthesized the available information on the thermal decomposition of this compound and provided a framework for future research. While specific quantitative data for this compound remains a research gap, the provided protocols for TGA and Py-GC-MS offer a clear path for obtaining this critical information. The generalized decomposition pathways and data from related chlorophenols serve as a valuable starting point for researchers in the fields of chemical safety, environmental science, and drug development. Further experimental work is essential to fully characterize the thermal decomposition of this compound and to accurately assess the associated risks.

References

environmental fate and degradation of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of 4-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (p-chloro-o-cresol, PCOC) is a chlorinated phenolic compound used as an intermediate in the synthesis of herbicides, such as MCPA and mecoprop, and in the manufacturing of disinfectants and preservatives.[1][2] As a result of its production and use, it can be released into the environment, where its fate and degradation are of significant interest due to its toxicity to aquatic organisms.[3] This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental methodologies and quantitative data are presented to serve as a resource for environmental scientists and researchers.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physical and chemical properties. It is a crystalline solid with limited solubility in water and low volatility.[1][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇ClO[1][5]
Molecular Weight 142.58 g/mol [1][5]
CAS Number 1570-64-5[1]
Appearance White to off-white/beige crystalline solid[4][6]
Melting Point 43 - 47 °C[1][6][7]
Boiling Point 220 - 225 °C[1][6][7]
Water Solubility < 0.1 g/100 mL (15°C); 6,800 mg/L (25°C)[1][8]
Vapor Pressure 26.66 Pa (at 19.85°C)[1]
Octanol-Water Partition Coefficient (log Kow) 2.78 - 2.8[5][8]
pKa 9.87 ± 0.18 (Predicted)[1]

Environmental Fate and Distribution

Based on Mackay fugacity modeling (Level 1), the environmental distribution of this compound is predicted to be predominantly in water (56%) and air (33%), with smaller amounts partitioning to soil (6%) and sediment (5%).[3] Its relatively low log Kow suggests a low potential for bioaccumulation.[3][8]

Abiotic Degradation

Abiotic processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment.

Hydrolysis

This compound is not expected to undergo hydrolysis under environmental conditions. Phenolic compounds are generally resistant to hydrolysis, and the covalently bonded chloro and methyl groups on the aromatic ring are stable.[4][5][8]

Photolysis

Photodegradation is a significant abiotic pathway for this compound.

  • Atmospheric Photolysis : In the atmosphere, it can react with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 1.2 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 32 hours.[4][5]

  • Aqueous Photolysis : In aqueous solutions, this compound can undergo direct photolysis by absorbing UV light at wavelengths above 290 nm.[4][5] This process typically involves the substitution of the chlorine atom with a hydroxyl group, leading to the formation of intermediates that can subsequently polymerize.[4] In seawater, a degradation rate of 2.8 µg/L/day was observed at an initial concentration of 18 µg/L.[4]

Biotic Degradation

Biodegradation is a primary mechanism for the removal of this compound from soil and water. The compound is considered to be readily biodegradable.[3] It is also a known degradation product of widely used phenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid).[4][9]

Aerobic Biodegradation

Under aerobic conditions, microorganisms can utilize this compound as a carbon and energy source. A common degradation pathway has been identified in Gram-negative bacteria, such as the strain S1 isolated from activated sludge.[10][11] The pathway proceeds via a modified ortho-cleavage route.

  • Hydroxylation : The initial step involves the hydroxylation of this compound to form 5-chloro-3-methylcatechol .[11] This reaction is catalyzed by a hydroxylase enzyme.[10]

  • Ring Cleavage : The resulting catechol intermediate undergoes intradiol (ortho) ring cleavage, catalyzed by a catechol 1,2-dioxygenase type II enzyme.[10][11] This breaks the aromatic ring between the two hydroxyl groups to form 4-chloro-2-methyl-cis,cis-muconate .[11]

  • Further Degradation : The muconate derivative is further metabolized, leading to the transient formation of intermediates such as 2-methyl-4-carboxymethylenebut-2-en-4-olide , before being channeled into central metabolic pathways.[10][11]

First-order degradation rate constants have been measured in soil, with values of 0.0337 day⁻¹ in sandy clay soil and 0.0334 day⁻¹ in silty clay soil.[5]

Biodegradation_Pathway cluster_main Aerobic Biodegradation of this compound PCOC This compound CMC 5-Chloro-3-methylcatechol PCOC->CMC Hydroxylase CMM 4-Chloro-2-methyl- cis,cis-muconate CMC->CMM Catechol 1,2-dioxygenase (ortho-cleavage) Intermediate 2-Methyl-4-carboxymethylene- but-2-en-4-olide CMM->Intermediate Lactone Formation TCA Central Metabolism (TCA Cycle) Intermediate->TCA Further Metabolism

Bacterial aerobic degradation pathway for this compound.
Anaerobic Biodegradation

Information on anaerobic degradation is limited. One study found that at a concentration of 10 µg/L, this compound was not biodegraded after 32 days in a batch anaerobic digestion system, suggesting that this pathway may be significantly slower than aerobic degradation.[5]

Ecotoxicity

This compound is classified as very toxic to aquatic organisms.[3][12] A summary of acute and chronic toxicity data is provided in Table 2.

Table 2: Ecotoxicity Data for this compound

OrganismEndpointDurationValue (mg/L)Reference(s)
Fish LC5096 h1.9 - 6.6[3][12]
Fish NOEC (histopathological changes)28 days0.5[3]
Daphnia magna (Water Flea) EC5048 h0.29 - 1.0[3][12]
Daphnia magna (Water Flea) NOEC (reproduction)21 days0.55[3]
Algae (Desmodesmus subspicatus) EC5072 - 96 h8.2 - 14.81[6][12]
Algae EC1096 h0.89[3]
Activated Sludge Microorganisms EC50 (respiration inhibition)->55[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's environmental fate.

Protocol for Analysis in Water by SPE and GC-MS (Adapted from US EPA Method 528)

This method is suitable for determining the concentration of this compound in aqueous samples.

  • Sample Preparation :

    • Collect a 1 L water sample in a clean glass container.

    • If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite.

    • Acidify the sample to pH ≤ 2 with 6N HCl.

    • Spike the sample with appropriate surrogate standards (e.g., 2-chlorophenol-d4).

  • Solid Phase Extraction (SPE) :

    • Use a polystyrene divinylbenzene (B73037) SPE cartridge (e.g., 500 mg).

    • Pre-condition the cartridge by washing sequentially with 3 x 3 mL of dichloromethane (B109758) (DCM), followed by 3 x 3 mL of methanol (B129727), and finally 3 x 3 mL of 0.05 N HCl, ensuring the sorbent does not go dry after the final methanol wash.

    • Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

    • After extraction, dry the cartridge under vacuum for 15 minutes.

  • Elution :

    • Elute the retained analytes by passing 5 mL of DCM through the cartridge, followed by a rinse of the sample bottle with 10 mL of DCM which is then also passed through the cartridge. Collect the eluate.

  • Concentration and Analysis :

    • Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.

    • Add internal standards (e.g., 1,2-dimethyl-3-nitrobenzene) and adjust the final volume to 1 mL with DCM.

    • Analyze the extract using a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A low-polarity fused silica (B1680970) capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is typically used.

Analysis_Workflow cluster_workflow Analytical Workflow for this compound in Water A 1. Sample Collection (1L) & Preservation (pH ≤ 2) B 2. Solid Phase Extraction (SPE) (Polystyrene Divinylbenzene Cartridge) A->B C 3. Elution (Dichloromethane) B->C D 4. Concentration (Nitrogen Evaporation) C->D E 5. GC-MS Analysis D->E

General workflow for the analysis of this compound in water.
Protocol for Aqueous Photodegradation Study

This protocol describes a typical laboratory setup for evaluating the direct photolysis of this compound.

  • Reactor Setup :

    • Use a closed system with an inner-irradiation-type quartz reactor.

    • Employ a light source that simulates the solar spectrum or a specific UV wavelength, such as a medium-pressure mercury lamp or a xenon lamp.

    • Immerse the lamp in a cooling well to maintain a constant temperature (e.g., 10-20°C) and prevent thermal degradation. A flow cryostat can be used for this purpose.

  • Experimental Procedure :

    • Prepare a solution of this compound in deionized water or a relevant environmental matrix (e.g., synthetic seawater) at a known concentration.

    • Fill the quartz reactor with the solution.

    • Before irradiation, stir the solution in the dark for at least 30 minutes to establish adsorption equilibrium with the reactor surfaces.

    • Turn on the light source to initiate the photodegradation reaction.

    • Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately analyze the aliquots for the concentration of this compound using the GC-MS method described above or a suitable HPLC method to determine the degradation kinetics.

    • Control experiments should be run in the dark to ensure no degradation occurs in the absence of light.

Protocol for Catechol 1,2-Dioxygenase Activity Assay

This assay is used to confirm a key enzymatic step in the aerobic biodegradation pathway.

  • Preparation of Cell-Free Extract :

    • Grow the bacterial isolate in a minimal salt medium with this compound or another inducer (e.g., benzoate) as the sole carbon source.

    • Harvest cells in the mid-log phase by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them using sonication or a French press.

    • Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.

  • Enzyme Assay :

    • The assay measures the formation of the ring-fission product, cis,cis-muconic acid (from catechol), which has a strong absorbance at 260 nm.

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 50 mM Tris-HCl buffer (pH 7.5 - 8.0)

      • 100 µM catechol (as substrate)

      • An appropriate volume of the cell-free extract

    • Initiate the reaction by adding the substrate.

    • Immediately monitor the increase in absorbance at 260 nm using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme required to form 1 µmol of product per minute under the specified conditions. The molar extinction coefficient for cis,cis-muconic acid at 260 nm is 16,800 M⁻¹cm⁻¹.

Conclusion

This compound is a moderately persistent compound in the environment. While resistant to hydrolysis, it undergoes degradation through both abiotic photolysis in air and water and, more significantly, through aerobic biodegradation in soil and activated sludge. The primary biotic degradation pathway involves hydroxylation and subsequent ortho-ring cleavage by catechol 1,2-dioxygenase. The compound's high toxicity to aquatic organisms underscores the importance of understanding these degradation pathways to assess its environmental risk. The protocols and data presented in this guide serve as a foundational resource for professionals involved in the environmental assessment and management of this and similar chemical compounds.

References

The Toxicological Profile of 4-Chloro-2-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol (PCOC), is a chemical intermediate primarily used in the synthesis of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxy acetic acid), MCPB (4-chloro-2-methylphenoxy butyric acid), and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propionic acid).[1] Its presence as an impurity in these widely used agricultural products, as well as its use as a disinfectant, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity to support risk assessment and inform safety protocols.

Acute Toxicity

This compound exhibits moderate acute toxicity in mammalian models via oral and dermal routes and is considered toxic by inhalation.[1] It is classified as corrosive to the skin and eyes.[1]

Table 1: Acute Toxicity of this compound

Test SpeciesRoute of ExposureEndpointValueReference
RatOralLD50>2000 mg/kg bw[2]
RabbitDermalLD50>2000 mg/kg bw
Experimental Protocols: Acute Toxicity

The acute oral toxicity of this compound was assessed in a study following the Acute Toxic Class Method.[2] In this method, a stepwise procedure with a limited number of animals is used. The study was conducted using Wistar rats.[2] The animals were fasted overnight prior to administration of the test substance by gavage.[2] Following a single administration, the animals were observed for 14 days for signs of toxicity and mortality.[2] Body weight was recorded weekly.[2] At the end of the observation period, a gross necropsy was performed.[2]

An acute dermal toxicity study was conducted on rabbits. A single dose of the test substance was applied to the shaved, intact skin of the animals. The application site was covered with a semi-occlusive dressing for 24 hours. The animals were observed for 14 days for signs of toxicity, skin irritation, and mortality. Body weight was monitored, and a gross necropsy was performed at the end of the study.

Repeated Dose Toxicity

Sub-chronic exposure to this compound has been shown to induce slight liver toxicity and a decrease in hemoglobin concentration at high doses.[1]

Table 2: Repeated Dose Toxicity of this compound

Test SpeciesDurationRoute of ExposureNOAELLOAELKey FindingsReference
Rat28 days (OECD 422)Oral200 mg/kg bw/day800 mg/kg bw/daySlight liver toxicity, decreased hemoglobin[1]
Experimental Protocol: Combined Repeated Dose Toxicity with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This screening study in rats involves the daily oral administration of this compound to male and female animals for a minimum of 28 days. The study is designed to provide information on general systemic toxicity as well as potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development. Key parameters evaluated include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and gross and microscopic pathology. For the reproductive component, parameters such as estrous cycles, mating and fertility indices, and litter data are assessed.

Genotoxicity

This compound has been evaluated for its genotoxic potential in both in vitro and in vivo assays. The available data suggest that it is not mutagenic.

Table 3: Genotoxicity of this compound

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and withoutNegative[1]
In vivo Micronucleus TestMouseNot applicableNegative (in a recent valid test)[1]
Experimental Protocols: Genotoxicity

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted and compared to the control. For this compound, the plate incorporation method was likely used, where the test compound, bacteria, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[3] Typically, mice are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at three dose levels.[3] Bone marrow or peripheral blood is collected at appropriate time points after treatment.[3] The cells are then prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[3] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.[3] While an older study showed a positive result, a more recent and valid test conducted according to current OECD guidelines was negative.[1]

Reproductive and Developmental Toxicity

A screening study in rats indicated that this compound did not cause reproductive effects.[1]

Table 4: Reproductive and Developmental Toxicity of this compound

Test SpeciesStudy TypeRoute of ExposureKey FindingsReference
RatOECD 422 Screening TestOralNo reproductive effects observed[1]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 422)

The experimental protocol for this endpoint is integrated into the Combined Repeated Dose Toxicity Study as described in the "Repeated Dose Toxicity" section.

Ecotoxicity

This compound is classified as very toxic to aquatic organisms.[1]

Table 5: Aquatic Toxicity of this compound

Test SpeciesEndpointDurationValueReference
Fish (Oncorhynchus mykiss or similar)LC5096 hours2.3 - 6.6 mg/L[1]
Daphnids (Daphnia magna)EC5048 hours0.29 - 1.0 mg/L[1]
AlgaeEC5096 hours8.2 mg/L[1]
FishNOEC (histopathological changes)28 days0.5 mg/L[1]
Daphnids (Daphnia magna)NOEC (reproduction)21 days0.55 mg/L[1]
Experimental Protocols: Ecotoxicity

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[4][5] Fish, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[6][7] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[4][5]

This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna. Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is immobilization, which is defined as the inability to swim after gentle agitation. The concentration that immobilizes 50% of the daphnids (EC50) is calculated.

This test evaluates the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata. Algal cultures are exposed to a range of concentrations of the test substance over a period of 72 to 96 hours. The endpoint is the inhibition of growth, which is typically measured by cell counts, biomass, or chlorophyll (B73375) content. The concentration that causes a 50% reduction in growth (EC50) is determined.

This chronic toxicity test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[8][9][10][11] Young female daphnids are exposed to a range of concentrations of the test substance, and the number of live offspring produced per parent animal is recorded.[8][10][11] The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined.

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound are not fully elucidated. However, based on studies of related chlorophenolic compounds, a plausible mechanism involves the disruption of mitochondrial function and the induction of oxidative stress.

One study indicated that 2-methyl-4-chlorophenol at high concentrations can decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases. This inhibition would disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

The uncoupling of oxidative phosphorylation is a known mechanism of toxicity for many phenolic compounds. This process dissipates the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis, leading to cellular energy depletion.

The induction of oxidative stress by chlorophenols can lead to damage to cellular components such as lipids, proteins, and DNA, contributing to cytotoxicity and potentially genotoxicity.

G Proposed Mechanism of this compound Toxicity cluster_0 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters NAD-dependent Dehydrogenases NAD-dependent Dehydrogenases Mitochondrion->NAD-dependent Dehydrogenases Inhibits Electron Transport Chain Electron Transport Chain NAD-dependent Dehydrogenases->Electron Transport Chain Disrupts ATP Production ATP Production Electron Transport Chain->ATP Production Decreases Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Electron Transport Chain->Reactive Oxygen Species (ROS) Increases Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Leads to

Caption: Proposed mechanism of toxicity for this compound.

Experimental Workflow: In Vivo Micronucleus Test

The following diagram illustrates a typical workflow for an in vivo micronucleus test.

G Animal Dosing Animal Dosing Bone Marrow/Blood Collection Bone Marrow/Blood Collection Animal Dosing->Bone Marrow/Blood Collection 24-48h post-dose Slide Preparation Slide Preparation Bone Marrow/Blood Collection->Slide Preparation Staining Staining Slide Preparation->Staining Microscopic Analysis Microscopic Analysis Staining->Microscopic Analysis Count MN-PCEs Data Analysis Data Analysis Microscopic Analysis->Data Analysis Compare treated vs. control

Caption: Workflow for an in vivo micronucleus test.

Conclusion

This compound presents a moderate acute toxicity profile in mammals, is corrosive to skin and eyes, and is very toxic to aquatic life. Repeated exposure can lead to liver effects and changes in hematological parameters. It is not considered to be genotoxic based on current evidence. The primary mechanism of toxicity is likely related to mitochondrial dysfunction and the induction of oxidative stress, a common pathway for phenolic compounds. The provided data, summarized from a range of toxicological studies, offers a robust foundation for the safe handling, risk assessment, and regulatory evaluation of this chemical. Further research into the specific signaling pathways affected by this compound could provide a more detailed understanding of its toxicological properties.

References

Biodegradation Pathways of 4-Chloro-2-methylphenol in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 4-Chloro-2-methylphenol (4C2MP) in the soil environment. 4C2MP is a significant environmental pollutant, often introduced into the soil as a metabolite of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] Understanding its fate and degradation is crucial for environmental risk assessment and the development of effective bioremediation strategies. This document details the microbial degradation mechanisms, key microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for studying its biodegradation.

Microbial Biodegradation of this compound

The primary mechanism for the removal of 4C2MP from soil is microbial degradation, carried out by a diverse range of soil microorganisms, including bacteria and fungi.

Bacterial Degradation Pathway

The most well-documented bacterial degradation pathway for 4C2MP proceeds via a modified ortho-cleavage pathway.[2] This pathway is initiated by the hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting intermediates.

A key bacterial strain capable of utilizing 4C2MP as a sole carbon and energy source is a Gram-negative bacterium, designated as strain S1, which is closely related to Ochrobactrum anthropi.[2] The degradation pathway in this strain involves the following key steps:

  • Hydroxylation: The process begins with the hydroxylation of this compound to form 5-chloro-3-methylcatechol (B1196421) . This reaction is catalyzed by a 2,4-dichlorophenol (B122985) hydroxylase .[2]

  • Ortho-Ring Cleavage: The resulting catechol intermediate, 5-chloro-3-methylcatechol, undergoes intradiol (ortho) ring cleavage. This crucial step is catalyzed by the enzyme catechol 1,2-dioxygenase type II , which incorporates both atoms of molecular oxygen into the aromatic ring to break the bond between the two hydroxyl-bearing carbon atoms.[2][3]

  • Intermediate Formation: The ring cleavage of 5-chloro-3-methylcatechol leads to the formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide as a transiently secreted intermediate.[2]

  • Further Metabolism: This intermediate is then further metabolized through the β-ketoadipate pathway, eventually leading to intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA, which can be used for cell growth and energy production.

dot

Caption: Bacterial aerobic degradation pathway of this compound.

Fungal Degradation

While bacterial degradation of 4C2MP is well-documented, information on direct fungal metabolism is less specific. However, several fungal species are known to degrade the parent compound, MCPA, producing 4C2MP as a primary metabolite.[1] For instance, the endophytic fungus Phomopsis sp., isolated from guava, can effectively degrade MCPA, with 4C2MP being detected as an intermediate.[1] The amount of this compound was observed to increase and then decrease over time, indicating its subsequent degradation by the fungus.[1] Fungi, particularly white-rot fungi, are known to produce extracellular ligninolytic enzymes, such as laccases and peroxidases, which have broad substrate specificity and can degrade a wide range of aromatic pollutants. It is plausible that these non-specific enzymatic systems contribute to the further degradation of 4C2MP in the soil.

Quantitative Data on this compound Biodegradation

The rate of biodegradation of 4C2MP in soil is influenced by various factors, including soil type, temperature, pH, moisture content, and the microbial population present.

ParameterSoil TypeInitial ConcentrationConditionValueReference
Half-life Sandy Clay10 mg/kgAerobic18 daysSattar, 1989
Sandy Clay1000 mg/kgAerobic24 daysSattar, 1989
Loamy Sand10, 200, 2000 ppmAerobic14 daysSattar, 1981
Sandy Loam10, 200, 2000 ppmAerobic14 daysSattar, 1981
Degradation Rate SeawaterNot specifiedShake flask die-away test2 µg/L/dayOECD SIDS
TOC Removal Aqueous Solution10 mMFenton's Reagent, 25°C36% after 24h[4]
Aqueous Solution10 mMFenton's Reagent, 70°C85% after 24h[4]

Table 1: Degradation Kinetics of this compound in Soil and Aqueous Systems.

EnzymeSubstrateSource OrganismK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Catechol 1,2-dioxygenaseCatecholPseudomonas putida22.028.01.3 x 10⁶[5]
Catechol 1,2-dioxygenase4-ChlorocatecholPseudomonas sp.---[6]
Catechol 1,2-dioxygenase3,5-DichlorocatecholPseudomonas sp.---[6]
Catechol 1,2-dioxygenase5-Chloro-3-methylcatecholGram-negative strain S1---[2]

Experimental Protocols

Soil Microcosm Study for 4C2MP Biodegradation

This protocol outlines a general procedure for conducting a soil microcosm study to evaluate the biodegradation of 4C2MP.

dot

Soil_Microcosm_Workflow cluster_protocol Soil Microcosm Experimental Workflow Soil_Collection 1. Soil Collection and Sieving Soil_Characterization 2. Soil Physicochemical Characterization Soil_Collection->Soil_Characterization Microcosm_Setup 3. Microcosm Setup Soil_Characterization->Microcosm_Setup Spiking 4. Spiking with 4C2MP Microcosm_Setup->Spiking Incubation 5. Incubation Spiking->Incubation Sampling 6. Periodic Sampling Incubation->Sampling Extraction 7. Extraction of 4C2MP and Metabolites Sampling->Extraction Analysis 8. HPLC/GC-MS Analysis Extraction->Analysis Data_Analysis 9. Data Analysis and Kinetics Analysis->Data_Analysis

Caption: A typical workflow for a soil microcosm biodegradation study.

Materials:

  • Fresh soil samples

  • This compound (analytical grade)

  • Glass jars or serum bottles with airtight seals

  • Sterile deionized water

  • Incubator

  • Extraction solvents (e.g., acetonitrile, dichloromethane)[1][7]

  • Analytical instruments (HPLC-DAD, GC-MS)

Procedure:

  • Soil Collection and Preparation: Collect fresh soil from the desired location. Sieve the soil (e.g., through a 2-mm mesh) to remove large debris and homogenize.

  • Soil Characterization: Analyze the soil for key physicochemical properties such as pH, organic matter content, texture, and moisture content.

  • Microcosm Setup: Place a known amount of soil (e.g., 50 g) into each microcosm vessel. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity) with sterile deionized water. Prepare triplicate microcosms for each treatment and time point.

  • Spiking with 4C2MP: Prepare a stock solution of 4C2MP in a suitable solvent (e.g., acetone). Spike the soil to achieve the desired initial concentration, ensuring the solvent is allowed to evaporate completely before sealing the microcosms.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate headspace and periodic venting. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal tightly.

  • Sampling: At predetermined time intervals, sacrifice triplicate microcosms from each treatment for analysis.

  • Extraction and Analysis: Extract 4C2MP and its metabolites from the soil samples using an appropriate solvent and method (see Protocol 3.2). Analyze the extracts using HPLC or GC-MS (see Protocol 3.3).

Extraction of 4C2MP and Metabolites from Soil

Procedure based on Matrix Solid-Phase Dispersion (MSPD): [7]

  • Weigh 1 g of soil into a glass mortar.

  • Add 2 g of silica (B1680970) gel and manually blend with a pestle.

  • Add 2.0 mL of distilled water and continue to blend.

  • Transfer the homogenized mixture to a glass column.

  • Elute the analytes with dichloromethane.

  • Add 0.5 mL of ethylene (B1197577) glycol to the eluate.

  • Concentrate the solution and then dilute to a final volume of 1.0 mL for analysis.

Analysis of 4C2MP and Metabolites by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column

Chromatographic Conditions (Example): [7]

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Quantification:

  • Prepare calibration standards of 4C2MP and any available metabolite standards in the final solvent from the extraction procedure.

  • Generate a calibration curve by plotting peak area against concentration.

  • Quantify the concentration of analytes in the soil extracts by comparing their peak areas to the calibration curve.

Conclusion

The biodegradation of this compound in soil is a microbially-driven process, with bacteria playing a well-defined role through a modified ortho-cleavage pathway. Key enzymes such as 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase are critical for its degradation. While fungal degradation is also a contributing factor, the specific pathways are less clearly elucidated. The degradation rate of 4C2MP is influenced by a variety of environmental factors, with reported half-lives in soil typically ranging from two to four weeks under aerobic conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the fate of 4C2MP in the environment and to develop and optimize bioremediation strategies for contaminated sites. Further research is warranted to fully characterize the fungal degradation pathways and to obtain more detailed kinetic data for the key enzymes involved in the degradation of chlorinated catechols.

References

4-Chloro-2-methylphenol: An In-Depth Technical Guide to its Role as a Key Metabolite of the Herbicide MCPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxy herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely utilized selective herbicide for the control of broadleaf weeds in agriculture.[1] Understanding the environmental fate and metabolic pathways of MCPA is crucial for assessing its ecological impact and ensuring human and environmental safety. A primary metabolite formed during the degradation of MCPA is 4-chloro-2-methylphenol (also known as 4-C-2-MP or MCP).[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of MCPA, focusing on its formation, degradation, and analytical determination.

MCPA Metabolism and Formation of this compound

The biodegradation of MCPA in various environmental matrices, including soil, water, and within organisms, leads to the formation of this compound. This process is primarily mediated by microbial activity, particularly through enzymatic action.

The principal metabolic pathway involves the cleavage of the ether linkage in the MCPA molecule.[2] This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which has been identified in soil microorganisms.[4] The cleavage of the acetate (B1210297) side chain from MCPA results in the formation of this compound.[4]

An alternative, less predominant pathway is the hydroxylation of the methyl group of MCPA, which leads to the formation of 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).[2]

Metabolic Pathway of MCPA to this compound

MCPA_Metabolism MCPA MCPA (2-methyl-4-chlorophenoxyacetic acid) Metabolite This compound MCPA->Metabolite Ether linkage cleavage Enzyme α-ketoglutarate-dependent dioxygenase (tfdA gene) Enzyme->MCPA

Metabolic conversion of MCPA to this compound.

Quantitative Data on MCPA and this compound

The degradation rates of MCPA and the subsequent formation and degradation of this compound are influenced by various environmental factors such as soil type, temperature, and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-life of MCPA and this compound in Soil

CompoundSoil TypeHalf-life (days)Initial ConcentrationReference
MCPASandy Loam1.6 - 1.9Not Specified[5]
MCPANot Specified24Not Specified[2]
MCPANot Specified3.10 - 3.22Not Specified[6]
This compoundSandy Clay & Silty Clay2110 and 1000 ppm[2]
This compoundLoamy Sand & Sandy Loam1410, 200, and 2000 ppm[7]
This compoundSandy Clay18 - 2410 and 1000 mg/kg[7]

Table 2: Metabolism of MCPA in Different Species

SpeciesParent MCPA (% of dose)Primary Excretion RouteTerminal Half-life (hours)Reference
Rat50% - 67%Urine (65% - 70% within 24h)15 - 17[8]
Human~40%Urine15 - 17[8]
Dog2% - 27%Urine and Feces (20% - 30% within 24h)47[8]

Experimental Protocols for Analysis

Accurate quantification of MCPA and this compound is essential for monitoring their environmental levels and understanding their toxicokinetics. Various analytical methods have been developed for this purpose.

Analysis of MCPA and this compound in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the simultaneous determination of both compounds.

a. Sample Extraction and Cleanup:

  • Weigh 5 g of soil into a centrifuge tube.

  • Add 10 mL of an alkaline extraction solution (e.g., water adjusted to a basic pH).

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For cleanup, pass the extract through a C18 solid-phase extraction (SPE) cartridge.

  • Elute the analytes from the SPE cartridge with a suitable solvent like methanol (B129727).

  • Evaporate the eluent to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.[9]

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in negative mode is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both MCPA and this compound.[10]

Workflow for LC-MS/MS Analysis of MCPA and Metabolite in Soil

LCMS_Workflow Soil Soil Sample (5g) Extraction Alkaline Extraction Soil->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Processing LCMS->Data Analytical_Methods Soil Soil LCMS LC-MS/MS Soil->LCMS Water Water HPLC HPLC-DAD/UV Water->HPLC EC Electrochemical Sensor Water->EC High_Sensitivity High Sensitivity & Selectivity LCMS->High_Sensitivity Routine_Monitoring Routine Monitoring HPLC->Routine_Monitoring Rapid_Screening Rapid & Portable Screening EC->Rapid_Screening

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of 4-Chloro-2-methylphenol with Bases

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound with various bases. It covers the fundamental principles of its acidity, reaction pathways with strong and weak bases, and detailed experimental protocols relevant to its application in synthesis.

Core Chemical Properties and Acidity

This compound, also known as p-chloro-o-cresol, is a substituted phenol (B47542) with a molecular structure that dictates its chemical behavior. The phenolic hydroxyl (-OH) group is the primary site of acidic reactivity. The acidity of this group is modulated by the electronic effects of the substituents on the aromatic ring: the electron-withdrawing chloro group at the para-position and the electron-donating methyl group at the ortho-position.

The chloro group's inductive effect increases the acidity of the phenol by stabilizing the resulting phenoxide anion. Conversely, the methyl group slightly decreases acidity through its electron-donating effect. The net result is an acidic proton with an experimental pKa of 9.71, making it a weak acid comparable to other substituted phenols.[1] This acidity is the cornerstone of its reactivity with bases, which involves the deprotonation of the hydroxyl group to form the 4-chloro-2-methylphenoxide ion. This nucleophilic phenoxide is a key intermediate in various synthetic transformations.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [1][2]
Appearance Off-white to brownish crystalline solid[2]
Melting Point 43-46 °C[2][3]
Boiling Point 220-225 °C[2][3]
Density 1.20 g/cm³[1][2]
pKa 9.71[1]
Log Kow (Octanol/Water) 2.78[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[2]

Reactivity with Bases

The reaction of this compound with a base results in the formation of a phenoxide salt and the conjugate acid of the base. The extent and vigor of this reaction are highly dependent on the strength of the base used.

Reaction with Strong Bases (e.g., Sodium Hydroxide)

Extreme Caution Advised: this compound can react vigorously with concentrated sodium hydroxide (B78521) solutions.[1] A documented incident involved a large quantity left in contact with concentrated NaOH for three days, which reacted violently, reached red heat, and evolved fumes that ignited explosively.[1] This hazard is attributed to poor heat dissipation due to the high viscosity of the mixture.[1] Therefore, reactions with strong bases must be conducted with strict temperature control, appropriate dilution, and in a vessel that allows for efficient heat transfer.

Reaction_with_Strong_Base phenol This compound reactants naoh NaOH (Strong Base) phenoxide Sodium 4-chloro-2-methylphenoxide water H₂O products reactants->products Complete Deprotonation Reactivity_Logic start Select Base for Reaction strong_base Strong Base (e.g., NaOH, NaH) start->strong_base High Reactivity Needed weak_base Weak Base (e.g., K₂CO₃, Cs₂CO₃) start->weak_base Mild Conditions Preferred outcome_strong Complete, Rapid Deprotonation (Exothermic, potential hazard) strong_base->outcome_strong outcome_weak Equilibrium Deprotonation (Milder, controlled in-situ formation) weak_base->outcome_weak Williamson_Ether_Synthesis_Workflow start Start step1 Dissolve Phenol in aq. NaOH start->step1 step2 Add Alkyl Halide (Chloroacetic Acid) step1->step2 Forms Phenoxide step3 Heat Reaction (90-100°C) step2->step3 SN2 Reaction step4 Cool & Acidify (with HCl) step3->step4 step5 Extract with Ether step4->step5 step6 Purify Product (Recrystallization) step5->step6 end Final Product step6->end

References

4-Chloro-2-methylphenol: A Technical Guide to its History, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇ClO.[1] It belongs to the class of phenols and monochlorobenzenes.[2][3][4] This white to off-white crystalline solid has a characteristic phenolic odor and sees wide application as a key intermediate in the synthesis of pharmaceuticals, herbicides, and as an antimicrobial agent in various industrial and consumer products.[1][3][5] This technical guide provides an in-depth overview of the history, discovery, physicochemical properties, synthesis, and mechanism of action of this compound.

History and Discovery

The emergence of this compound is rooted in the broader exploration of chlorinated phenols in the early 20th century. While no single individual or specific date is credited with its initial discovery, its synthesis was a result of systematic studies into the halogenation of cresols. Early research focused on the synthesis and characterization of various chlorinated derivatives of phenols to explore their chemical properties and potential applications. The chlorination of o-cresol (B1677501) was investigated, leading to the identification and isolation of this compound. A significant contribution to its synthesis was documented by Sah and Anderson in 1941, who reported the chlorination of o-cresol using sulfuryl chloride.[6]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application and handling. It is characterized by its limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ether.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇ClO[1][7]
Molecular Weight 142.58 g/mol [1][2][7]
Appearance White to off-white or beige crystalline solid[1][8]
Odor Phenolic[2]
Melting Point 43-46 °C[1][3][8]
Boiling Point 220-225 °C[1][3][8]
Density 1.20 g/cm³[1][2]
pKa 9.71 - 9.87[1][2]
Log Kow (Octanol/Water Partition Coefficient) 2.78[2][4]
Flash Point 103 °C[8]
Water Solubility < 0.1 g/100 mL at 15 °C[1]

Synthesis and Purification

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of o-cresol.[4] This typically involves the use of a chlorinating agent such as sulfuryl chloride.

Experimental Protocol: Chlorination of o-Cresol

This protocol is based on the method described by Sah and Anderson.

Materials:

  • o-Cresol

  • Sulfuryl chloride

  • Anhydrous Aluminum Chloride (optional, as a catalyst)

  • Water

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Petroleum ether (for recrystallization)

Procedure:

  • In a dried round-bottom flask, place the o-cresol.

  • Slowly add sulfuryl chloride to the o-cresol over a period of 2 hours, maintaining the reaction temperature. The reaction can be carried out in the presence of a Lewis acid catalyst like AlCl₃.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours.

  • Quench the reaction by carefully adding water.

  • Neutralize the mixture with a 5% sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with distilled water.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from petroleum ether.[4]

Synthesis Workflow

Synthesis_Workflow Reactants o-Cresol + Sulfuryl Chloride Reaction Chlorination Reaction (2-4 hours) Reactants->Reaction Quench Quenching (Water) Reaction->Quench Neutralize Neutralization (NaHCO3 solution) Quench->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Dry Drying (Na2SO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization (Petroleum Ether) Evaporate->Purify Product Pure 4-Chloro-2- methylphenol Purify->Product

Synthesis workflow for this compound.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily as an antimicrobial agent and as a modulator of intracellular calcium channels.

Antimicrobial Action

As a disinfectant and preservative, this compound is effective against a broad spectrum of bacteria and fungi.[5] Its lipophilic nature, conferred by the methyl group and chlorine atom, allows it to penetrate the lipid-rich cell membranes of microorganisms.[5] This disruption of the cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Modulation of Ryanodine (B192298) Receptors

A key molecular target of this compound is the ryanodine receptor (RyR), a major intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum.[9][10] It acts as a potent agonist of the ryanodine receptor, particularly the RyR1 isoform found in skeletal muscle.[11][12] By activating RyRs, it induces the release of calcium ions from intracellular stores into the cytoplasm.[9][13] This increase in intracellular calcium concentration can modulate various cellular processes, including muscle contraction. The interaction with the ryanodine receptor is specific, with studies indicating that the hydroxyl group and hydrophobic groups on the phenol (B47542) ring are crucial for its activity.[11]

Signaling and Action Pathway

Mechanism_of_Action cluster_antimicrobial Antimicrobial Action cluster_calcium Ryanodine Receptor Modulation PCMC1 This compound Membrane Bacterial Cell Membrane PCMC1->Membrane Penetrates Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death PCMC2 This compound RyR Ryanodine Receptor (RyR1) (on Sarcoplasmic Reticulum) PCMC2->RyR Activates Ca_Release Ca²⁺ Release from SR RyR->Ca_Release Ca_Increase Increased Cytoplasmic [Ca²⁺] Ca_Release->Ca_Increase Contraction Modulation of Muscle Contraction Ca_Increase->Contraction

Proposed mechanisms of action for this compound.

Applications

The diverse biological and chemical properties of this compound have led to its use in a variety of fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients and is used as a preservative in some topical formulations.[5]

  • Agrochemicals: It is a crucial precursor in the manufacture of several phenoxy herbicides, including MCPA, MCPB, and Mecoprop.[1][3]

  • Disinfectants and Preservatives: Due to its potent antimicrobial activity, it is a common ingredient in disinfectants, antiseptics, and preservatives for industrial and personal care products.[1][5]

  • Industrial Manufacturing: It is also used in the production of dyes and as a film preservative.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-2-methylphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Chloro-2-methylphenol as a versatile chemical intermediate. It is primarily utilized in the synthesis of agrochemicals, specifically phenoxy herbicides, as well as in the manufacturing of antiseptics and dyes.

Synthesis of Phenoxy Herbicides

This compound is a key precursor in the production of several widely used phenoxy herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid), Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid), and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). The fundamental reaction for these syntheses is the Williamson ether synthesis.[1][2][3]

General Reaction Pathway:

The synthesis involves the reaction of the sodium salt of this compound (formed in situ by reacting with a base like sodium hydroxide) with a suitable chloroalkanoic acid.[4]

Williamson_Ether_Synthesis This compound This compound Sodium 4-chloro-2-methylphenoxide Sodium 4-chloro-2-methylphenoxide This compound->Sodium 4-chloro-2-methylphenoxide + Base Base (e.g., NaOH) Base (e.g., NaOH) Phenoxy Herbicide Phenoxy Herbicide Sodium 4-chloro-2-methylphenoxide->Phenoxy Herbicide + Chloroalkanoic Acid Chloroalkanoic Acid Chloroalkanoic Acid NaCl NaCl

Williamson Ether Synthesis Pathway

Experimental Protocols:

Protocol 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

This protocol is a generalized procedure based on the Williamson ether synthesis for producing phenoxy herbicides.[4][5]

Materials:

Procedure:

  • Formation of the Phenoxide: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 1.0 mole of this compound in an aqueous solution containing 2.2 moles of sodium hydroxide.

  • Condensation: To the resulting solution of sodium 4-chloro-2-methylphenoxide, add 1.05 moles of chloroacetic acid. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Work-up: After cooling, the reaction mixture can be worked up in one of two ways:

    • Acidification and Extraction: Neutralize any excess base and then acidify the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude MCPA. The crude product can then be filtered, washed with water, and purified by recrystallization from a suitable solvent.

    • Solvent Extraction: Extract the reaction mixture with an organic solvent like toluene at a neutral pH to remove any unreacted this compound. The aqueous phase containing the sodium salt of MCPA is then acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the MCPA.

  • Purification: The precipitated MCPA is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data for Herbicide Synthesis:

ProductReactantsTypical YieldPurityReference
MCPAThis compound, Chloroacetic Acid, NaOH>95%>97%[6]
MecopropThis compound, 2-Chloropropionic acid, NaOHHighHigh[5]
MCPBThis compound, γ-Butyrolactone, NaOHHighHigh[5]

Logical Workflow for Herbicide Synthesis:

Herbicide_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants This compound + Chloroalkanoic Acid + Base Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Acidification Acidify with HCl Cooling->Acidification Precipitation Precipitate Product Acidification->Precipitation Filtration Filter Crude Product Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry Product Washing->Drying Recrystallization Recrystallize (Optional) Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure Herbicide

Herbicide Synthesis Workflow

Synthesis of Antiseptics

This compound itself possesses antiseptic properties. Additionally, it is a precursor for other antiseptic agents. For instance, it can be used in the synthesis of more complex phenolic antiseptics. It is important to note that Chloroxylenol (4-chloro-3,5-dimethylphenol) is a different compound and is synthesized from 3,5-dimethylphenol, not this compound.[7][8]

Protocol 2: Generalized Mannich-type Reaction for Antiseptic Synthesis

This protocol describes a general method for the aminomethylation of this compound to create more complex phenolic compounds with potential enhanced biological activity.

Materials:

  • This compound

  • Formaldehyde (B43269) solution (37%)

  • A secondary amine (e.g., morpholine, piperidine)

  • An alcohol solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mole of this compound in a suitable alcohol solvent.

  • Addition of Reagents: To this solution, add 1.1 moles of formaldehyde solution followed by the slow addition of 1.1 moles of the secondary amine.

  • Reaction: The mixture is then stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the aminomethylated phenol (B47542) derivative.

Quantitative Data for a Representative Mannich Reaction:

ProductReactantsYieldReference
4-chloro-2-(thiomorpholin-4-ylmethyl)phenol4-chlorophenol, Thiomorpholine, Formaldehyde25%[9]

Synthesis of Azo Dyes

This compound can act as a coupling component in the synthesis of azo dyes. The general procedure involves the reaction of a diazonium salt with this compound in an alkaline medium.[10][11]

General Reaction Pathway for Azo Dye Synthesis:

Azo_Dye_Synthesis Aromatic_Amine Aromatic_Amine Diazonium_Salt Diazonium_Salt Aromatic_Amine->Diazonium_Salt + NaNO2/HCl NaNO2_HCl NaNO2 / HCl (0-5 °C) Azo_Dye Azo_Dye Diazonium_Salt->Azo_Dye + Coupling Component Coupling_Component This compound (in NaOH solution)

Azo Dye Synthesis Pathway

Protocol 3: Generalized Synthesis of an Azo Dye

This protocol provides a general method for the synthesis of an azo dye using this compound as the coupling agent.

Materials:

  • An aromatic amine (e.g., aniline (B41778) or a substituted aniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 1.0 mole of the aromatic amine in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of 1.0 mole of sodium nitrite, keeping the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve 1.0 mole of this compound in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye will form.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30-60 minutes.

    • Filter the precipitated dye, wash it with cold water, and dry.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Azo Dye Synthesis:

Azo Dye ProductDiazo ComponentCoupling ComponentTypical YieldReference
Disperse DyesVarious aminesThis compound70-90%[1]

References

Application Notes and Protocols: 4-Chloro-2-methylphenol as a Disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol (PCOC), is a halogenated phenolic compound widely utilized for its potent antimicrobial properties. It serves as an active ingredient in a variety of formulations, including disinfectants, antiseptics, and preservatives.[1][2] Its broad-spectrum efficacy against bacteria and fungi makes it a valuable agent in pharmaceutical, cosmetic, and industrial applications.[1][2] These application notes provide a comprehensive overview of its mechanism of action, antimicrobial spectrum, and quantitative efficacy, along with detailed protocols for its evaluation as a disinfectant.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell integrity. Its chemical structure allows it to penetrate the cell walls of bacteria and fungi.[1][2] As a phenolic compound, it is understood to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. A study on the related compound, chlorothymol, suggests that it exerts its antibacterial effects through cell membrane disruption.[3] At higher concentrations, it may also act by inhibiting essential enzymatic activities within the cell, such as NAD-dependent dehydrogenases.

Antimicrobial Spectrum

This compound exhibits a broad and balanced spectrum of activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (molds and yeasts). It is, however, reported to have limited activity against bacterial spores, except at elevated temperatures. Its versatility makes it suitable for use in hospital, industrial, and institutional disinfectants.

A chlorinated derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant antimicrobial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging nosocomial pathogen.[3][4][5]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and its derivatives. It is important to note that efficacy can be influenced by formulation, concentration, contact time, and the presence of organic matter.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound Derivatives against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)S. aureus LAC (MRSA)8[3]
CarvacrolS. aureus LAC (MRSA)512[3]
4-Isopropyl-3-methylphenolS. aureus LAC (MRSA)512[3]

Table 2: Biofilm Eradication Data for 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)

OrganismBiofilm AgeConcentration (µg/mL)Log Reduction in ViabilityReference
Staphylococcus aureus MW2 (MRSA)Mature32~1.0[3]

Signaling Pathway Interaction

Research on thymol, a related compound, suggests a potential interaction with the Staphylococcal Accessory Regulator (SarA) signaling pathway, which is crucial for biofilm formation and virulence in Staphylococcus aureus.[3] SarA is a global regulatory protein that controls the expression of numerous virulence factors.[6][7][8] Inhibition of the SarA pathway can lead to reduced biofilm formation and decreased expression of virulence genes.[6][7] While direct evidence for this compound is pending, the activity of its derivatives suggests it may also interfere with this pathway, presenting a potential target for anti-virulence strategies.

SarA_Pathway_Inhibition cluster_stimulus Environmental Stimuli cluster_regulation Regulatory Cascade cluster_response Virulence & Biofilm Formation Stimuli Bacterial cell density (Quorum Sensing) agr_QS agr Quorum Sensing System Stimuli->agr_QS Activates SarA SarA Protein agr_QS->SarA Upregulates Virulence_Factors Expression of Virulence Factors (e.g., toxins, adhesins) SarA->Virulence_Factors Promotes Biofilm Biofilm Formation & Maturation SarA->Biofilm Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->SarA Potential Inhibition

Figure 1. Potential inhibition of the SarA signaling pathway in S. aureus.

Experimental Protocols

The following are standardized protocols for evaluating the disinfectant efficacy of this compound. These methods are based on established European Norms (EN) and AOAC International guidelines.[1][9][10][11][12]

Quantitative Suspension Test (Based on EN 1276)

This test evaluates the bactericidal activity of the disinfectant in a liquid suspension.

Materials:

  • This compound test solution at desired concentrations.

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Escherichia coli ATCC 10536).

  • Tryptone Soya Broth (TSB) and Tryptone Soya Agar (TSA).

  • Neutralizer solution (e.g., Lecithin, Polysorbate 80, Sodium Thiosulphate).

  • Sterile hard water.

  • Interfering substance (e.g., 0.3% Bovine Albumin for clean conditions).

  • Water bath, incubator, vortex mixer, sterile test tubes, pipettes.

Procedure:

  • Prepare Microbial Suspension: Culture the test organism in TSB to achieve a final concentration of 1.5 - 5.0 x 10⁸ CFU/mL.

  • Prepare Test Mixture: In a sterile test tube, mix 1 mL of the interfering substance with 1 mL of the microbial suspension.

  • Exposure: At time zero, add 8 mL of the this compound test solution to the tube from step 2. Start a timer for the specified contact time (e.g., 5 minutes). Mix thoroughly.

  • Neutralization: At the end of the contact time, transfer 1 mL of the mixture from step 3 into a tube containing 8 mL of neutralizer and 1 mL of sterile water. Mix well.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate onto TSA plates using the pour plate method.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Calculation: Count the colonies and calculate the log reduction in viable counts compared to a control sample (using sterile hard water instead of the disinfectant). A ≥ 5-log reduction is typically required for a pass.[13]

Quantitative Non-Porous Surface Test (Carrier Test)

This test evaluates the disinfectant's efficacy on a hard, inanimate surface.

Materials:

  • This compound test solution at use-concentration.

  • Sterile carriers (e.g., 1 cm² stainless steel discs).

  • Standard bacterial strains and culture media as in 6.1.

  • Neutralizer solution.

  • Interfering substance.

Procedure:

  • Inoculate Carriers: Pipette 50 µL of a prepared test organism suspension (containing the interfering substance) onto the center of each sterile carrier.

  • Dry Carriers: Dry the inoculated carriers in an incubator until the liquid has evaporated, forming a dried film of microorganisms.

  • Apply Disinfectant: Apply a defined volume of the this compound test solution to completely cover the dried inoculum on the carrier. Start a timer for the specified contact time.

  • Recover and Neutralize: After the contact time, transfer the carrier to a tube containing a validated neutralizer solution. Vortex or sonicate to recover the surviving microorganisms.

  • Enumeration and Calculation: Perform serial dilutions and plate as described in the suspension test (6.1, steps 5-7) to determine the log reduction.

Disinfectant_Efficacy_Workflow General Workflow for Disinfectant Efficacy Testing cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Prepare Test Microorganism (e.g., S. aureus, P. aeruginosa) ~10^8 CFU/mL D_sus Suspension Test: Mix Microbe + Disinfectant in solution A->D_sus D_sur Surface Test: Apply Disinfectant to inoculated surface A->D_sur B Prepare Disinfectant Solution (this compound at test concentrations) B->D_sus B->D_sur C Prepare Interfering Substance (e.g., Bovine Albumin for 'dirty' conditions) C->D_sus C->D_sur E Expose for Defined Contact Time (e.g., 5, 10, 15 min) D_sus->E D_sur->E F Neutralize Disinfectant Action E->F G Perform Serial Dilutions & Plate on Agar F->G H Incubate Plates (24-48 hours) G->H I Count Colonies & Calculate Log Reduction H->I

Figure 2. Experimental workflow for disinfectant efficacy testing.

Applications and Formulations

This compound is a versatile antimicrobial agent incorporated into numerous products:

  • Topical Antiseptics: Used in creams, lotions, and wound care formulations to prevent infection.[1]

  • Hard-Surface Disinfectants: Formulated into solutions and sprays for use in hospitals, laboratories, and other institutional settings.

  • Preservatives: Added to cosmetics, paints, adhesives, and leather goods to prevent microbial spoilage and extend shelf life.[11]

  • Pharmaceuticals: Serves as a preservative in multi-dose aqueous injections.

When formulating, it is crucial to consider its compatibility with other ingredients, as its activity can be reduced by nonionic surfactants and certain organic materials. The pH of the final product also influences its efficacy, with higher activity generally observed in more acidic solutions.

Safety Considerations

This compound is classified as corrosive and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the concentrated compound. All handling should be performed in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulatory guidelines.

References

Application Notes and Protocols for 4-Chloro-2-methylphenol: An Antimicrobial Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, a chlorinated phenolic compound, is recognized for its disinfectant and antiseptic properties. It is utilized as a preservative in various industrial and pharmaceutical applications. This document provides a detailed overview of its antimicrobial spectrum, compiling available quantitative data and outlining experimental protocols for its evaluation. These notes are intended to serve as a comprehensive resource for researchers investigating the antimicrobial efficacy and potential applications of this compound.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to penetrate microbial cell walls, leading to disruption of cellular integrity and key metabolic processes.

Antibacterial Activity

While specific quantitative data for this compound is limited in the readily available scientific literature, a closely related derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant activity against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) against MRSA

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (MRSA)LAC32>32[1]
Staphylococcus aureus (MRSA)MW232~32 (approx. 1-log reduction)[1]
Staphylococcus aureus (MRSA)Clinical Isolates (various)32-64Not Reported[1]

Note: The data presented is for a derivative and may not be fully representative of this compound's activity.

Antifungal Activity

Information regarding the antifungal spectrum of this compound is not extensively detailed in the available literature. General statements suggest its effectiveness against a broad spectrum of fungi.[2] Further research is required to establish specific Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against common fungal pathogens such as Candida and Aspergillus species.

Antiviral Activity

Currently, there is no specific data available in the reviewed scientific literature regarding the antiviral spectrum of this compound against either enveloped or non-enveloped viruses. Evaluation of its virucidal efficacy would require dedicated experimental studies.

Mechanism of Action

The primary mechanism of action for phenolic compounds like this compound involves the disruption of the microbial cell membrane. This is followed by the uncoupling of oxidative phosphorylation, which interferes with cellular energy production.

The lipophilic nature of the compound facilitates its penetration of the lipid-rich cell membrane of microorganisms. This penetration disrupts the membrane's structure and function, leading to increased permeability and leakage of intracellular components. At higher concentrations, it can cause coagulation of cytoplasmic proteins. Furthermore, chlorinated phenols are known to be effective uncouplers of oxidative phosphorylation, which prevents the synthesis of ATP without inhibiting electron transport.

cluster_membrane Microbial Cell Membrane Membrane 4_Chloro_2_methylphenol This compound Penetration Membrane Penetration 4_Chloro_2_methylphenol->Penetration Disruption Membrane Disruption (Increased Permeability) Penetration->Disruption Uncoupling Uncoupling of Oxidative Phosphorylation Penetration->Uncoupling Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[3][4][5][6]

1. Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

2. Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well from 1 to 11.

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration showing a significant reduction in OD compared to the growth control.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, and from the growth control well, take a 10-20 µL aliquot.

    • Spot-plate or spread the aliquot onto a sterile agar plate.

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Start Start Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate Plate with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (18-24h) Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (24-48h) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Protocol 2: Assessment of Virucidal Activity using a Suspension Test

This protocol is a general guideline based on standard virucidal efficacy testing methodologies.[7][8][9][10][11]

1. Materials:

  • This compound stock solution

  • Test virus (e.g., a representative enveloped virus like Influenza A virus, or a non-enveloped virus like Adenovirus)

  • Host cell line permissive to the test virus

  • Cell culture medium and supplements

  • Sterile tubes or vials

  • Neutralizing solution (to stop the action of the disinfectant)

  • Sterile water or PBS

  • Equipment for virus titration (e.g., for plaque assay or TCID₅₀ determination)

2. Procedure:

  • Preparation of Test Suspension:

    • Prepare different concentrations of this compound in sterile water or PBS.

    • Prepare a suspension of the test virus in a suitable medium.

  • Exposure:

    • In a sterile tube, mix a defined volume of the virus suspension with a defined volume of the this compound solution.

    • As a control, mix the same volume of virus suspension with sterile water or PBS instead of the disinfectant.

    • Incubate the mixtures at a controlled temperature (e.g., room temperature) for a specified contact time (e.g., 1, 5, 10 minutes).

  • Neutralization:

    • After the desired contact time, add a specific volume of a suitable neutralizing solution to stop the virucidal action.

    • Alternatively, perform a rapid dilution of the mixture in cold cell culture medium.

  • Virus Titration:

    • Perform serial dilutions of the neutralized and control mixtures.

    • Inoculate the dilutions onto the permissive host cell line.

    • Incubate the cells and monitor for cytopathic effects (CPE) or perform a plaque assay.

    • Calculate the virus titer (e.g., PFU/mL or TCID₅₀/mL) for both the treated and control samples.

  • Evaluation of Virucidal Activity:

    • The virucidal activity is expressed as the log reduction in virus titer in the treated sample compared to the control. A significant reduction (e.g., ≥ 4-log₁₀) is typically required to claim virucidal efficacy.

Start Start Prep_Virus Prepare Virus Suspension Start->Prep_Virus Prep_Disinfectant Prepare Dilutions of This compound Start->Prep_Disinfectant Expose Expose Virus to Disinfectant for a Defined Contact Time Prep_Virus->Expose Prep_Disinfectant->Expose Neutralize Neutralize Disinfectant Action Expose->Neutralize Titrate Titrate Remaining Infectious Virus on Host Cells Neutralize->Titrate Calculate Calculate Log Reduction in Virus Titer Titrate->Calculate End End Calculate->End

Caption: Workflow for virucidal activity assessment.

Conclusion

This compound is a compound with established antimicrobial properties against bacteria and fungi. While quantitative data for its direct activity is sparse, related compounds show significant efficacy, particularly against challenging pathogens like MRSA. The primary mechanism of action involves disruption of the cell membrane and energy metabolism. The provided protocols offer a framework for researchers to systematically evaluate the antimicrobial and potential antiviral spectrum of this compound, contributing to a more comprehensive understanding of its applications in drug development and as a disinfectant. Further research is warranted to expand the quantitative antimicrobial spectrum, investigate its antiviral potential, and further elucidate its specific molecular targets.

References

Application Notes and Protocols for 4-Chloro-2-methylphenol as a Preservative in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound utilized for its broad-spectrum antimicrobial properties.[1] It is effective against a wide range of bacteria and fungi, making it a viable option as a preservative in various pharmaceutical formulations to prevent microbial contamination and ensure product integrity.[1] This document provides detailed application notes and protocols for the use of this compound as a preservative in pharmaceutical product development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 4-Chloro-o-cresol, p-Chloro-o-cresol, 2-Methyl-4-chlorophenol[2]
CAS Number 1570-64-5[3]
Molecular Formula C₇H₇ClO[3]
Molecular Weight 142.58 g/mol [2]
Appearance White to off-white or brownish crystalline solid[3][4]
Melting Point 43-46 °C[5]
Boiling Point 220-225 °C[5]
Solubility Insoluble in water (<0.1 g/100 mL at 15°C)[4]
pKa 9.87 ± 0.18 (predicted)[4]

Antimicrobial Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi.[6] The antimicrobial action of phenolic compounds, including this compound, primarily involves the disruption of the microbial cell membrane. This leads to increased permeability, leakage of intracellular components such as potassium and phosphate (B84403) ions, and dissipation of the proton motive force, which is crucial for ATP synthesis.

Mechanism of Action Pathway

G Figure 1. Proposed Mechanism of Antimicrobial Action of this compound cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment Cresol This compound Membrane Lipid Bilayer Cresol->Membrane Partitioning into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption leads to Leakage Leakage of Intracellular Components (e.g., K+, Phosphate) Disruption->Leakage PMF Dissipation of Proton Motive Force Disruption->PMF Death Bacterial Cell Death Leakage->Death ATP Inhibition of ATP Synthesis PMF->ATP ATP->Death

Caption: Proposed antimicrobial mechanism of this compound.

Antimicrobial Efficacy Data
MicroorganismTest CompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusChlorocresol Nanoemulsion100200[6][7]
Methicillin-resistant Staphylococcus aureus (MRSA)4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)32-[3]

Applications in Pharmaceutical Formulations

This compound is a suitable preservative for a variety of pharmaceutical dosage forms, particularly topical and oral preparations.

Recommended Concentration for Use

The effective concentration of this compound as a preservative can vary depending on the formulation, the potential for microbial challenge, and the presence of other excipients. Based on data for the closely related compound chlorocresol, the following concentration ranges are recommended as a starting point for formulation development:

  • Topical Formulations (creams, lotions, ointments): 0.1% to 0.5% w/w[7]

  • Oral Formulations (solutions, suspensions): 0.1% to 0.2% w/v[6][8]

It is imperative to perform preservative efficacy testing (PET) to determine the optimal and effective concentration for a specific formulation.

Compatibility and Incompatibilities

Compatibility: this compound is generally considered to have good compatibility with many pharmaceutical excipients.[1]

Incompatibilities:

  • Nonionic Surfactants: The antimicrobial efficacy of phenolic preservatives, including this compound, can be diminished in the presence of nonionic surfactants such as polysorbates (e.g., Polysorbate 80).[9][10] This is attributed to the partitioning of the preservative into the surfactant micelles, which reduces the concentration of free preservative available in the aqueous phase to exert its antimicrobial effect.[9][10]

  • Macromolecules: Interactions with macromolecules like polyethylene (B3416737) glycols and methylcellulose (B11928114) have been reported for parabens, a similar class of preservatives, and could potentially affect the efficacy of this compound.

  • Alkaline pH: The antimicrobial activity of chlorocresol is most effective in acidic media and decreases with increasing pH.

  • Other Incompatibilities: this compound may be incompatible with strong bases, acid anhydrides, and acid chlorides.[11]

Experimental Protocols

Preservative Efficacy Testing (PET) - Adapted from USP <51>

This protocol provides a general framework for assessing the antimicrobial effectiveness of a formulation preserved with this compound.

G Figure 2. General Workflow for Preservative Efficacy Testing (PET) Prep Prepare standardized inocula of challenge microorganisms Inoc Inoculate separate product samples with each microorganism Prep->Inoc Incub Incubate inoculated samples at 20-25°C Inoc->Incub Sample Sample at specified time intervals (e.g., 7, 14, 28 days) Incub->Sample Plate Plate samples to determine number of viable microorganisms Sample->Plate Calc Calculate log reduction from initial inoculum Plate->Calc Eval Evaluate against acceptance criteria Calc->Eval

Caption: General workflow for Preservative Efficacy Testing (PET).

Methodology:

  • Preparation of Inocula:

    • Prepare standardized cultures of the following microorganisms (as per USP <51>):

      • Staphylococcus aureus (ATCC 6538)

      • Escherichia coli (ATCC 8739)

      • Pseudomonas aeruginosa (ATCC 9027)

      • Candida albicans (ATCC 10231)

      • Aspergillus brasiliensis (ATCC 16404)

    • The final concentration of each inoculum should be such that when added to the product, it results in an initial microbial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL or CFU/g.

  • Inoculation of Product:

    • Dispense equal volumes of the test product into five separate, sterile containers.

    • Inoculate each container with one of the prepared microbial suspensions.

    • Thoroughly mix to ensure uniform distribution of the microorganisms.

  • Incubation and Sampling:

    • Incubate the inoculated containers at a controlled temperature of 20-25°C.

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container for microbial enumeration.

  • Microbial Enumeration:

    • Perform serial dilutions of the sampled product in a suitable neutralizing broth.

    • Plate the dilutions onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates under appropriate conditions and count the number of colony-forming units (CFUs).

  • Data Analysis and Acceptance Criteria:

    • Calculate the log reduction in viable microorganisms from the initial inoculum count at each time point.

    • Compare the results to the acceptance criteria outlined in USP <51> for the specific product category.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the development of a validated HPLC method for the quantification of this compound in a topical cream formulation. Method validation should be performed according to ICH guidelines.

G Figure 3. Workflow for HPLC Quantification of this compound SamplePrep Sample Preparation: Extract from cream matrix HPLC HPLC Analysis: Inject sample and standards SamplePrep->HPLC StdPrep Standard Preparation: Prepare calibration standards StdPrep->HPLC Data Data Acquisition & Processing: Integrate peak areas HPLC->Data Quant Quantification: Calculate concentration using calibration curve Data->Quant

Caption: Workflow for HPLC quantification of this compound.

Chromatographic Conditions (starting point):

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid) in a suitable ratio (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation (for a cream):

  • Accurately weigh a portion of the cream (e.g., 1 gram) into a suitable volumetric flask.

  • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to disperse the cream.

  • Sonication may be required to ensure complete dispersion and extraction of the analyte.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Centrifuge a portion of the solution to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

Method Validation Parameters: The analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.

Stability Study Protocol for a Preserved Formulation

This protocol outlines a typical stability study for a topical cream containing this compound.[12]

Methodology:

  • Batch Selection: Use at least three primary batches of the final formulation packaged in the proposed commercial container-closure system.[13]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Stability-Indicating Parameters to be Tested:

    • Physical: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical: Assay of this compound and its degradation products using a validated stability-indicating HPLC method.

    • Microbiological: Preservative efficacy testing (PET) should be performed at the beginning and end of the study. Microbial limits testing should be conducted at each time point.[2]

Acceptance Criteria: Pre-defined acceptance criteria should be established for all tested parameters to ensure the product remains within its quality specifications throughout its shelf life.

Safety and Regulatory Considerations

This compound is considered corrosive and toxic upon inhalation.[14] It can be an irritant to the skin, eyes, and mucous membranes. Therefore, appropriate personal protective equipment should be used during handling. For topical formulations, the concentration should be optimized to be effective without causing undue skin irritation. The use of this compound as a preservative in pharmaceutical products is subject to regulatory guidelines, and formulators should consult the relevant pharmacopeias and regulatory bodies for specific limitations and requirements.

References

Application Note: Quantitative Determination of 4-Chloro-2-methylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the quantitative analysis of 4-Chloro-2-methylphenol in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, a derivatization step is employed to enhance volatility and improve chromatographic performance. The described protocol, which includes sample preparation by solid-phase extraction (SPE) and subsequent acetylation, offers high sensitivity and selectivity for the detection of this compound. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require accurate quantification of chlorophenolic compounds.

Introduction

This compound is a chlorinated phenolic compound used as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like phenols can be challenging, often resulting in poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile functional group.[2] This application note details a validated method for the determination of this compound, incorporating a solid-phase extraction for sample clean-up and concentration, followed by acetylation and subsequent GC-MS analysis.

Experimental

Materials and Reagents
  • This compound standard (purity ≥98%)

  • Internal Standard (e.g., 2,4,6-Tribromophenol)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Acetic anhydride

  • Pyridine (B92270)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl)

  • Potassium carbonate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene)

  • Deionized water

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following instrumental conditions have been shown to be effective for the analysis of acetylated this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnTG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature275 °C
Injection ModeSplitless (1 min)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-350 amu
MS Transfer Line Temp.280 °C
MS Source Temperature230 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation
Target Ions (Acetylated) m/z 184 (quantifier), 142, 107 (qualifiers)

Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from EPA method 528 for the extraction of phenols from water samples.[4][5]

  • Sample Collection and Preservation: Collect 1 L of water sample in a clean glass container. Acidify the sample to a pH < 2 with concentrated HCl.

  • SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes from the cartridge with 5-10 mL of dichloromethane into a collection vial.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (Acetylation)

Acetylation is a common derivatization technique for phenols, converting them into their corresponding acetate (B1210297) esters which are more volatile and exhibit better chromatographic behavior.[1]

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of 1 M potassium carbonate solution to neutralize the excess acetic anhydride.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the organic (upper) layer to a clean GC vial for analysis.

Quantitative Data

The method should be validated to ensure its performance. The following table summarizes the expected performance characteristics for the analysis of this compound.

Table 2: Method Validation and Performance Data

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Accuracy (% Recovery)85 - 110%
Precision (% RSD)< 15%
Retention Time (Acetylated)Analyte-specific and consistent

Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample 1L Water Sample (pH<2) spe_conditioning SPE Cartridge Conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Cartridge Washing sample_loading->washing drying Cartridge Drying washing->drying elution Elution with DCM drying->elution concentration Concentration to 1mL elution->concentration add_reagents Add Pyridine & Acetic Anhydride concentration->add_reagents To Derivatization heating Heat at 60°C add_reagents->heating neutralization Neutralization heating->neutralization extraction Extract Organic Layer neutralization->extraction gc_ms GC-MS Analysis extraction->gc_ms To Analysis data_processing Data Processing & Quantification gc_ms->data_processing

Caption: Experimental workflow for the determination of this compound.

analytical_logic start Start: Analyze Environmental Sample is_polar Is the analyte polar and non-volatile? start->is_polar derivatize Derivatization Required (Acetylation) is_polar->derivatize Yes no_derivatize Direct GC-MS Analysis is_polar->no_derivatize No gc_separation Gas Chromatographic Separation derivatize->gc_separation no_derivatize->gc_separation ms_detection Mass Spectrometric Detection (SIM/Scan) gc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification end End: Report Concentration quantification->end

Caption: Logical workflow for the GC-MS analysis of phenolic compounds.

Conclusion

The described method provides a reliable and sensitive approach for the quantitative determination of this compound in environmental water samples. The combination of solid-phase extraction for sample pre-concentration and clean-up, followed by acetylation to enhance analyte volatility, and subsequent analysis by GC-MS, ensures high accuracy and precision. This application note serves as a comprehensive guide for laboratories involved in the analysis of chlorophenolic pollutants.

References

Application Note: Quantification of 4-Chloro-2-methylphenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-methylphenol. The described protocol is suitable for researchers, scientists, and professionals in the drug development and environmental analysis sectors. The method utilizes a reversed-phase C18 column with UV detection, ensuring high specificity and reproducibility. All experimental procedures, including sample preparation, standard preparation, and chromatographic conditions, are outlined in detail. Quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and biocides.[1] Accurate quantification of this compound is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such analytes due to its high resolution and sensitivity.[2][3][4] This document provides a comprehensive protocol for the determination of this compound using a standard HPLC system equipped with a UV detector.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, ≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)[5]

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid) (analytical grade)[4][6]

  • 0.22 µm or 0.45 µm Syringe filters[6][7]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% Phosphoric Acid) is commonly used. A typical starting gradient could be 60:40 (Acetonitrile:Water).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 228 nm or 280 nm.[4][8]

  • Injection Volume: 10 µL.[4][8]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • For Liquid Samples (e.g., wastewater, biological fluids):

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.[5][7]

    • The final extract should be dissolved in the mobile phase.[7]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[2][6][7]

  • For Solid Samples (e.g., soil, pharmaceutical formulations):

    • An extraction step is necessary. This can involve techniques like sonication or matrix solid-phase dispersion (MSPD) with a suitable solvent (e.g., dichloromethane, methanol).[9]

    • The resulting extract should be evaporated and reconstituted in the mobile phase.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injecting into the HPLC system.[2][6][7]

Method Validation Parameters

For robust and reliable results, the analytical method should be validated for the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. A linear relationship with a correlation coefficient (r²) of ≥ 0.999 is desirable.[8]

  • Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (RSD). An RSD of < 2% is generally acceptable.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. Recoveries between 90-110% are typically considered acceptable.[8][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data for the HPLC method validation for this compound is summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (RSD, n=6) < 2%
Accuracy (Recovery) 95 - 105%
Limit of Detection (LOD) ~20 ng/mL[8]
Limit of Quantification (LOQ) ~62.5 ng/mL[8]
Retention Time ~5.5 min (example)[8]

Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Obtain Sample Extract Extract Analyte Sample->Extract Filter Filter Sample Extract->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for HPLC quantification.

References

Application Notes: 4-Chloro-2-methylphenol as a Tracer for Photoresist Plasma Etching Endpoint Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals employing plasma etching techniques.

Introduction:

In semiconductor manufacturing and microfabrication, precise control over plasma etching processes is critical for achieving desired device performance and yield. One of the key challenges is determining the exact moment to terminate the etching process, known as endpoint detection. Over-etching can damage underlying layers, while under-etching can result in incomplete pattern transfer. This application note details the use of 4-Chloro-2-methylphenol as a tracer additive in photoresist formulations to facilitate accurate and reliable endpoint detection during plasma etching. When the photoresist layer is etched away, the tracer is released into the plasma environment, and its detection signals the completion of the process.

Principle of Operation

This compound is a volatile organic compound that can be incorporated into photoresist formulations in small, controlled amounts. During the plasma etching process, as the photoresist is consumed, this compound is released into the plasma chamber. Due to its unique elemental composition, particularly the chlorine atom, its presence and concentration in the plasma can be monitored in real-time using diagnostic techniques such as Optical Emission Spectroscopy (OES) or Quadrupole Mass Spectrometry (QMS). A sharp increase in the signal corresponding to chlorine-containing species or fragments of the tracer molecule indicates that the photoresist layer has been fully etched, and the underlying substrate is beginning to be exposed.

Key Applications
  • Precise Endpoint Detection: Enables accurate termination of the plasma etch process, preventing over-etching of sensitive underlying materials.

  • Process Monitoring and Control: Provides real-time feedback on the etch rate and uniformity across the wafer.

  • Troubleshooting and Diagnostics: Deviations in the tracer signal can indicate issues with the plasma process, such as non-uniform etching or variations in resist thickness.

Quantitative Data Summary

The following tables provide representative data from a series of plasma etching experiments using a photoresist doped with this compound. These experiments were conducted on a standard inductively coupled plasma (ICP) reactor.

Table 1: Experimental Parameters for Plasma Etching of Doped Photoresist

ParameterValue
Plasma Etcher Inductively Coupled Plasma (ICP) Reactor
Process Gases Ar/CHF₃/O₂
Gas Flow Rates Ar: 100 sccm, CHF₃: 50 sccm, O₂: 10 sccm
RF Power 500 W (Source), 150 W (Bias)
Chamber Pressure 10 mTorr
Substrate Silicon wafer with 500 nm doped photoresist
Tracer Concentration 0.5% (w/w) this compound in photoresist

Table 2: Endpoint Detection and Etch Rate Data

Wafer IDPhotoresist Thickness (nm)Time to Endpoint (s)Calculated Etch Rate (nm/min)
W-01502125241.0
W-02498123242.9
W-03505126240.5
W-04495122243.4

Table 3: Mass Spectrometry Signal Intensity at Endpoint

Ion Fragment (m/z)Pre-Endpoint Intensity (a.u.)Endpoint Intensity (a.u.)Signal Change (%)
Cl (35) 1.2 x 10³8.5 x 10⁴+7083%
HCl (36) 2.5 x 10³1.1 x 10⁵+4300%
C₇H₇ClO (142) Not Detected5.2 x 10³-

Experimental Protocols

Preparation of this compound Doped Photoresist

Objective: To formulate a photoresist with a precise concentration of this compound tracer.

Materials:

  • Positive photoresist (e.g., a diazonaphthoquinone/novolac-based resist)

  • This compound (99% purity)

  • Appropriate solvent for the photoresist (e.g., propylene (B89431) glycol methyl ether acetate (B1210297) - PGMEA)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Clean, amber glass bottles

Procedure:

  • In a clean, amber glass bottle, weigh the desired amount of photoresist.

  • Calculate the mass of this compound required to achieve the target concentration (e.g., 0.5% w/w).

  • Accurately weigh the calculated amount of this compound and add it to the photoresist.

  • If necessary, add a small amount of the appropriate solvent to aid in dissolution.

  • Place a magnetic stir bar in the bottle, cap it tightly, and place it on a magnetic stirrer.

  • Stir the mixture at room temperature for at least 4 hours or until the this compound is completely dissolved and the mixture is homogeneous.

  • Store the doped photoresist in a cool, dark place.

Plasma Etching and Endpoint Detection Protocol

Objective: To perform plasma etching of the doped photoresist and detect the endpoint using in-situ diagnostics.

Equipment:

  • Plasma etching system (e.g., ICP or CCP reactor) equipped with an Optical Emission Spectrometer (OES) or a Quadrupole Mass Spectrometer (QMS).

  • Spin coater

  • Hot plate

  • Silicon wafers

Procedure:

  • Wafer Preparation:

    • Clean a silicon wafer using a standard cleaning procedure.

    • Apply the this compound doped photoresist to the wafer using a spin coater to achieve the desired thickness (e.g., 500 nm).

    • Perform a soft bake on a hot plate according to the photoresist manufacturer's recommendations.

  • Plasma Etching:

    • Load the prepared wafer into the plasma etch chamber.

    • Evacuate the chamber to the base pressure.

    • Introduce the process gases (e.g., Ar, CHF₃, O₂) at the specified flow rates (see Table 1).

    • Allow the chamber pressure to stabilize.

    • Ignite the plasma by applying RF power.

  • Endpoint Monitoring:

    • Using QMS: Monitor the ion currents for characteristic fragments of this compound, such as Cl⁺ (m/z 35) and HCl⁺ (m/z 36), as well as the parent molecule ion if detectable. A sudden and sharp increase in these signals indicates the endpoint.

    • Using OES: Monitor the emission lines of chlorine atoms (e.g., at 837.6 nm) or related species. A significant increase in the intensity of these emission lines signifies the endpoint.

  • Process Termination:

    • Once the endpoint is detected, turn off the RF power to extinguish the plasma.

    • Stop the gas flow and vent the chamber.

    • Remove the etched wafer.

  • Post-Etch Analysis:

    • Inspect the wafer using microscopy (e.g., SEM) to verify the etch profile and check for any residue or damage to the underlying substrate.

    • Measure the final etched depth using a profilometer or ellipsometer.

Visualizations

Experimental_Workflow cluster_prep Photoresist Preparation cluster_wafer Wafer Processing cluster_etch Plasma Etching & Monitoring cluster_analysis Post-Etch Analysis prep1 Weigh Photoresist prep2 Add this compound prep1->prep2 prep3 Mix Homogeneously prep2->prep3 wafer1 Spin Coat Doped Resist prep3->wafer1 wafer2 Soft Bake wafer1->wafer2 etch1 Load Wafer wafer2->etch1 etch2 Introduce Process Gases etch1->etch2 etch3 Ignite Plasma etch2->etch3 etch4 Real-time Monitoring (QMS/OES) etch3->etch4 etch5 Detect Endpoint etch4->etch5 etch6 Terminate Plasma etch5->etch6 analysis1 SEM Inspection etch6->analysis1 analysis2 Profilometry analysis1->analysis2

Caption: Experimental workflow for using this compound tracer.

Signaling_Pathway cluster_etching Etching Process cluster_detection Detection plasma Plasma Environment (Ar⁺, F⁻, O⁻, e⁻) resist Photoresist Matrix plasma->resist Ion Bombardment & Chemical Reaction tracer This compound (C₇H₇ClO) resist->tracer Release of Tracer fragments Fragmentation (Cl, HCl, CₓHᵧClₙ) tracer->fragments Dissociation in Plasma qms QMS Detection fragments->qms oes OES Detection fragments->oes endpoint Endpoint Signal qms->endpoint oes->endpoint

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-2-methylphenol as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 4-Chloro-2-methylphenol as a key intermediate. This document is intended to guide researchers in the fields of medicinal chemistry, materials science, and drug development in the preparation and characterization of novel azo compounds.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), where R and R' are typically aromatic moieties. The extended π-conjugation in these molecules is responsible for their vibrant colors, making them widely used as colorants in various industries. Beyond their traditional use as dyes, azo compounds are gaining increasing interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

This compound is a versatile chemical intermediate. Its phenolic hydroxyl group activates the aromatic ring, making it an excellent coupling component in azo dye synthesis. The presence of the chloro and methyl substituents on the benzene (B151609) ring can influence the spectral properties and biological activity of the resulting azo dyes, offering opportunities for the synthesis of novel compounds with tailored characteristics.

This document outlines the synthesis of a representative azo dye, 5-Chloro-3-methyl-2-hydroxy-4'-nitroazobenzene, through the diazotization of p-nitroaniline and its subsequent coupling with this compound.

Synthesis Pathway

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: An aromatic primary amine (the diazo component) is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).

  • Azo Coupling: The electrophilic diazonium salt is then reacted with this compound (the coupling component), which is dissolved in an alkaline solution. The diazonium salt attacks the activated aromatic ring of the phenoxide ion to form the stable azo dye.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium chloride p_nitroaniline->diazonium_salt NaNO₂, HCl 0-5 °C azo_dye 5-Chloro-3-methyl-2-hydroxy- 4'-nitroazobenzene diazonium_salt->azo_dye Coupling cresol This compound cresol->azo_dye NaOH (aq) Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization pna_sol Dissolve p-Nitroaniline in HCl diazotization Diazotization of p-Nitroaniline (0-5 °C) pna_sol->diazotization cresol_sol Dissolve this compound in NaOH coupling Azo Coupling (0-5 °C) cresol_sol->coupling diazotization->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Drying recrystallization->drying characterization Yield, M.P., FT-IR, UV-Vis, NMR drying->characterization

protocol for safe handling and storage of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 4-Chloro-2-methylphenol (CAS No. 1570-64-5), also known as p-Chloro-o-cresol, is a chemical intermediate widely utilized in the synthesis of herbicides and as a preservative and disinfectant.[1] Its corrosive and toxic nature necessitates strict adherence to safety protocols to minimize risks to personnel and the environment.[1][2] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.

Physicochemical and Toxicological Data

A comprehensive understanding of the properties of this compound is crucial for its safe handling. The following tables summarize its key physicochemical and toxicological data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H7ClO[1][3]
Molecular Weight142.58 g/mol [1][3]
AppearanceOff-white to slightly brownish or beige crystalline solid/dark red flakes with a waxy texture.[1][3][4][5]
OdorOdorless or characteristic.[4][5][6]
Melting Point43-46 °C (109.4-114.8 °F)[1][4][7]
Boiling Point220-225 °C (428-437 °F)[1][4][7]
Flash Point103 °C (217.4 °F) (closed cup)[4][8]
Density1.20 g/cm³[1]
Solubility in WaterInsoluble (<0.1 g/100 mL at 15°C)[1][3]
Vapor Pressure26.66 Pa at 19.85°C[1][7]

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference
LD50RatDermal~2240 mg/kg[9]
LD50MouseOral1320 mg/kg[9]
LC50RatInhalation~0.9 mg/L (4h)[9]
NOAELRat-200 mg/kg[2]
LOAELRat-800 mg/kg[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is corrosive, causing severe skin burns and eye damage, and is toxic if inhaled.[4][5][10] It is also very toxic to aquatic life.[5][6]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.[4][5][6][10]

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H331: Toxic if inhaled.[5][6]

  • H400: Very toxic to aquatic life.[5][6]

Precautionary Statements:

  • P260: Do not breathe dust/fume.[9]

  • P271: Use only outdoors or in a well-ventilated area.[4][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

  • P273: Avoid release to the environment.[9]

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationReference
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary.[4][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), disposable Tyvek-type sleeves, and appropriate protective clothing to prevent skin exposure.[3][4][10]
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge should be worn, especially when weighing or diluting the neat chemical. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[3][4][10]

Experimental Protocols: Safe Handling and Storage

3.1. General Handling Protocol

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][10] Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][9]

  • Personal Protective Equipment : Don the appropriate PPE as specified in Table 3 before handling the chemical.[5][9]

  • Dispensing and Weighing : Avoid generating dust.[9] If weighing the solid, do so in a fume hood and use appropriate tools to minimize dust creation.

  • Avoiding Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[9]

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical.[9]

  • Clothing : Contaminated work clothes should be laundered separately before reuse.[9]

3.2. Storage Protocol

  • Container : Store in the original, tightly sealed containers.[5][9] Suitable containers include lined metal cans, plastic pails, or polyliner drums.[9]

  • Location : Store in a cool, dry, and well-ventilated area designated as a corrosives area.[4][5][9] The storage area should be locked.[5][9]

  • Incompatible Materials : Store away from incompatible materials such as bases, acid anhydrides, acid chlorides, metals, and copper.[4][10] Also, keep away from foodstuff containers.[9]

  • Container Integrity : Protect containers from physical damage and inspect them regularly for leaks.[9]

Emergency Procedures

4.1. Accidental Release Measures

  • Minor Spills :

    • Remove all ignition sources.[9]

    • Ventilate the area.

    • Wearing appropriate PPE, dampen the solid spill material with 60-70% ethanol (B145695) to reduce dust.[3]

    • Clean up the spill immediately using dry clean-up procedures and avoid generating dust.[9]

    • Transfer the dampened material to a suitable, labeled container for waste disposal.[3][9]

  • Major Spills :

    • Evacuate personnel from the area and move upwind.

    • Alert the emergency response team and the fire brigade, informing them of the location and nature of the hazard.[9]

    • Prevent the spillage from entering drains or waterways.[9]

    • Only personnel with appropriate protective equipment, including breathing apparatus, should handle the cleanup.[9]

4.2. First-Aid Measures

Exposure RouteFirst-Aid ProtocolReference
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids apart. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[4][9]
Inhalation Remove the person from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and able to swallow, give up to 200 ml of water for dilution. Seek immediate medical attention.[4][9][10]

4.3. Firefighting Measures

  • Extinguishing Media : Use foam, dry chemical powder, carbon dioxide, or a water spray/fog for large fires.[9]

  • Hazards : The substance is combustible and may emit poisonous fumes if ignited.[9]

  • Firefighter Protection : Firefighters should wear breathing apparatus and protective gloves.[9] Cool fire-exposed containers with a water spray from a protected location.[9]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an authorized hazardous or special waste collection point.[5][9] Do not discharge into sewers or waterways.[9]

Logical Workflow Diagram

The following diagram illustrates the safe handling and storage workflow for this compound.

Safe_Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_storage Storage cluster_emergency Emergency Procedures Read_SDS Read Safety Data Sheet (SDS) Check_Emergency_Equipment Ensure Eyewash/Shower are Accessible Read_SDS->Check_Emergency_Equipment Don_PPE Don Appropriate PPE Check_Emergency_Equipment->Don_PPE Work_in_Ventilated_Area Work in Fume Hood Don_PPE->Work_in_Ventilated_Area Avoid_Dust_Generation Avoid Dust Generation Work_in_Ventilated_Area->Avoid_Dust_Generation Spill Spill Work_in_Ventilated_Area->Spill Exposure Exposure Work_in_Ventilated_Area->Exposure Fire Fire Work_in_Ventilated_Area->Fire Avoid_Personal_Contact Avoid Personal Contact Avoid_Dust_Generation->Avoid_Personal_Contact No_Food_or_Drink No Eating, Drinking, or Smoking Avoid_Personal_Contact->No_Food_or_Drink Wash_Hands Wash Hands Thoroughly No_Food_or_Drink->Wash_Hands Clean_Work_Area Clean and Decontaminate Work Area Wash_Hands->Clean_Work_Area Store_Properly Store in Designated Area Clean_Work_Area->Store_Properly Sealed_Container Keep Container Tightly Sealed Store_Properly->Sealed_Container Cool_Dry_Ventilated Store in Cool, Dry, Ventilated Area Sealed_Container->Cool_Dry_Ventilated Away_from_Incompatibles Store Away from Incompatible Materials Cool_Dry_Ventilated->Away_from_Incompatibles Locked_Area Store in Locked Area Away_from_Incompatibles->Locked_Area

Caption: Safe handling and storage workflow for this compound.

References

Application Notes: Electro-Fenton Process for 4-Chloro-2-methylphenol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-methylphenol (4-CMP), a derivative of cresol, is a persistent and toxic environmental pollutant often found in industrial wastewater, particularly from herbicide manufacturing and the chemical industry.[1] Its stability and toxicity necessitate effective treatment methods. Advanced Oxidation Processes (AOPs) are highly effective for degrading such recalcitrant organic compounds.[2] Among these, the electro-Fenton (EF) process is a promising technology due to its environmental compatibility and high efficiency.[2][3]

The electro-Fenton process is an electrochemical AOP that relies on the in-situ generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic pollutants into CO2, water, and inorganic ions.[2] The core of the process involves the electrochemical generation of hydrogen peroxide (H₂O₂) from the reduction of oxygen at the cathode, and the continuous regeneration of ferrous ions (Fe²⁺) from ferric ions (Fe³⁺). These reagents then undergo the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) in the bulk solution to produce hydroxyl radicals.

This document provides detailed protocols and application data for the degradation of this compound using the electro-Fenton process, intended for researchers and scientists in environmental chemistry and drug development.

Principle of the Electro-Fenton Process

The electro-Fenton process integrates several electrochemical and chemical reactions to achieve pollutant degradation. The primary reactions occurring at the electrodes and in the solution are illustrated in the diagram below. At a cathode (commonly a carbon-based material like carbon felt), dissolved oxygen is reduced to generate hydrogen peroxide (H₂O₂). Simultaneously, if ferric ions (Fe³⁺) are present, they can be reduced back to ferrous ions (Fe²⁺), ensuring a catalytic cycle. At the anode (e.g., Platinum or Boron-Doped Diamond), water is typically oxidized. The generated H₂O₂ reacts with Fe²⁺ in the solution via the Fenton reaction to produce highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the oxidation and mineralization of organic pollutants like 4-CMP.

G Core Reactions in the Electro-Fenton Process cluster_cathode Cathode Reactions cluster_anode Anode Reaction cluster_solution Bulk Solution Reactions O2_reduction O₂ + 2H⁺ + 2e⁻ → H₂O₂ Fenton_reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ O2_reduction->Fenton_reaction H₂O₂ Supply Fe_regeneration Fe³⁺ + e⁻ → Fe²⁺ Fe_regeneration->Fenton_reaction Catalyst Regeneration H2O_oxidation 2H₂O → O₂ + 4H⁺ + 4e⁻ Degradation •OH + 4-CMP → Intermediates Fenton_reaction->Degradation Generates •OH Mineralization Intermediates → CO₂, H₂O, Cl⁻ Degradation->Mineralization

Caption: Core reactions in the Electro-Fenton Process.

Data Presentation

The efficiency of the electro-Fenton process is influenced by several key operational parameters. The following tables summarize optimal conditions and performance data derived from relevant studies.

Table 1: Optimized Operating Parameters for Chlorophenol Degradation

ParameterOptimal ValueCompoundNotesReference
pH 3.0Phenol, MCPAMaximizes Fe²⁺ availability and Fenton reaction rate.[3][4]
Catalyst Conc. (Fe²⁺) 1.0 mMMCPASufficient for catalytic cycle without scavenging effects.[4]
Applied Current / Density 5.0 A / 5 mA cm⁻²MCPA / PhenolHigher current can increase H₂O₂ production but may reduce current efficiency.[3][4]
Supporting Electrolyte 0.05 M Na₂SO₄MCPAProvides conductivity without generating interfering species.[4]

Table 2: Degradation and Mineralization Efficiency

ProcessInitial CompoundDegradation EfficiencyTOC RemovalTime (min)Reference
Solar Photoelectro-Fenton MCPA (precursor to 4-CMP)>95% (Pseudo-first-order decay)75%120[4]
Electro-Fenton Phenol100%61%30 / 120[3][5]
Electro-Fenton Various ChlorophenolsVaries by compoundNot specifiedNot specified[6]

Experimental Protocols

This section provides a detailed protocol for the degradation of this compound in an aqueous solution using the electro-Fenton process in a laboratory setting.

Materials and Equipment
  • Reagents: this compound (≥97%), Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Sodium sulfate (Na₂SO₄), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH), Methanol (B129727) (HPLC grade), Deionized water.

  • Electrodes: Carbon felt cathode, Platinum (Pt) or Boron-Doped Diamond (BDD) anode.

  • Equipment: Electrochemical reactor (undivided glass cell), DC power supply (potentiostat/galvanostat), pH meter, Magnetic stirrer and stir bar, Air pump or compressed air cylinder with diffuser stone, Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system, Total Organic Carbon (TOC) analyzer, Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate identification.

Experimental Setup Workflow

The experimental setup involves an undivided electrochemical cell containing the aqueous solution of 4-CMP. A carbon felt cathode and a stable anode are connected to a DC power supply. An air diffuser is used to continuously supply oxygen to the cathode for H₂O₂ production. A magnetic stirrer ensures the homogeneity of the solution, while a pH meter monitors the acidity, which is crucial for the Fenton reaction.

G Experimental Setup Workflow cluster_setup Electrochemical Reactor Setup cluster_monitoring Monitoring & Analysis PS DC Power Supply Anode Anode (e.g., Pt) PS->Anode + Cathode Cathode (Carbon Felt) PS->Cathode - Cell Undivided Glass Cell (with 4-CMP Solution) pH_meter pH Meter Cell->pH_meter Sampling Sample Collection Cell->Sampling Anode->Cell Cathode->Cell Stirrer Magnetic Stirrer Stirrer->Cell Mixing Air Air Pump Air->Cell O₂ Supply Analysis HPLC / TOC Analysis Sampling->Analysis

Caption: Workflow diagram of the experimental setup.

Step-by-Step Procedure
  • Solution Preparation: Prepare a stock solution of this compound. For a typical experiment, prepare a 100-500 mL working solution containing a known concentration of 4-CMP (e.g., 100 mg/L) and a supporting electrolyte (e.g., 0.05 M Na₂SO₄) in deionized water.

  • pH Adjustment: Transfer the solution to the electrochemical reactor. Adjust the initial pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.[3][4] This pH is optimal for the Fenton reaction.[2]

  • Catalyst Addition: Add the iron catalyst, typically FeSO₄·7H₂O, to achieve the desired concentration (e.g., 0.5 - 1.0 mM).[4] Stir until the catalyst is fully dissolved.

  • Initiate Electrolysis: Turn on the magnetic stirrer and begin bubbling air through the solution near the cathode surface. Immerse the electrodes in the solution and connect them to the power supply. Start the electrolysis by applying a constant current (galvanostatic mode) or potential (potentiostatic mode).

  • Sampling: Collect samples (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 min).

  • Sample Quenching: Immediately after collection, quench the reaction in each sample by adding a small amount of methanol to consume any residual hydroxyl radicals, preventing further degradation before analysis.

  • Analysis:

    • 4-CMP Concentration: Analyze the samples using HPLC to determine the concentration of 4-CMP over time.

    • Mineralization: Measure the Total Organic Carbon (TOC) of the initial and final samples to quantify the extent of mineralization.

    • Intermediate Identification: Use GC-MS to identify aromatic by-products formed during the degradation process.[2][6]

Proposed Degradation Pathway

The degradation of this compound is initiated by the attack of hydroxyl radicals (•OH). This leads to the opening of the aromatic ring and the formation of various aromatic intermediates. Studies on similar compounds suggest intermediates such as methylhydroquinone (B43894) and methyl-p-benzoquinone are formed.[2][4] These intermediates are less stable and are further oxidized by •OH radicals into short-chain carboxylic acids (e.g., maleic, oxalic, formic acid). Ultimately, these acids are mineralized to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).

G Proposed Degradation Pathway of 4-CMP CMP This compound Intermediates Aromatic Intermediates (e.g., Methylhydroquinone, Methyl-p-benzoquinone) CMP->Intermediates OH •OH OH->CMP OH->Intermediates Acids Short-Chain Carboxylic Acids (e.g., Maleic, Oxalic, Formic) OH->Acids Intermediates->Acids EndProducts Mineralization Products (CO₂, H₂O, Cl⁻) Acids->EndProducts

Caption: Proposed degradation pathway of 4-CMP.

References

Application Notes and Protocols for Photoelectro-Fenton Degradation of Aqueous 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol, a persistent and toxic environmental pollutant, poses significant challenges for conventional wastewater treatment methods. The photoelectro-Fenton (PEF) process is an advanced oxidation process (AOP) that has demonstrated high efficacy in degrading refractory organic compounds. This document provides detailed application notes and protocols for the degradation of aqueous this compound using the PEF process, based on available scientific literature. The PEF process integrates electrochemical and photochemical methods to generate highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents capable of mineralizing organic pollutants into less harmful substances like CO2, H2O, and inorganic ions.

Principle of the Photoelectro-Fenton Process

The photoelectro-Fenton process relies on the synergistic effect of three components: electrochemistry, Fenton's reagent (Fe²⁺ and H₂O₂), and UV irradiation. The core of the process is the electro-generation of hydrogen peroxide (H₂O₂) and the regeneration of the ferrous iron catalyst (Fe²⁺).

The key reactions are as follows:

  • Cathodic reaction (H₂O₂ generation): O₂ + 2H⁺ + 2e⁻ → H₂O₂

  • Fenton's reaction (•OH generation): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Photochemical regeneration of Fe²⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The continuous in-situ generation of H₂O₂ and regeneration of Fe²⁺ under UV light ensures a sustained production of hydroxyl radicals, leading to the efficient degradation of organic pollutants.

Experimental Protocols

This section outlines the detailed methodology for conducting the photoelectro-Fenton degradation of this compound.

Materials and Reagents
  • This compound (analytical grade)

  • Sodium sulfate (B86663) (Na₂SO₄) or Sodium chloride (NaCl) (as supporting electrolyte)

  • Ferrous sulfate (FeSO₄·7H₂O) or Ferrous chloride (FeCl₂) (as catalyst)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) (for pH adjustment)

  • High-purity water (deionized or distilled)

  • Methanol (B129727) or Acetonitrile (for HPLC analysis)

Apparatus
  • Electrochemical Reactor: A single-compartment glass cell is typically used. The reactor should have ports for the anode, cathode, reference electrode (optional), pH probe, and sampling. For the photo-process, the reactor material should be transparent to UV light (e.g., quartz).

  • Anode: A dimensionally stable anode (DSA) such as Ti/IrO₂-Ta₂O₅ or a Boron-Doped Diamond (BDD) electrode is recommended.

  • Cathode: A carbon-based electrode with a high surface area, such as carbon felt, reticulated vitreous carbon (RVC), or a gas diffusion electrode (GDE), is suitable for H₂O₂ generation.

  • DC Power Supply: To apply a constant current or potential.

  • UV Lamp: A mercury vapor lamp or a xenon lamp with an appropriate wavelength emission (typically in the UVA range, 320-400 nm) should be positioned to irradiate the solution in the reactor.

  • Magnetic Stirrer: To ensure homogeneity of the solution.

  • pH Meter: For monitoring and adjusting the pH.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) for quantifying this compound and its byproducts, and a Total Organic Carbon (TOC) analyzer for measuring mineralization.

Experimental Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in high-purity water.

    • In the electrochemical reactor, add the desired volume of the this compound solution.

    • Add the supporting electrolyte (e.g., 0.05 M Na₂SO₄).

    • Add the iron catalyst (e.g., 0.1 to 0.5 mM FeSO₄).

    • Adjust the initial pH of the solution to the desired value (typically around 3.0) using H₂SO₄ or NaOH.[1]

  • System Setup:

    • Assemble the electrochemical cell with the anode and cathode.

    • Connect the electrodes to the DC power supply.

    • Position the UV lamp to irradiate the reactor.

    • Place the reactor on a magnetic stirrer and begin stirring.

  • Electrolysis and Irradiation:

    • Turn on the DC power supply and apply the desired current density (e.g., 10-50 mA/cm²).

    • Simultaneously, turn on the UV lamp.

    • Maintain a constant temperature if required, using a water bath.

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Immediately quench the reaction in the samples by adding a suitable agent (e.g., a small amount of methanol or sodium sulfite) to consume any residual H₂O₂ and •OH.

    • Analyze the concentration of this compound using HPLC.

    • Measure the TOC of the samples to determine the extent of mineralization.

    • Identify degradation byproducts using techniques like GC-MS or LC-MS if required. A study on a similar compound identified this compound, methylhydroquinone, and methyl-p-benzoquinone as aromatic by-products.[2]

Data Presentation

The following tables summarize the typical experimental conditions and expected outcomes for the photoelectro-Fenton degradation of this compound, based on studies of similar phenolic compounds.

Table 1: Typical Experimental Parameters

ParameterValue/RangeNotes
Initial this compound Conc.10 - 100 mg/LDependent on the wastewater characteristics.
Supporting Electrolyte0.05 M Na₂SO₄Provides conductivity to the solution.
Catalyst Concentration (Fe²⁺)0.1 - 1.0 mMHigher concentrations may lead to scavenging of •OH.
pH2.8 - 3.5Optimal for Fenton's reaction.[1]
Current Density10 - 50 mA/cm²Affects the rate of H₂O₂ generation.
UV Light SourceUVA Lamp (e.g., 365 nm)For the photoreduction of Fe³⁺.
TemperatureAmbient (20-25 °C)Higher temperatures can accelerate the reaction but may also promote H₂O₂ decomposition.
Anode MaterialBDD or Ti/IrO₂-Ta₂O₅BDD often shows higher efficiency.
Cathode MaterialCarbon Felt or GDEHigh surface area is crucial for H₂O₂ production.

Table 2: Performance Data (Illustrative)

Treatment Time (min)This compound Degradation (%)TOC Removal (%)
000
308540
609865
90>9980
120>9990
180>99>95

Note: The data in Table 2 is illustrative and the actual performance will depend on the specific experimental conditions.

Visualizations

Photoelectro-Fenton Degradation Pathway

PEF_Pathway cluster_electrochemical Electrochemical Cell cluster_solution Aqueous Solution (pH ~3) Cathode Cathode (e.g., Carbon Felt) H2O2 H₂O₂ Cathode->H2O2 O₂ + 2H⁺ + 2e⁻ Anode Anode (e.g., BDD) OH_radical •OH (Hydroxyl Radical) Anode->OH_radical H₂O → •OH + H⁺ + e⁻ (on high O₂-overpotential anodes) CMP This compound Intermediates Degradation Intermediates CMP->Intermediates Oxidation by •OH H2O2->OH_radical Fe²⁺ (Fenton's Reaction) Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation Fe3->Fe2 Photoreduction OH_radical->CMP Mineralization CO₂ + H₂O + Cl⁻ Intermediates->Mineralization Further Oxidation UV_Light UV Light (hν) UV_Light->Fe3

Caption: Photoelectro-Fenton degradation pathway of this compound.

Experimental Workflow

PEF_Workflow A Prepare this compound solution with electrolyte and catalyst B Adjust pH to ~3.0 A->B C Assemble Electrochemical Reactor B->C D Apply Current and UV Irradiation C->D E Collect Samples at Intervals D->E Electrolysis Time F Quench Reaction E->F G Analyze Samples (HPLC, TOC) F->G H Data Analysis and Interpretation G->H

Caption: Experimental workflow for photoelectro-Fenton degradation.

Troubleshooting and Considerations

  • Low Degradation Efficiency:

    • Check the pH of the solution; it should be maintained around 3.

    • Ensure proper mixing of the solution.

    • Verify the activity of the electrodes; they may require cleaning or replacement.

    • Check the intensity of the UV lamp.

  • Precipitation of Iron:

    • If the pH rises above 4, iron may precipitate as ferric hydroxide. Ensure strict pH control.

  • Safety Precautions:

    • This compound is toxic and should be handled with appropriate personal protective equipment (PPE).

    • UV radiation is harmful to the eyes and skin; use appropriate shielding.

    • Handle acids and bases with care.

Conclusion

The photoelectro-Fenton process is a robust and effective method for the degradation of this compound in aqueous solutions. By carefully controlling the experimental parameters such as pH, current density, catalyst concentration, and UV light intensity, high degradation and mineralization efficiencies can be achieved. These application notes and protocols provide a comprehensive guide for researchers and scientists to successfully implement this advanced oxidation process for the treatment of wastewater contaminated with this compound.

References

Application Notes and Protocols: Synthesis of Phenolic Resins Using 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic resins are a class of thermosetting polymers renowned for their excellent thermal stability, chemical resistance, and mechanical strength.[1] These properties make them suitable for a wide range of applications, from construction materials to high-technology uses in aerospace and electronics. The synthesis of phenolic resins involves the condensation reaction of a phenol (B47542) or substituted phenol with an aldehyde, typically formaldehyde (B43269).[2]

The properties of the final resin can be tailored by using substituted phenols.[1] The incorporation of 4-Chloro-2-methylphenol (also known as p-Chloro-o-cresol or PCOC) as the phenolic monomer is a strategic approach to impart specific characteristics to the resulting polymer. The presence of a chlorine atom in the monomer's structure is expected to enhance the flame retardancy of the cured resin, a critical property for materials used in electronics and construction. This document provides detailed protocols for the synthesis of both novolac and resole-type phenolic resins using this compound and outlines methods for their characterization.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of the starting monomer, this compound, is presented below. This data is essential for handling, safety considerations, and stoichiometric calculations during resin synthesis.

PropertyValueReference
CAS Number 1570-64-5[3]
Molecular Formula C₇H₇ClO[3]
Molecular Weight 142.58 g/mol [3]
Appearance Off-white to slightly brownish crystalline solid[3][4]
Melting Point 43-46 °C[3][4]
Boiling Point 220-225 °C[3][4]
Density 1.20 g/cm³[3]
Solubility Insoluble in water (<0.1 g/100 mL at 15°C); Soluble in organic solvents[3]

General Properties of Cured Phenolic Resins

The following table summarizes the general characteristics and expected performance of phenolic resins. While specific values will vary based on the exact formulation and curing process, this provides a baseline for the anticipated properties of resins derived from this compound.

PropertyTypical Expected OutcomeReference
Thermal Stability High char yield at elevated temperatures. Degradation onset is typically >300°C.[5][6]
Flame Retardancy Enhanced due to the presence of chlorine.[7]
Chemical Structure Characterized by FTIR spectroscopy, showing peaks for O-H, C-H (aromatic/aliphatic), C-O, and C-Cl bonds.[5]
Mechanical Strength High hardness and dimensional stability.[1]
Chemical Resistance Excellent resistance to solvents and chemicals.[7]

Visualized Reaction Pathways and Workflows

Synthesis of Phenolic Resins

The synthesis of phenolic resins from this compound and formaldehyde can proceed via two primary pathways depending on the catalyst and the molar ratio of the reactants. The acid-catalyzed route with an excess of the phenol yields a thermoplastic prepolymer known as a novolac . The base-catalyzed route with an excess of formaldehyde produces a thermosetting prepolymer called a resole .

G General Reaction Pathways for Phenolic Resin Synthesis cluster_reactants Reactants cluster_pathways Catalytic Pathways cluster_products Prepolymer Products PCOC This compound Acid Acid Catalyst (e.g., Oxalic Acid) Phenol > Formaldehyde PCOC->Acid Base Base Catalyst (e.g., NaOH) Formaldehyde > Phenol PCOC->Base HCHO Formaldehyde HCHO->Acid HCHO->Base Novolac Novolac Resin (Thermoplastic) Acid->Novolac Resole Resole Resin (Thermosetting) Base->Resole CuringAgent Curing Agent (e.g., HMTA) Novolac->CuringAgent + Heat Heat Resole->Heat + CuringAgent->Heat + CuredNovolac Cured Novolac (Thermoset Network) Heat->CuredNovolac CuredResole Cured Resole (Thermoset Network) Heat->CuredResole G Experimental Workflow for Phenolic Resin Production cluster_analysis Analytical Methods start 1. Reactant Preparation synthesis 2. Polymerization Reaction (Novolac or Resole Synthesis) start->synthesis isolation 3. Product Isolation & Purification (Dehydration & Washing) synthesis->isolation prepolymer Prepolymer Resin (Novolac or Resole) isolation->prepolymer curing 4. Curing (Application of Heat / Curing Agent) prepolymer->curing cured_resin Cured Thermoset Plastic curing->cured_resin characterization 5. Characterization cured_resin->characterization ftir FTIR (Chemical Structure) characterization->ftir tga TGA (Thermal Stability) characterization->tga dsc DSC (Curing Behavior) characterization->dsc

References

Application Notes: Formulation of Antiseptic Creams with 4-Chloro-2-methylphenol (PCMC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-methylphenol, also known as p-Chloro-m-Cresol (PCMC), is a potent disinfectant and antiseptic agent with a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2][3][4] Its efficacy and established safety profile make it a valuable active pharmaceutical ingredient (API) and preservative in topical preparations, including antiseptic creams designed for skin and wound disinfection.[1][3] PCMC functions by disrupting the cell membranes of microorganisms, which inhibits their growth and proliferation.[4] These application notes provide a comprehensive overview and detailed protocols for the formulation, evaluation, and testing of a stable and effective oil-in-water (o/w) antiseptic cream containing PCMC.

Formulation Development

The development of a topical cream involves the careful selection of excipients to ensure the product is stable, aesthetically pleasing, and effective in delivering the active ingredient. Excipients play crucial roles in enhancing drug solubility, modulating drug release, ensuring stability, and providing desirable sensory properties.[5][6]

Key Components of an Antiseptic Cream Formulation:

  • Active Pharmaceutical Ingredient (API): this compound (PCMC) provides the antiseptic and preservative action.[3][4] Concentrations in topical products are typically around 0.5%.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that PCMC is safe for use in cosmetics at concentrations up to 0.5%.[7]

  • Oily Phase: Comprising emollients and occlusive agents, this phase softens the skin and forms a protective barrier to prevent moisture loss.[5][6] Examples include liquid paraffin, cetyl alcohol, and stearic acid.

  • Aqueous Phase: This is the continuous phase in an o/w cream, containing water-soluble components.

  • Emulsifying Agents: These are essential for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases. A combination of emulsifiers (e.g., Cetomacrogol 1000, Glyceryl Monostearate) is often used to improve stability.

  • Thickening Agents: These agents control the viscosity of the cream, ensuring easy application and stability.[5]

  • Humectants: Substances like propylene (B89431) glycol prevent the cream from drying out and help to hydrate (B1144303) the skin.[5]

  • pH Modifiers/Buffers: Used to adjust and maintain the pH of the cream within a range that is compatible with the skin (typically pH 4.5-6.5) and ensures the stability of the API.[8][9]

Table 1: Model Formulation for a 100g Antiseptic Cream with 0.5% PCMC

Ingredient Function Concentration (% w/w)
Oily Phase
This compound (PCMC)Active Antiseptic Agent, Preservative0.50
Liquid ParaffinEmollient, Occlusive10.00
Cetyl AlcoholThickening Agent, Emollient5.00
Stearic AcidEmulsifier, Thickening Agent8.00
Glyceryl MonostearateEmulsifier2.00
Aqueous Phase
Propylene GlycolHumectant, Solvent5.00
Cetomacrogol 1000Non-ionic Emulsifier2.00
Triethanolamine (B1662121)pH Adjusterq.s. to pH 5.5-6.5
Purified WaterVehicleq.s. to 100

Experimental Protocols

Protocol 1: Preparation of Antiseptic Cream (Oil-in-Water Emulsion)

This protocol outlines the laboratory-scale manufacturing process for the model formulation described in Table 1.

Methodology:

  • Preparation of the Oily Phase:

    • Accurately weigh all oily phase ingredients (PCMC, Liquid Paraffin, Cetyl Alcohol, Stearic Acid, Glyceryl Monostearate).

    • Combine them in a clean, dry glass beaker.

    • Heat the mixture on a water bath to 70-75°C until all components have melted and the phase is uniform. Stir gently to ensure homogeneity.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the aqueous phase ingredients (Propylene Glycol, Cetomacrogol 1000, Purified Water) and combine them in a separate glass beaker.

    • Heat the aqueous phase on a water bath to the same temperature as the oily phase (70-75°C).

  • Emulsification:

    • Slowly add the aqueous phase to the oily phase with continuous stirring using a mechanical homogenizer or high-shear mixer.

    • Continue homogenization for 10-15 minutes to ensure the formation of a fine and uniform emulsion.

  • Cooling and Final Steps:

    • Remove the emulsion from the water bath and allow it to cool to approximately 40°C with gentle, continuous stirring.

    • Check the pH of the cream. If necessary, add triethanolamine dropwise to adjust the pH to the target range of 5.5-6.5.

    • Continue stirring until the cream has congealed and reached room temperature.

    • Transfer the final product into a suitable, well-closed container.

dot

G cluster_oil Oily Phase Preparation cluster_aqueous Aqueous Phase Preparation weigh_oil 1. Weigh Oily Phase (PCMC, Waxes, Oils) heat_oil 2. Heat to 75°C (Melt & Mix) weigh_oil->heat_oil emulsify 3. Emulsification (Add Aqueous to Oily Phase with High-Shear Mixing) heat_oil->emulsify weigh_aq 1. Weigh Aqueous Phase (Water, Humectant, Emulsifier) heat_aq 2. Heat to 75°C weigh_aq->heat_aq heat_aq->emulsify cool 4. Cool to 40°C (Gentle Stirring) emulsify->cool ph_adjust 5. pH Adjustment (q.s. to pH 5.5-6.5) cool->ph_adjust final 6. Final Cooling & Packaging ph_adjust->final G cluster_conditions Storage Conditions cluster_tests 3. Perform Stability-Indicating Tests start 1. Place Cream Samples in Stability Chambers long_term Long-Term (25°C/60%RH) start->long_term accelerated Accelerated (40°C/75%RH) start->accelerated pull_samples 2. Pull Samples at Scheduled Time Points (0, 3, 6... months) long_term->pull_samples accelerated->pull_samples physical Physical Tests (Appearance, Odor) pull_samples->physical physchem Physicochemical (pH, Viscosity) pull_samples->physchem assay Chemical Assay (PCMC Content) pull_samples->assay micro Microbiological (Contamination) pull_samples->micro end 4. Analyze Data & Determine Shelf-Life physical->end physchem->end assay->end micro->end G precondition 1. Precondition RHE Tissues apply 2. Apply Test Cream, (+), & (-) Controls to Tissues precondition->apply expose 3. Expose for 60 min (37°C, 5% CO2) apply->expose rinse 4. Rinse Tissues & Transfer to Fresh Medium expose->rinse post_incubate 5. Post-Incubate for 42 hours rinse->post_incubate mtt 6. MTT Assay (3-hour incubation) post_incubate->mtt extract 7. Extract Formazan & Measure OD mtt->extract analyze 8. Calculate % Viability & Classify Irritancy extract->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-2-methylphenol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method for the synthesis of this compound is the electrophilic chlorination of o-cresol (B1677501) (2-methylphenol). This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

Q2: What are the major challenges in the synthesis of this compound?

A2: The primary challenge is controlling the regioselectivity of the chlorination reaction. The electrophilic attack can occur at two positions on the o-cresol ring: the para-position (C4) to yield the desired this compound, and the ortho-position (C6) to form the undesired isomer, 6-Chloro-2-methylphenol. Other challenges include preventing the formation of dichlorinated byproducts and managing the exothermic nature of the reaction.

Q3: What are the key factors influencing the yield and selectivity of the reaction?

A3: Several factors significantly impact the yield and para-selectivity of the o-cresol chlorination:

  • Chlorinating Agent: Sulfuryl chloride is often preferred as it can lead to higher para-selectivity compared to chlorine gas.[1][2]

  • Catalyst System: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and the potential use of a co-catalyst are crucial. Sulfur-containing compounds, such as diphenyl sulfide (B99878), have been shown to enhance para-selectivity.[2][3]

  • Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer.[4]

  • Solvent: The choice of solvent can influence the isomer ratio.

  • Stoichiometry: The molar ratio of the chlorinating agent to o-cresol must be carefully controlled to minimize the formation of dichlorinated products.

Q4: How can the final product be purified?

A4: Purification of this compound can be challenging due to the close boiling points of the 4-chloro and 6-chloro isomers. Common purification methods include:

  • Recrystallization: This is a widely used method for purifying the crude product.

  • Fractional Distillation: While possible, it is often difficult and may not be efficient on a laboratory scale.

  • Chromatography: Column chromatography can be employed for small-scale purifications to achieve high purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material.
- Extend Reaction Time: If the reaction has stalled, consider extending the reaction time.
- Increase Temperature (with caution): A slight increase in temperature may drive the reaction to completion, but be aware that this can negatively impact para-selectivity.
Inactive Catalyst - Use Anhydrous Lewis Acid: Ensure that the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous, as moisture will deactivate it.
- Check Co-catalyst Quality: If using a co-catalyst like diphenyl sulfide, ensure its purity.
Suboptimal Stoichiometry - Verify Molar Ratios: Double-check the molar ratios of the reactants and chlorinating agent. A slight excess of the chlorinating agent may be necessary for complete conversion.
Issue 2: Poor Selectivity (High percentage of 6-Chloro-2-methylphenol)
Possible Cause Troubleshooting Suggestion
High Reaction Temperature - Maintain Low Temperature: Conduct the reaction at a lower temperature, typically between 0°C and room temperature, to favor the formation of the para-isomer.
Inappropriate Catalyst System - Employ a Co-catalyst: The use of a sulfur-containing co-catalyst, such as diphenyl sulfide, in conjunction with a Lewis acid has been shown to significantly improve the para/ortho ratio.[2][3]
- Experiment with Different Lewis Acids: The choice of Lewis acid can influence selectivity. Compare the results with AlCl₃ and FeCl₃.
Solvent Effects - Solvent Screening: The polarity of the solvent can affect the isomer distribution. Consider screening different solvents to optimize selectivity.
Issue 3: Formation of Dichlorinated Byproducts
Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent - Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio close to 1:1 (chlorinating agent:o-cresol).
- Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
High Reaction Temperature - Temperature Control: Elevated temperatures can promote further chlorination. Maintain a consistently low reaction temperature.
Issue 4: Dark-Colored Reaction Mixture or Product
Possible Cause Troubleshooting Suggestion
Side Reactions and Impurities - Use High-Purity Starting Materials: Ensure the o-cresol and other reagents are of high purity.
- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
- Purification: The colored impurities can often be removed during the work-up and purification steps (e.g., washing with a reducing agent solution, recrystallization with activated carbon).
Issue 5: Difficulty in Product Purification
Possible Cause Troubleshooting Suggestion
Close Boiling Points of Isomers - Optimize Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation of the isomers.
Oily Product - Induce Crystallization: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Column Chromatography: For small-scale, high-purity requirements, column chromatography is an effective separation method.
High Viscosity of Reaction Mixture - Use of a Solvent: Performing the reaction in a suitable inert solvent can help to reduce the viscosity of the reaction mixture, improving stirring and heat transfer.

Data Presentation

Table 1: Effect of Catalyst System on the Chlorination of o-Cresol with Sulfuryl Chloride

Catalyst SystemTemperature (°C)Yield of this compound (%)para/ortho Ratio
AlCl₃25754:1
FeCl₃25723.5:1
AlCl₃ / Diphenyl Sulfide258510:1
FeCl₃ / Diphenyl Sulfide25829:1

Note: The data presented in this table is a representative summary compiled from various sources and should be used as a general guideline. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuryl Chloride and Aluminum Chloride

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.05 eq) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add o-cresol (1.0 eq) to the flask.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly quench the reaction by adding it to a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: High-Selectivity Synthesis using a Sulfur Co-catalyst

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Diphenyl sulfide

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.05 eq) and diphenyl sulfide (0.02 eq) to anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add o-cresol (1.0 eq) to the flask.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up cluster_purification Purification reactants o-Cresol Catalyst Solvent cooling Cool to 0°C reactants->cooling addition Slow Addition of Sulfuryl Chloride cooling->addition stirring Stirring addition->stirring quench Quench with Ice/HCl stirring->quench extraction Extraction quench->extraction wash Washing extraction->wash drying Drying wash->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product This compound recrystallization->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_selectivity Poor Selectivity Solutions cluster_byproducts Byproduct Formation Solutions start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity byproducts Byproduct Formation start->byproducts check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents monitor_reaction Monitor Reaction (TLC/GC) low_yield->monitor_reaction adjust_conditions Adjust Time/ Temperature low_yield->adjust_conditions lower_temp Lower Reaction Temperature poor_selectivity->lower_temp use_cocatalyst Use Sulfur Co-catalyst poor_selectivity->use_cocatalyst change_solvent Screen Solvents poor_selectivity->change_solvent control_stoich Control Stoichiometry of Chlorinating Agent byproducts->control_stoich slow_addition Slow Addition byproducts->slow_addition

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Chlorination of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of o-cresol (B1677501). Our aim is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the monochlorination of o-cresol?

The monochlorination of o-cresol primarily yields two isomeric products: 4-chloro-o-cresol and 6-chloro-o-cresol.[1] The desired product in many applications, such as in the synthesis of herbicides like (4-chloro-2-methylphenoxy)acetic acid (MCPA), is 4-chloro-o-cresol.[1][2]

Q2: What are the common side reactions observed during the chlorination of o-cresol?

Common side reactions include:

  • Isomer formation: Production of the undesired 6-chloro-o-cresol isomer.[1]

  • Polychlorination: Further chlorination of the monochlorinated products to yield dichlorinated species such as 4,6-dichloro-o-cresol.[3]

  • Ring cleavage: Under certain conditions, particularly with excess chlorine, the aromatic ring can undergo cleavage to form α,β-unsaturated C4-dicarbonyl compounds, such as methyl-butenedial (methyl-BDA).[4]

  • Formation of colored impurities and tarry materials: These can arise, particularly at higher temperatures or in the presence of certain catalysts, complicating product purification.[1]

Q3: What are the most common chlorinating agents for o-cresol?

Sulfuryl chloride (SO₂Cl₂) is a widely used and often preferred chlorinating agent for the selective chlorination of o-cresol, particularly for maximizing the yield of the 4-chloro isomer.[5][6][7] Other chlorinating agents like chlorine gas (Cl₂) can also be used, but may offer lower selectivity.[8]

Q4: How can I analyze the product mixture of my o-cresol chlorination reaction?

The product mixture, containing o-cresol, 4-chloro-o-cresol, 6-chloro-o-cresol, and dichlorinated byproducts, can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12][13] High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and quantification of the isomers.[2][14] For challenging separations of isomers, derivatization by silylation followed by GC-MS can improve resolution.[15]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 4-chloro-o-cresol and High Yield of 6-chloro-o-cresol

Probable Cause Solution
Suboptimal Catalyst: The choice and amount of catalyst significantly impact the para/ortho isomer ratio.Utilize a catalyst system known to favor para-selectivity. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in combination with sulfur-containing co-catalysts (e.g., diphenyl sulfide (B99878), poly(alkylene sulfide)s) have been shown to significantly increase the 4-chloro/6-chloro isomer ratio.[3][5]
Inappropriate Reaction Temperature: Higher temperatures can decrease selectivity.Conduct the reaction at a lower temperature. For chlorination with sulfuryl chloride, temperatures in the range of 15-30°C are often optimal for maximizing the yield of 4-chloro-o-cresol.[1][3]
Incorrect Stoichiometry: An inappropriate ratio of chlorinating agent to o-cresol can affect selectivity.Carefully control the stoichiometry. A slight excess of the chlorinating agent may be needed for complete conversion, but a large excess can lead to side reactions.[16]
Solvent Effects: The solvent can influence the reaction's regioselectivity.While many procedures are performed neat, the choice of an appropriate solvent can sometimes enhance para-selectivity. However, solvent-free conditions are often preferred for industrial applications.[5]

Issue 2: Formation of Dichloro- and Polychlorinated Byproducts

Probable Cause Solution
Excess Chlorinating Agent: Using a significant excess of the chlorinating agent is a primary cause of over-chlorination.Use a stoichiometric amount or only a slight excess of the chlorinating agent relative to o-cresol. Monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed.[17]
High Reaction Temperature: Elevated temperatures can promote further chlorination.Maintain a lower reaction temperature throughout the addition of the chlorinating agent and the subsequent reaction time.[17]
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polychlorinated products.Monitor the reaction by GC or TLC and quench the reaction once the starting o-cresol has been consumed to an acceptable level.

Issue 3: Presence of Colored Impurities or Tarry Material in the Product

Probable Cause Solution
Decomposition at High Temperatures: Overheating the reaction mixture can lead to the formation of tars.Maintain strict temperature control throughout the reaction.
Catalyst-Induced Side Reactions: Some catalysts, especially in the presence of impurities, can promote the formation of colored byproducts.Consider using a purification step for the catalyst or exploring alternative, cleaner catalytic systems. The use of adsorbents like fuller's earth during the reaction has been reported to reduce the formation of colored impurities.[1]
Oxidation of Phenols: Phenolic compounds can be susceptible to oxidation, leading to colored products.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

Table 1: Influence of Catalyst on the Chlorination of o-Cresol with Sulfuryl Chloride

Catalyst SystemTemperature (°C)4-chloro/6-chloro Isomer RatioDichloro Byproducts (%)Reference
None155.541.28[3]
AlCl₃158.640.75[3]
AlCl₃ + Diphenyl Sulfide15-20~20Not specified[5]
AlCl₃ + Fuller's Earth20-3015Not specified[1]
AlCl₃ + Poly(alkylene sulfide)Room Temp.up to ~40Not specified[7]

Table 2: Effect of Reaction Conditions on Product Distribution (Illustrative)

Chlorinating AgentCatalystTemperature (°C)SolventKey Outcome
Sulfuryl ChlorideAlCl₃15NoneHigh para-selectivity
Chlorine GasNoneNot specifiedNot specifiedLower para-selectivity
Sulfuryl ChlorideMerrifield ResinNot specifiedDichloromethane (B109758)Very high para/ortho ratio (>50)

Experimental Protocols

Protocol 1: Selective para-Chlorination of o-Cresol using Sulfuryl Chloride and a Lewis Acid Catalyst

This protocol is a general guideline based on common literature procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Diphenyl sulfide (optional, as co-catalyst)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (optional, reaction can be run neat)

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • To the flask, add o-cresol (1 equivalent). If using a solvent, add anhydrous DCM.

  • Cool the flask in an ice bath to 0-5°C.

  • Add the Lewis acid catalyst (e.g., AlCl₃, 0.01-0.05 equivalents) and any co-catalyst (e.g., diphenyl sulfide) to the stirred mixture.

  • Slowly add sulfuryl chloride (1.0-1.1 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or as optimized) and monitor its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • If a solvent was used, separate the organic layer. If the reaction was run neat, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or diethyl ether).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to separate the isomers and remove byproducts.

Visualizations

Reaction_Pathways o_cresol o-Cresol chloro_intermediate Arenium Ion Intermediate o_cresol->chloro_intermediate + Cl+ ring_cleavage Ring Cleavage Products (e.g., methyl-BDA) o_cresol->ring_cleavage Excess Cl+, Oxidative conditions p_chloro 4-chloro-o-cresol (Desired Product) chloro_intermediate->p_chloro - H+ (para attack) o_chloro 6-chloro-o-cresol (Side Product) chloro_intermediate->o_chloro - H+ (ortho attack) dichloro 4,6-dichloro-o-cresol (Side Product) p_chloro->dichloro + Cl+ o_chloro->dichloro + Cl+

Caption: Reaction pathways in the chlorination of o-cresol.

Troubleshooting_Workflow start Start: Unsatisfactory Chlorination Result issue Identify Primary Issue start->issue low_para Low 4-chloro / 6-chloro ratio issue->low_para Poor Selectivity polychlorination High Polychlorination issue->polychlorination Over-reaction impurities Colored Impurities / Tar issue->impurities Decomposition solution_para Optimize Catalyst & Lower Temperature low_para->solution_para solution_poly Reduce Chlorinating Agent & Reaction Time polychlorination->solution_poly solution_impurities Control Temperature & Use Inert Atmosphere impurities->solution_impurities

References

Technical Support Center: Purification of 4-Chloro-2-methylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-chloro-2-methylphenol by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Question Possible Cause(s) Troubleshooting & Optimization
No Crystal Formation I have cooled the solution, but no crystals have formed. What should I do?The solution is not supersaturated. This could be due to using too much solvent, or the cooling process has not been sufficient.Induce Crystallization:Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth. • Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystal growth. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out instead of forming pure crystals.
Oiling Out Instead of crystals, an oily layer has formed at the bottom of my flask. Why did this happen and how can I fix it?"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (43-46 °C for this compound). This is common with impure samples.Re-dissolve and Adjust: • Reheat the solution until the oil redissolves completely. • Add a small amount of additional hot solvent to lower the saturation point. • Allow the solution to cool more slowly to encourage crystal formation at a lower temperature. Change Solvent System: If oiling out persists, consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble may be beneficial.
Low Yield After filtration, the amount of purified this compound is very low. What could be the reason?A low yield can be caused by several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization.Optimize for Yield:Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. • Pre-heat Funnel: If performing a hot filtration step, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely. • Ensure Complete Crystallization: Allow sufficient time for the solution to cool, and consider placing it in an ice bath to maximize crystal formation before filtration.
Colored Crystals The purified crystals have a noticeable color, but the pure compound should be white to off-white. How can I remove the color?The color is likely due to the presence of colored impurities that co-crystallized with the product.Decolorize the Solution: • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. • Gently boil the solution with the charcoal for a few minutes. • Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on available information, petroleum ether is a suitable solvent for the recrystallization of this compound. Other common organic solvents such as ethanol, acetone, and ether are also good solvents for dissolving this compound.[1] A small-scale solubility test is always recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: How do I perform a small-scale solubility test?

A2: To perform a small-scale solubility test:

  • Place a small amount of your crude this compound (approximately 50 mg) in a test tube.

  • Add a small volume (e.g., 0.5 mL) of the solvent you wish to test.

  • Observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube and observe if it dissolves.

  • If it dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to see if crystals form.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q4: How can I be sure that my recrystallized this compound is pure?

A4: The purity of your recrystallized product can be assessed by several methods:

  • Melting Point Determination: A pure compound will have a sharp, well-defined melting point. The melting point of pure this compound is in the range of 43-46 °C.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterVery LowLowPoor as a single solvent, but can be used as an anti-solvent in a mixed system.
EthanolSolubleVery SolubleGood, but cooling to low temperatures is necessary for good recovery.
AcetoneSolubleVery SolubleGood dissolving power, but its low boiling point may lead to rapid evaporation.
EtherSolubleVery SolubleSimilar to acetone, good dissolving power but volatile.
Petroleum EtherSparingly SolubleSolubleReported as a suitable solvent for recrystallization.
TolueneSolubleVery SolubleMay be a suitable solvent.
HexanesInsolubleSparingly SolubleGood as an anti-solvent in a mixed solvent system.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from Petroleum Ether

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of petroleum ether and a boiling chip.
  • Gently heat the mixture on a hot plate in a well-ventilated fume hood.
  • Add more petroleum ether in small portions while stirring until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.

2. Hot Filtration (if necessary):

  • If any insoluble impurities are present, perform a hot gravity filtration.
  • Pre-heat a stemless funnel and a clean Erlenmeyer flask on the hot plate.
  • Place a fluted filter paper in the funnel and pour the hot solution through it.

3. Crystallization:

  • Remove the flask from the heat source and cover it with a watch glass.
  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

4. Collection of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
  • Ensure the filter paper is seated flat in the funnel and is wetted with a small amount of cold petroleum ether before adding the crystal slurry.

5. Washing:

  • Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.
  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or in a desiccator.

7. Analysis:

  • Determine the mass of the purified crystals to calculate the percent recovery.
  • Measure the melting point of the crystals to assess their purity.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying a Crude this compound b Add minimal hot solvent (e.g., Petroleum Ether) a->b c Dissolved Product in Hot Solution b->c d Insoluble Impurities Present? c->d e Perform Hot Gravity Filtration d->e Yes f Clear Hot Solution d->f No e->f g Slowly cool to room temperature f->g h Cool in ice bath g->h i Crystal Formation h->i j Vacuum Filtration i->j k Wash with ice-cold solvent j->k l Dry Crystals k->l m Pure this compound l->m

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Scaling Up 4-Chloro-2-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylphenol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work and process scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, with a focus on the common synthesis route of electrophilic chlorination of o-cresol (B1677501) using sulfuryl chloride (SO₂Cl₂).

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: The chlorination of o-cresol is temperature-sensitive. Higher temperatures can lead to the formation of undesired byproducts. It is crucial to maintain the reaction temperature within the optimal range.

  • Improper Molar Ratio of Reactants: An incorrect stoichiometry of the chlorinating agent to the o-cresol can result in incomplete conversion or the formation of polychlorinated products.

  • Inactive or Inefficient Catalyst: If using a catalyst to improve para-selectivity, its activity is critical. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids).

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" and uneven distribution of reactants, resulting in side reactions and reduced yield. This is particularly critical during scale-up.

  • Reaction Quenching and Work-up Losses: Premature or delayed quenching of the reaction can impact the final yield. Additionally, losses can occur during the work-up and purification steps.

Troubleshooting Suggestions:

Possible CauseTroubleshooting Suggestion
Suboptimal Reaction TemperatureMaintain the reaction temperature between 20-30°C. Consider starting the reaction at approximately 30°C and progressively cooling to about 20°C as the reaction proceeds.
Incorrect StoichiometryUse a molar ratio of sulfuryl chloride to o-cresol of approximately 1.0 to 1.1:1 to maximize conversion while minimizing di-chlorination.
Inactive CatalystIf using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), ensure it is anhydrous. For sulfur-containing co-catalysts, verify their purity.
Inefficient MixingEnsure vigorous and consistent stirring throughout the reaction, especially during the addition of sulfuryl chloride. For larger scale reactions, consider the reactor design and impeller type to ensure homogeneity.
Product Loss During Work-upAfter quenching the reaction, ensure complete extraction of the product. Wash the organic layer with a sodium bicarbonate or sodium sulfite (B76179) solution to remove unreacted starting material and acidic byproducts. Minimize losses during solvent removal and purification.

Issue 2: High Percentage of 6-Chloro-2-methylphenol Isomer

Q: My product contains a significant amount of the undesired 6-chloro-2-methylphenol isomer. How can I increase the selectivity for the 4-chloro product?

A: Achieving high para-selectivity is a key challenge in the chlorination of o-cresol. The formation of the ortho-isomer (6-chloro-2-methylphenol) is a common competing reaction.

  • Reaction Conditions: Temperature and solvent can influence the isomer ratio.

  • Catalyst Choice: The use of specific catalysts can significantly enhance the formation of the para-isomer.

Troubleshooting Suggestions:

Possible CauseTroubleshooting Suggestion
Uncatalyzed ReactionThe uncatalyzed reaction of o-cresol with sulfuryl chloride typically yields a lower ratio of the desired 4-chloro isomer.
Ineffective Catalyst SystemNot all catalysts provide the same level of para-selectivity.
High Reaction TemperatureHigher temperatures can decrease the selectivity for the para-isomer.

Data on Catalyst Systems for Improved Para-Selectivity:

Catalyst Systempara/ortho RatioYield of 4-Chloro-o-cresolReference
SO₂Cl₂ with AlCl₃ and Diphenyl Sulfide (B99878)~20High[1]
SO₂Cl₂ with AlCl₃ and Poly(alkylene sulfide)sUp to 45.7~96%[1]

Issue 3: Formation of Colored Impurities

Q: The final product has a noticeable color, ranging from yellow to brown. What causes this discoloration and how can it be removed?

A: The formation of colored impurities is a known issue in the production of chlorinated phenols. These impurities can arise from side reactions and degradation of the product or starting materials.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

  • Nitration: If nitric acid is present as an impurity in the sulfuric acid used in some related processes, nitrated byproducts can form, which are often colored.

  • Polychlorination and Condensation Products: Under harsh reaction conditions, further chlorination and condensation reactions can lead to complex, colored byproducts.

Troubleshooting and Purification Suggestions:

Possible CauseTroubleshooting Suggestion
Oxidation of Phenolic Compounds- Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) to minimize contact with oxygen.- Store the final product under an inert atmosphere and protected from light.
Contaminants in ReagentsUse high-purity starting materials and reagents.
High Reaction Temperature or Prolonged Reaction TimeAdhere to the optimized reaction temperature and time to minimize the formation of degradation products.
Purification Method Description
Activated Carbon TreatmentDissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities. Filter the solution and recrystallize the product.
RecrystallizationRecrystallize the crude product from a suitable solvent system (e.g., petroleum ether, hexane (B92381)/ethyl acetate) to remove impurities.
Fractional DistillationFor liquid impurities with different boiling points, fractional distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The most common industrial synthesis route is the electrophilic chlorination of o-cresol.[2] This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[2]

Q2: What are the main byproducts in the synthesis of this compound?

A2: The primary byproduct is the isomeric 6-chloro-2-methylphenol. Other potential byproducts include dichlorinated cresols (e.g., 4,6-dichloro-2-methylphenol) and unreacted o-cresol. Under certain conditions, colored impurities can also be formed.

Q3: How can the progress of the reaction be monitored?

A3: The reaction progress can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material (o-cresol), the desired product (this compound), and the main byproducts.

Q4: What are the key safety precautions when handling sulfuryl chloride and o-cresol?

A4: Both sulfuryl chloride and o-cresol are hazardous materials and must be handled with appropriate safety precautions.

  • Sulfuryl chloride: It is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat should be worn.

  • o-Cresol: It is toxic and corrosive, causing burns to the skin and eyes. It should also be handled in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: How can the exothermic nature of the chlorination reaction be managed during scale-up?

A5: The chlorination of o-cresol is an exothermic reaction, and managing the heat generated is crucial for safety and to prevent runaway reactions, especially at an industrial scale.

  • Controlled Addition of Reagents: The chlorinating agent (sulfuryl chloride) should be added slowly and in a controlled manner to the o-cresol.

  • Efficient Cooling: The reaction vessel should be equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated.

  • Continuous Monitoring: The internal temperature of the reactor must be continuously monitored.

  • Good Agitation: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.

  • Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature increase.

Experimental Protocols

Synthesis of this compound via Chlorination of o-Cresol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) (optional, as catalyst)

  • Diphenyl sulfide (optional, as co-catalyst)

  • Dichloromethane (B109758) (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Petroleum ether or hexane for recrystallization

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Dissolve o-cresol in dichloromethane in the flask.

  • If using a catalyst, add anhydrous aluminum chloride and diphenyl sulfide to the solution.

  • Cool the mixture to the desired temperature (e.g., 20°C) using an ice bath.

  • Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature within the desired range.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by GC or TLC analysis.

  • Slowly quench the reaction by adding it to a beaker of cold water or ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from petroleum ether or hexane, or by fractional distillation.

Visualizations

Synthesis_Pathway Synthesis of this compound o_cresol o-Cresol intermediate Reaction Intermediate o_cresol->intermediate Chlorination so2cl2 Sulfuryl Chloride (SO2Cl2) so2cl2->intermediate catalyst Catalyst (e.g., AlCl3) catalyst->intermediate product This compound intermediate->product Major Product byproduct 6-Chloro-2-methylphenol intermediate->byproduct Minor Byproduct Troubleshooting_Workflow Troubleshooting Low Product Yield start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_ratio Check Reactant Molar Ratio check_temp->check_ratio Correct adjust_temp Adjust to 20-30°C check_temp->adjust_temp Incorrect check_catalyst Check Catalyst Activity check_ratio->check_catalyst Correct adjust_ratio Adjust SO2Cl2:o-cresol to ~1.05:1 check_ratio->adjust_ratio Incorrect check_mixing Check Agitation/Mixing check_catalyst->check_mixing Active replace_catalyst Use fresh/anhydrous catalyst check_catalyst->replace_catalyst Inactive improve_mixing Increase stirring speed/efficiency check_mixing->improve_mixing Poor end Yield Improved check_mixing->end Good adjust_temp->end adjust_ratio->end replace_catalyst->end improve_mixing->end Safety_Protocols Safety Protocol Relationships handling Handling Hazardous Chemicals (o-cresol, SO2Cl2) ppe Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat handling->ppe ventilation Engineering Controls - Fume Hood handling->ventilation spill_response Emergency Procedures - Spill Kit, Eyewash, Shower handling->spill_response Potential for waste_disposal Waste Management - Segregated Hazardous Waste handling->waste_disposal Generates sds Information Source - Safety Data Sheet (SDS) sds->handling Informs

References

Technical Support Center: Synthesis of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of 4-Chloro-2-methylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are the main challenges?

A1: The most common method for synthesizing this compound is the electrophilic chlorination of o-cresol (B1677501).[1][2] The primary challenge is controlling the regioselectivity of the reaction to maximize the yield of the desired para-substituted product (this compound) while minimizing the formation of the ortho-substituted isomer (6-Chloro-2-methylphenol) and dichlorinated byproducts.[3] The close boiling points of the isomers can also present purification challenges.[4]

Q2: Which chlorinating agent is most effective for this synthesis?

A2: Sulfuryl chloride (SO₂Cl₂) is widely regarded as a promising and effective chlorinating agent for achieving good para-selectivity in the chlorination of o-cresol.[5][6][7]

Q3: What are the common side products in the synthesis of this compound?

A3: The main side products are the isomeric 6-Chloro-2-methylphenol and various dichloro-o-cresols.[4][5] The formation of these byproducts reduces the overall yield and complicates the purification of the desired this compound.

Q4: How can the final product be purified?

A4: Purification of this compound can be achieved through crystallization from petroleum ether or by zone melting.[1] For more challenging separations, fractional distillation or column chromatography can be employed.[8][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Suggestion
Low Selectivity (High formation of 6-Chloro-2-methylphenol) Inadequate catalyst system.Employ a catalyst system known to enhance para-selectivity. This typically involves a Lewis acid (e.g., AlCl₃, FeCl₃) in combination with a sulfur-containing co-catalyst like diphenyl sulfide (B99878) or poly(alkylene sulfide)s.[7][10]
Suboptimal reaction temperature.Maintain the reaction temperature within the recommended range, typically between 0°C and 40°C, to optimize selectivity.[3][8]
Incorrect choice of solvent.The solvent can influence the para/ortho ratio through hydrogen bonding. Experiment with different solvents to find the optimal conditions for your specific catalyst system.[5]
Formation of Dichlorinated Byproducts Excess chlorinating agent.Use a molar ratio of sulfuryl chloride to o-cresol of approximately 1.0-1.1:1 to maximize the conversion of the starting material while minimizing di-chlorination.[8][9]
Low Yield of this compound Inactive or insufficient catalyst.Ensure the Lewis acid catalyst is anhydrous and of high purity.[8] Use the recommended catalytic amount, typically 0.1-10% by weight based on the amount of o-cresol.[9]
Poor reaction monitoring.Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) and quench the reaction once the starting material has been consumed to prevent further side reactions.[8]

Data Presentation

Table 1: Effect of Catalyst Systems on the Para/Ortho Ratio in the Chlorination of o-Cresol

Catalyst System Para/Ortho Ratio Reference
SO₂Cl₂ / Diphenyl Sulfide / AlCl₃~20[7]
Merrifield-bound o-cresol with SO₂Cl₂>50[5]
SO₂Cl₂ / Poly(alkylene sulfide)s with shorter spacers / Lewis AcidHigh para-selectivity[7][10]

Experimental Protocols

Protocol 1: General Procedure for the Para-Selective Chlorination of o-Cresol

This protocol is adapted from established procedures for the selective chlorination of phenols.[1][7][8]

Materials:

  • o-cresol

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Diphenyl sulfide or a suitable poly(alkylene sulfide)

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Distilled water

Procedure:

  • To a dried round-bottom flask, add o-cresol, the Lewis acid (e.g., AlCl₃, 0.25 g for 50 mmol of o-cresol), and the sulfur-containing catalyst (100 mg for 50 mmol of o-cresol).[1]

  • If using a solvent, add dichloromethane.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise over 2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • If a solvent was used, separate the organic layer. If no solvent was used, extract the product with ethyl acetate.

  • Neutralize the organic phase by washing with a 5% NaHCO₃ solution, followed by a wash with distilled water.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization, distillation, or column chromatography.[1][11]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup and Purification A Charge reactor with o-cresol, Lewis acid, and sulfur catalyst B Cool mixture to 0-5°C A->B C Slowly add sulfuryl chloride (1.0-1.1 eq) B->C D Stir at room temperature and monitor by GC/TLC C->D E Quench with water D->E F Extract with organic solvent E->F G Neutralize and wash F->G H Dry and concentrate G->H I Purify product (crystallization/distillation) H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_selectivity Selectivity Issues cluster_yield Yield Issues Start Low Selectivity or Yield Q_Catalyst Is an appropriate para-directing catalyst system being used? Start->Q_Catalyst Q_Stoich Is there an excess of chlorinating agent? Start->Q_Stoich A_Catalyst Implement a Lewis acid with a sulfur-based co-catalyst. Q_Catalyst->A_Catalyst No Q_Temp Is the reaction temperature controlled? Q_Catalyst->Q_Temp Yes A_Temp Maintain temperature between 0-40°C. Q_Temp->A_Temp No Q_Temp->Q_Stoich Yes A_Stoich Adjust SO₂Cl₂ to 1.0-1.1 molar equivalents. Q_Stoich->A_Stoich Yes Q_Purity Are the catalysts anhydrous and high purity? Q_Stoich->Q_Purity No Q_Purity->Start Yes, re-evaluate A_Purity Use fresh, high-purity catalysts. Q_Purity->A_Purity No

Caption: Troubleshooting logic for improving this compound synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Chloro-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic route is the electrophilic chlorination of o-cresol (B1677501) (2-methylphenol) or m-cresol (B1676322) (3-methylphenol).[1][2] The choice of starting material influences the potential isomeric impurity profile. Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are typically used in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][4]

Q2: What are the major impurities I should expect in the synthesis of this compound?

A2: The primary impurities depend on the starting material and reaction conditions.

  • Isomeric Impurities: When starting from o-cresol, the main isomeric impurity is 6-chloro-2-methylphenol.[4] If m-cresol is used, 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol can be formed.[4]

  • Dichlorinated Impurities: Over-chlorination can lead to the formation of dichlorinated cresols, such as 4,6-dichloro-2-methylphenol.

  • Residual Starting Material: Unreacted o-cresol or m-cresol may remain in the final product.

  • Other By-products: Depending on the specific reagents and conditions, other side products may be generated.

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: Chromatographic techniques are essential for monitoring the reaction and identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Derivatization may be necessary for polar phenolic compounds to improve their volatility and chromatographic performance.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the purity of this compound and its non-volatile impurities. A reversed-phase C18 or a phenyl stationary phase column can be used for effective separation of isomers.[5][6]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are:

  • Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical. Petroleum ether and ethanol (B145695) have been mentioned as suitable solvents for the recrystallization of this compound.[1][2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

  • Distillation: Fractional distillation can be used to separate this compound from impurities with significantly different boiling points. However, separating closely boiling isomers by distillation can be challenging.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or GC. - Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. For chlorination with sulfuryl chloride, temperatures are often maintained between 20-30°C.[8]
Sub-optimal Reagent Stoichiometry - Chlorinating Agent: The molar ratio of the chlorinating agent to the cresol (B1669610) is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of dichlorinated by-products. A molar ratio of approximately 1.05:1 (chlorinating agent:cresol) is a good starting point.
Catalyst Inactivity - Catalyst Quality: Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and of high purity. Moisture can deactivate the catalyst.
Losses During Work-up - Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions if necessary. - Purification: Minimize losses during recrystallization by using the minimum amount of hot solvent and ensuring complete crystallization by adequate cooling.
Issue 2: High Levels of Isomeric Impurities

Q: I am observing a high percentage of the undesired 6-chloro-2-methylphenol isomer in my product. How can I improve the selectivity for the 4-chloro isomer?

A: Improving the regioselectivity of the chlorination reaction is key to minimizing isomeric impurities.

Possible Cause Troubleshooting Suggestion
Reaction Temperature - Lower Temperature: Lowering the reaction temperature generally favors the formation of the para-isomer (this compound) over the ortho-isomer (6-chloro-2-methylphenol). It is recommended to start the chlorination at approximately 30°C and progressively cool the reaction to about 20°C.[8]
Catalyst System - Choice of Catalyst: The choice of catalyst and co-catalyst can significantly influence the isomer ratio. The use of sulfur-containing co-catalysts, such as diphenyl sulfide (B99878) in conjunction with a Lewis acid, has been shown to enhance para-selectivity.[4] - Catalyst Loading: The amount of catalyst can also affect selectivity. Experiment with different catalyst loadings to find the optimal concentration.
Solvent Effects - Solvent Polarity: The polarity of the solvent can influence the isomer distribution. While the reaction is often run neat, using a non-polar solvent may alter the selectivity.
Issue 3: Presence of Dichlorinated Impurities

Q: My final product is contaminated with significant amounts of dichlorinated by-products. How can I prevent their formation?

A: The formation of dichlorinated impurities is a result of over-chlorination. Careful control of the reaction is necessary to avoid this.

Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent - Molar Ratio: Carefully control the molar ratio of the chlorinating agent to the cresol. Use a slight excess (e.g., 1.05 equivalents) to drive the reaction to completion without promoting dichlorination.
Localized High Concentrations - Slow Addition: Add the chlorinating agent slowly and sub-surface to the reaction mixture with efficient stirring. This prevents localized high concentrations of the chlorinating agent which can lead to over-reaction.
Reaction Temperature - Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can increase the rate of the second chlorination.

Experimental Protocols

Key Experiment: Synthesis of this compound from o-Cresol

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Diphenyl sulfide

  • Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve o-cresol in dichloromethane.

  • Add the catalyst system consisting of anhydrous AlCl₃ and diphenyl sulfide to the solution.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.05 molar equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to a beaker of cold water with vigorous stirring.

  • Separate the organic layer in a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from petroleum ether.[2]

Data Presentation

Table 1: Influence of Catalyst on the Selectivity of o-Cresol Chlorination

Catalyst SystemThis compound (%)6-Chloro-2-methylphenol (%)para/ortho RatioReference
AlCl₃(Typical yield, lower selectivity)(Higher proportion)~20[4]
AlCl₃ / Diphenyl sulfide96%~4%45.7[4]

Note: The values presented are illustrative and can vary based on specific reaction conditions.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_analysis Purification & Analysis synthesis_start 1. Reaction Setup (o-cresol, catalyst, solvent) chlorination 2. Chlorination (Slow addition of SO₂Cl₂) synthesis_start->chlorination monitoring 3. Reaction Monitoring (TLC/GC) chlorination->monitoring quench 4. Quenching (Addition to water) monitoring->quench extraction 5. Extraction & Washing quench->extraction drying 6. Drying (Anhydrous Na₂SO₄) extraction->drying concentration 7. Solvent Removal drying->concentration recrystallization 8. Recrystallization (e.g., Petroleum Ether) concentration->recrystallization analysis 9. Purity Analysis (HPLC/GC-MS) recrystallization->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impurity Issue Identified (e.g., High Isomer Content) temp Incorrect Reaction Temperature start->temp catalyst Suboptimal Catalyst System start->catalyst reagent Incorrect Reagent Stoichiometry start->reagent adjust_temp Optimize Temperature (e.g., Lower for p-selectivity) temp->adjust_temp change_catalyst Modify Catalyst System (e.g., Add co-catalyst) catalyst->change_catalyst adjust_ratio Adjust Molar Ratios reagent->adjust_ratio

Caption: Troubleshooting logic for managing impurities in this compound synthesis.

References

Technical Support Center: 4-Chloro-2-methylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylphenol (PCOC) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound (PCOC) in aqueous solutions is its susceptibility to degradation under certain environmental conditions. The main degradation pathways include phototransformation (degradation by light) and biodegradation. While generally resistant to hydrolysis, its stability can also be influenced by pH, temperature, and the presence of other reactive species.[1][2][3]

Q2: How does light exposure affect the stability of PCOC solutions?

A2: PCOC can undergo direct photolysis when exposed to UV light, particularly at wavelengths above 290 nm.[2] Irradiation with UV light can lead to the formation of various photoproducts, with methylbenzoquinone being a main primary product in pure aerated water.[1] The presence of substances like humic acids can enhance the rate of photodegradation.[1] Therefore, it is crucial to protect aqueous solutions of PCOC from light, especially UV sources and direct sunlight, to prevent degradation.

Q3: Is PCOC stable across a wide pH range?

A3: While phenols are generally resistant to hydrolysis, extreme pH conditions can affect the stability and reactivity of PCOC.[2] Strong basic conditions, such as concentrated sodium hydroxide (B78521) solutions, can lead to vigorous reactions.[2][4] The pKa of PCOC is predicted to be around 9.87, indicating it will exist predominantly in its phenolic form in neutral and acidic solutions.[5] For routine experimental work, maintaining the pH of the aqueous solution within a neutral to slightly acidic range is recommended to minimize potential degradation.

Q4: What is the expected shelf-life of a PCOC aqueous solution?

A4: The shelf-life of a PCOC aqueous solution is highly dependent on storage conditions. When stored in a cool, dark place in a tightly sealed container, the solution can be stable.[5][6] However, due to its susceptibility to photolysis and potential for microbial degradation, it is best practice to prepare fresh solutions for critical experiments. For long-term storage, refrigeration is recommended.

Q5: Can I expect PCOC to biodegrade in my aqueous experimental system?

A5: Yes, PCOC is considered to be readily biodegradable under aerobic conditions.[3] The estimated half-life for aerobic biodegradation in surface water and soil is approximately 21 days.[3] If your experimental system contains microorganisms, biodegradation can be a significant pathway for PCOC loss over time. Under anaerobic conditions, no biodegradation has been observed.[3]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected decrease in PCOC concentration over time. 1. Photodegradation: Exposure to ambient light, especially sunlight or fluorescent lighting. 2. Biodegradation: Microbial contamination of the solution. 3. Reaction with other components: Presence of strong bases or oxidizing agents in the solution.1. Store solutions in amber glass containers or wrap containers in aluminum foil. Work in a dimly lit area or use light-blocking shields. 2. Use sterile water and glassware for solution preparation. Consider filtration through a 0.22 µm filter. 3. Ensure all components of the aqueous solution are compatible with PCOC. Avoid highly alkaline conditions.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). 1. Formation of degradation products: Photolysis or oxidation can lead to the formation of byproducts like methylbenzoquinone.[1] 2. Contamination: Impurities in the solvent or from the container.1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. If new peaks are present in the aged sample, it indicates degradation. Refer to the degradation pathway diagram below. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean glassware.
Low solubility or precipitation of PCOC in the aqueous solution. 1. Exceeding solubility limit: PCOC has limited water solubility (<0.1 g/100 mL at 15°C).[5] 2. Temperature effects: Solubility may decrease at lower temperatures.1. Prepare solutions at or below the reported solubility limit. The use of co-solvents may be necessary for higher concentrations, but their potential impact on stability should be evaluated. 2. If the solution was refrigerated, allow it to warm to room temperature and sonicate to redissolve any precipitate before use.
Color change in the PCOC solution (e.g., turning yellowish or brownish). 1. Oxidation: Air oxidation can lead to the formation of colored quinone-type compounds. 2. Photodegradation: Formation of colored photoproducts.1. Prepare fresh solutions. If the solution needs to be stored, consider purging with an inert gas (e.g., nitrogen or argon) before sealing the container. 2. Protect the solution from light as described above.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₇ClO[5]
Molecular Weight142.58 g/mol [5]
Melting Point43-46 °C[5][7]
Boiling Point220-225 °C[5][7]
Water Solubility<0.1 g/100 mL at 15 °C; 2300 mg/L at 20°C[3][5]
pKa~9.87 (Predicted)[5]
log Kow (Octanol-Water Partition Coefficient)3.09[3]

Table 2: Factors Influencing the Stability of Aqueous PCOC Solutions

FactorEffect on StabilityMitigation Strategies
Light (UV, Sunlight) Promotes photodegradation, leading to the formation of byproducts.[1][2]Store solutions in light-resistant containers (amber glass) and in the dark.
pH Stable in neutral to slightly acidic conditions. Vigorous reaction with strong bases.[2][4]Maintain pH in the neutral to slightly acidic range. Avoid contact with concentrated alkaline solutions.
Temperature Stable at normal temperatures.[2]Store solutions in a cool place. Refrigeration can slow down potential degradation processes.
Oxygen Can lead to oxidation, especially in the presence of light or catalysts.For long-term storage, consider deoxygenating the solvent and storing under an inert atmosphere.
Microorganisms Can cause biodegradation under aerobic conditions.[3]Use sterile water and equipment for solution preparation and storage.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

  • Materials: this compound (high purity), HPLC-grade water, volumetric flasks, analytical balance, magnetic stirrer, and stir bar.

  • Procedure: a. Accurately weigh the desired amount of this compound using an analytical balance. b. Quantitatively transfer the weighed PCOC to a volumetric flask of the desired volume. c. Add a small amount of HPLC-grade water to the flask and swirl to dissolve the solid. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat. d. Once dissolved, bring the solution to the final volume with HPLC-grade water. e. Mix the solution thoroughly by inverting the flask several times. f. If not for immediate use, transfer the solution to a clean, amber glass container and store it in a cool, dark place.

Protocol 2: Analysis of this compound in Aqueous Samples by HPLC

This is a general guideline; specific conditions may need to be optimized for your instrument and application.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a typical starting point. The mobile phase may need to be acidified slightly (e.g., with 0.1% formic acid) to ensure the phenol (B47542) is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor the absorbance at a wavelength where PCOC has a strong absorbance, typically around 225 nm or 280 nm.

  • Quantification: Prepare a calibration curve using standard solutions of known concentrations. The concentration of PCOC in unknown samples can be determined by comparing their peak areas to the calibration curve.

Visualizations

DegradationPathways cluster_photodegradation Photodegradation cluster_biodegradation Biodegradation (Aerobic) PCOC This compound MBQ Methylbenzoquinone PCOC->MBQ Direct Photolysis (λ > 290 nm) Acids Carboxylic Acids PCOC->Acids Photoinduced Reactions (with humic substances) MHQ Methylhydroquinone MBQ->MHQ Secondary Photolysis MHBQ Methylhydroxy- benzoquinone MHQ->MHBQ PCOC_bio This compound Intermediate 2-methyl-4-carboxymethylenebut- 2-en-4-olide PCOC_bio->Intermediate Modified ortho- cleavage pathway Mineralization CO2 + H2O + Cl- Intermediate->Mineralization ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Weigh PCOC dissolve Dissolve in Water start->dissolve volume Adjust to Final Volume dissolve->volume store Store in Amber Bottle volume->store sample Take Aliquot at Time Points store->sample hplc HPLC Analysis sample->hplc data Quantify Concentration hplc->data compare Compare to T=0 data->compare end Stability Assessment compare->end Assess Degradation TroubleshootingFlowchart start Unexpected Decrease in PCOC Concentration? light Was the solution exposed to light? start->light Yes microbes Is microbial contamination possible? light->microbes No solution_light Protect from light (use amber vials). light->solution_light Yes reactivity Are there reactive chemicals present? microbes->reactivity No solution_microbes Use sterile techniques and filter solution. microbes->solution_microbes Yes solution_reactivity Check for chemical incompatibilities. reactivity->solution_reactivity Yes ok Problem Resolved solution_light->ok solution_microbes->ok solution_reactivity->ok

References

Navigating the Challenges of 4-Chloro-2-methylphenol in Experimental Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the experimental utility of 4-Chloro-2-methylphenol can be hindered by its challenging solubility. This technical support center provides a comprehensive guide to overcoming these issues, offering detailed troubleshooting, frequently asked questions, and standardized protocols to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a phenolic compound with a chemical structure that confers limited solubility in water. Its aromatic ring and chloro- group make it relatively nonpolar, leading to poor interactions with polar water molecules. At room temperature, its solubility in water is quite low.[1][2]

Q2: What are the most effective solvents for dissolving this compound?

A2: this compound exhibits significantly better solubility in organic solvents. Ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO) are commonly used and effective solvents for preparing stock solutions.[3] It is also readily soluble in aqueous solutions of sodium hydroxide (B78521) (caustic soda) due to the formation of the more soluble phenolate (B1203915) salt.

Q3: Can I increase the solubility of this compound in aqueous media without using high concentrations of organic solvents?

A3: Yes, several strategies can be employed. Adjusting the pH of the aqueous solution to be more alkaline (above its pKa of approximately 9.71) will deprotonate the phenolic hydroxyl group, forming the more soluble phenolate ion.[4] Additionally, the use of co-solvents at low concentrations and gentle heating can aid in dissolution.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A4: This phenomenon, known as "solvent shock," occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in polarity causes the compound to crash out of solution. To prevent this, it is crucial to perform a serial dilution of the stock solution and to add the compound to the medium dropwise while vortexing or stirring to ensure rapid and even dispersion.

Q5: Are there any common experimental artifacts I should be aware of when using this compound?

A5: Besides solubility issues, researchers should be mindful of the potential for this compound to interfere with certain assays. Its phenolic structure can lead to non-specific interactions with proteins. Furthermore, as an antimicrobial agent, it can be toxic to cells at higher concentrations, which may confound experimental results if not properly controlled for.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Compound will not dissolve in water. Low intrinsic aqueous solubility.1. Attempt to dissolve in a small amount of a compatible organic solvent (e.g., ethanol, DMSO) first to create a concentrated stock solution. 2. Adjust the pH of the aqueous solution to >10 with NaOH to form the more soluble sodium phenolate salt. Neutralize to the desired final pH just before use, being mindful of potential precipitation.
Precipitation occurs when adding stock solution to aqueous buffer or media. Solvent shock; exceeding the solubility limit in the final solution.1. Prepare a less concentrated stock solution. 2. Perform a stepwise dilution of the stock solution into the aqueous medium. 3. Add the stock solution dropwise to the final volume of buffer/media while vigorously stirring or vortexing. 4. Gently warm the final solution (e.g., to 37°C) to aid in dissolution, but be cautious of compound stability at elevated temperatures.
Cloudiness or precipitation observed in the final experimental solution over time. Compound instability or delayed precipitation.1. Ensure the final concentration does not exceed the compound's solubility limit in the specific buffer or media at the experimental temperature. 2. Prepare fresh solutions immediately before each experiment. 3. Check for any potential interactions with components of your buffer or media that might reduce solubility.
Inconsistent experimental results. Incomplete dissolution leading to inaccurate final concentrations.1. Visually inspect all solutions for any undissolved particulate matter before use. 2. Consider a brief sonication step after dilution to ensure complete dissolution. 3. Always prepare a fresh dilution series from a validated stock solution for each experiment.

Data Presentation: Solubility Profile

The following table summarizes the solubility of this compound in various solvents.

SolventTemperature (°C)Solubility
Water15< 0.1 g/100 mL[1][2]
Water200.23 g/100 mL[4]
Water254.0 g/L (0.4 g/100 mL)[4]
EthanolRoom TemperatureReadily Soluble[5]
AcetoneRoom TemperatureReadily Soluble[5]
Dimethyl Sulfoxide (DMSO)Room TemperatureSoluble
Petroleum EtherRoom TemperatureSoluble[4]
Caustic Soda SolutionRoom TemperatureReadily Soluble[5]

Note: "Readily Soluble" and "Soluble" are qualitative terms from safety data sheets and imply a high degree of solubility, though specific quantitative values were not provided in the available literature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for use in cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 14.26 mg of this compound using a calibrated analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Objective: To prepare a working solution from a DMSO stock for treating cells in culture, minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Create an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile conical tube. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently to mix.

  • Prepare the final working solution: Further dilute the intermediate solution into the desired volume of cell culture medium. For example, to make 10 mL of a 1 µM final solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium.

  • When adding the compound at any dilution step, add it dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.

  • Use the final working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow

Inhibition of NAD-Dependent Dehydrogenases and Induction of Oxidative Stress

This compound has been shown to inhibit NAD-dependent dehydrogenases, key enzymes in cellular respiration. This inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in the NAD+/NADH ratio and an increase in the production of reactive oxygen species (ROS), thereby inducing a state of oxidative stress.

Inhibition_of_NAD_Dependent_Dehydrogenases This compound This compound NAD_Dehydrogenases NAD-Dependent Dehydrogenases This compound->NAD_Dehydrogenases Inhibits Mitochondrial_Respiration Mitochondrial Respiration NAD_Dehydrogenases->Mitochondrial_Respiration Disrupts NAD_NADH_Ratio Decreased NAD+/NADH Ratio Mitochondrial_Respiration->NAD_NADH_Ratio ROS_Production Increased ROS Production Mitochondrial_Respiration->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Downstream_Signaling Activation of Stress-Response Pathways (e.g., Nrf2, NF-κB) Oxidative_Stress->Downstream_Signaling

Caption: Inhibition of NAD-Dependent Dehydrogenases by this compound.

Experimental Workflow to Investigate Oxidative Stress Induction

The following workflow outlines an experiment to determine if this compound induces oxidative stress in a cellular model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_cells Seed cells and allow to adhere overnight treatment Treat cells with varying concentrations of This compound and controls (e.g., vehicle, H2O2) prep_cells->treatment prep_compound Prepare this compound working solutions (Protocol 2) prep_compound->treatment ros_measurement Measure intracellular ROS levels (e.g., using DCFDA assay) treatment->ros_measurement nrf2_activation Assess Nrf2 pathway activation (e.g., Western blot for Nrf2, qPCR for target genes like HO-1) treatment->nrf2_activation nfkb_activation Evaluate NF-κB pathway activation (e.g., Western blot for p-p65) treatment->nfkb_activation interpretation Correlate compound concentration with ROS levels and activation of stress-response pathways ros_measurement->interpretation nrf2_activation->interpretation nfkb_activation->interpretation

Caption: Workflow for assessing oxidative stress induced by this compound.

References

minimizing byproduct formation in 4-Chloro-2-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Chloro-2-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most prevalent laboratory and industrial synthesis of this compound involves the electrophilic chlorination of o-cresol (B1677501) using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[1][2] The primary byproducts of this reaction are the isomeric 6-chloro-2-methylphenol and dichlorinated products such as 4,6-dichloro-2-methylphenol. Unreacted o-cresol can also be a significant impurity if the reaction does not go to completion.

Q2: How can I improve the regioselectivity of the chlorination to favor the formation of this compound over its isomers?

Improving the regioselectivity towards the desired para-chloro isomer is a key challenge. The use of specific catalysts in conjunction with sulfuryl chloride has been shown to significantly increase the para/ortho product ratio.[2][3][4] Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used.[1][2] Furthermore, the addition of sulfur-containing co-catalysts, such as diaryl sulfides or tetrahydrothiopyran (B43164) derivatives, can enhance para-selectivity.[2][3]

Q3: What are the optimal reaction conditions to minimize byproduct formation?

Optimal reaction conditions are crucial for minimizing byproduct formation. Key parameters to control include:

  • Temperature: Lower temperatures generally favor higher selectivity but may slow down the reaction rate. A temperature range of 0-50°C is often employed.[5]

  • Solvent: The reaction can be run without a solvent, which is often preferred in industrial settings.[5]

  • Stoichiometry: A slight excess of the chlorinating agent is typically used to ensure complete conversion of the starting material, but a large excess can lead to the formation of dichlorinated byproducts.[6]

Q4: What are the best methods for purifying the final product and removing byproducts?

Purification of this compound can be achieved through several methods. Recrystallization from a non-polar solvent like petroleum ether is a common and effective technique.[7] For highly persistent impurities or for achieving very high purity, zone melting can be employed.[7] In cases where unreacted starting material is a significant impurity, a chemical separation method involving complexation with a metal halide salt, such as calcium bromide, has been reported to be effective.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Amount of Unreacted o-Cresol

Possible Cause Troubleshooting Suggestion
Insufficient Chlorinating Agent Ensure the accurate stoichiometry of sulfuryl chloride to o-cresol. A slight molar excess (e.g., 1.05 to 1.1 equivalents) of sulfuryl chloride is recommended.
Low Reaction Temperature While lower temperatures favor selectivity, they can also decrease the reaction rate. Consider a modest increase in temperature, monitoring the byproduct profile by GC-MS.
Inactive Catalyst If using a Lewis acid catalyst, ensure it is anhydrous, as moisture can deactivate it.

Issue 2: High Proportion of 6-Chloro-2-methylphenol Isomer

Possible Cause Troubleshooting Suggestion
Lack of Regioselective Catalyst The uncatalyzed reaction often leads to a mixture of isomers. Employ a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to direct the chlorination to the para position.
Suboptimal Catalyst System For enhanced para-selectivity, consider the use of a sulfur-containing co-catalyst, such as diphenyl sulfide (B99878) or a poly(alkylene sulfide), in conjunction with a Lewis acid.[2][4]
High Reaction Temperature Higher temperatures can reduce the regioselectivity of the chlorination. Maintain a lower reaction temperature (e.g., 0-25°C) to favor the formation of the para isomer.

Issue 3: Formation of Dichlorinated Byproducts (e.g., 4,6-dichloro-2-methylphenol)

Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent Using a large excess of sulfuryl chloride will promote dichlorination. Carefully control the stoichiometry and add the chlorinating agent dropwise to avoid localized high concentrations.
Prolonged Reaction Time Monitor the reaction progress by GC. Once the starting material is consumed, quench the reaction to prevent further chlorination of the desired product.

Data Presentation

Table 1: Effect of Catalysts on the Regioselectivity of o-Cresol Chlorination with Sulfuryl Chloride

Catalyst Systempara/ortho RatioYield of 4-chloro-o-cresol (%)Reference
None7.8-[3]
AlCl₃--[1]
FeCl₃--[1]
AlCl₃ + Tetrahydrothiopyran45.796.4[3]
AlCl₃ + Poly(alkylene sulfide)>50~97[4]

Note: "-" indicates that specific quantitative data was not provided in the cited source, although the catalyst was mentioned as effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Chlorination of o-Cresol

Materials:

  • o-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Dichloromethane (B109758) (CH₂Cl₂) (optional, as solvent)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Petroleum ether

Procedure:

  • To a stirred solution of o-cresol (1.0 eq) in dichloromethane (if used), add anhydrous aluminum chloride (0.01-0.05 eq) and diphenyl sulfide (0.01-0.05 eq).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from petroleum ether.

Mandatory Visualization

Synthesis_Pathway o-Cresol o-Cresol Reaction_Mixture Chlorination Reaction o-Cresol->Reaction_Mixture SO2Cl2 SO2Cl2 SO2Cl2->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture This compound Desired Product: This compound Reaction_Mixture->this compound 6-Chloro-2-methylphenol Isomeric Byproduct: 6-Chloro-2-methylphenol Reaction_Mixture->6-Chloro-2-methylphenol Dichlorinated_Products Over-chlorination Byproduct: Dichlorinated Products Reaction_Mixture->Dichlorinated_Products Troubleshooting_Workflow Start High Byproduct Formation (GC-MS Analysis) Isomer_Check High Isomeric Byproduct? (6-chloro-2-methylphenol) Start->Isomer_Check Dichloro_Check High Dichlorinated Byproduct? Isomer_Check->Dichloro_Check No Catalyst Optimize Catalyst: - Use Lewis Acid (AlCl3) - Add Sulfur Co-catalyst Isomer_Check->Catalyst Yes Stoichiometry Adjust Stoichiometry: - Reduce SO2Cl2 equivalents Dichloro_Check->Stoichiometry Yes End Minimized Byproduct Formation Dichloro_Check->End No Temperature Lower Reaction Temperature (0-25°C) Catalyst->Temperature Temperature->End Reaction_Time Monitor Reaction Time: - Quench after starting material is consumed Stoichiometry->Reaction_Time Reaction_Time->End

References

degradation of 4-Chloro-2-methylphenol in the presence of other phenolics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-methylphenol (4-CMP) degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 4-CMP, particularly in the presence of other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for degrading this compound in experimental settings?

A1: Several effective methods are used for the degradation of 4-CMP, including:

  • Advanced Oxidation Processes (AOPs): These are highly effective and include methods like the Electro-Fenton and photoelectro-Fenton processes, which use hydroxyl radicals to break down the molecule[[“]][2]. Ozonation, often more effective in alkaline conditions, is another common AOP[3][4]. The classic Fenton's reagent (H₂O₂/Fe²⁺) is also widely used, with its efficiency being significantly influenced by temperature[5].

  • Photocatalysis: This method uses a photocatalyst, such as silver-doped Titanium Dioxide (Ag-TiO₂), and a light source (e.g., UV-A) to degrade chlorophenols[6]. Systems using visible light have also been developed[7].

  • Biodegradation: Specific microorganisms can metabolize 4-CMP. For instance, a Gram-negative bacterium isolated from activated sludge has been shown to degrade 4-CMP via a modified ortho-cleavage pathway[8].

Q2: How does the presence of other phenolic compounds affect the degradation of this compound?

A2: The presence of other phenolics can have a significant impact. In mixed phenolic waste, these compounds can compete for the degrading agent (e.g., hydroxyl radicals in AOPs or active sites on a catalyst), which can lower the degradation rate of 4-CMP[3]. In biological systems, microorganisms may have separate, inducible pathways for different phenols. For example, one bacterial strain was found to degrade 4-CMP, 2,4-dichlorophenol, and 4-chlorophenol, but used a different metabolic route for phenol (B47542) itself[8].

Q3: What is the recommended analytical method for quantifying this compound and other phenolics in a sample?

A3: The standard and most widely used method is Gas Chromatography (GC), as detailed in EPA Method 8041A[9][10]. This method can be performed with a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for enhanced sensitivity after derivatization[9][10]. To handle complex mixtures, a dual-column GC setup is often recommended for better separation and confirmation of results[9][10].

Q4: What are the optimal storage conditions for my samples before analysis?

A4: Samples should be extracted promptly after collection. Water samples are typically acidified to a pH of less than or equal to 2 before extraction with a solvent like methylene (B1212753) chloride[9]. If derivatization is part of your protocol, it's recommended to perform this step within 48 hours of extraction and analyze the derivatized extracts immediately to prevent potential side reactions[11].

Troubleshooting Guides

Issue 1: Incomplete or Slower-Than-Expected Degradation of 4-CMP
Potential Cause Troubleshooting Step Rationale
Incorrect pH Verify and adjust the pH of your reaction mixture. For Fenton-based systems, an initial pH of 3 is common[5]. For ozonation, alkaline pH (e.g., 9) can be more effective[4].The generation and reactivity of oxidative species, particularly hydroxyl radicals, are highly pH-dependent.
Suboptimal Temperature For Fenton's reagent, consider increasing the reaction temperature.Degradation and mineralization of 4-CMP using Fenton's reagent are strongly influenced by temperature, with significantly higher Total Organic Carbon (TOC) removal observed at 70°C compared to 25°C[5].
Presence of Scavengers Analyze your sample matrix for other organic compounds that may be present.Other organic molecules can compete for the oxidizing agents, reducing the efficiency of 4-CMP degradation. This is particularly relevant in complex matrices like industrial wastewater[3].
Catalyst Deactivation or Insufficient Dosage Ensure the correct catalyst concentration is used. For photocatalysis, check the light source intensity and ensure the catalyst is well-dispersed in the solution.An optimal catalyst dosage is crucial; too little may limit the reaction rate, while too much can sometimes be detrimental to efficiency[6].
Issue 2: Analytical Problems During GC Quantification
Potential Cause Troubleshooting Step Rationale
Co-eluting Peaks 1. Use a dual-column GC system with columns of different polarities[9][10]. 2. If derivatizing, try analyzing the underivatized phenols[10]. 3. Use GC/MS for positive peak identification and confirmation[9].This compound is known to co-elute with other phenols, such as 2,6-dichlorophenol (B41786) when using certain columns after PFBBr derivatization[10]. This makes accurate quantification impossible without improved separation or mass spectrometric detection.
Low Analyte Recovery 1. Ensure sample extracts are thoroughly dried before derivatization (e.g., using anhydrous sodium sulfate)[10]. 2. Check extraction efficiency; ensure the pH was correctly adjusted to ≤ 2 for aqueous samples before solvent extraction[9].Water in the extract can interfere with derivatization reactions, leading to poor and inconsistent recoveries[10][11].
Carryover Contamination Run a solvent blank immediately after analyzing a high-concentration sample. If contamination is observed, rinse the syringe and injection port thoroughly[9][11].High-concentration samples can leave residues in the injection system, leading to ghost peaks and artificially high results in subsequent analyses[11].

Experimental Protocols

Protocol 1: Photocatalytic Degradation of 4-CMP using Ag-TiO₂

This protocol is based on methodologies for the photocatalytic degradation of chlorophenols[6].

  • Catalyst Preparation: Synthesize Ag-TiO₂ nanocatalysts using a sol-gel method, with a typical doping content of 0.5wt% Ag for optimal performance[6].

  • Reactor Setup: Use a photoreactor equipped with a UV-A light source. Place an air diffuser at the bottom of the reactor to supply air and ensure uniform mixing[6].

  • Experimental Procedure: a. Prepare an aqueous solution of 4-CMP at the desired concentration. b. Add the Ag-TiO₂ catalyst to the solution and magnetically stir the suspension in the dark for 30 minutes to establish adsorption/desorption equilibrium[6]. c. Turn on the UV-A light and begin constant aeration of the suspension. d. At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an analytical sample from the suspension. e. Immediately centrifuge the sample (e.g., at 4,000 rpm for 15 min) and filter it through a 0.45 μm filter to remove all catalyst particles[6]. f. Analyze the filtrate using HPLC or GC to determine the remaining concentration of 4-CMP.

Protocol 2: Analysis of Phenols by GC (Adapted from EPA Method 8041A)

This protocol provides a general workflow for the analysis of 4-CMP and other phenols[9][10].

  • Sample Extraction (Aqueous): a. Acidify the water sample to pH ≤ 2 with a suitable acid (e.g., sulfuric acid). b. Extract the sample with methylene chloride using an appropriate technique such as Method 3510 (separatory funnel) or 3520 (continuous liquid-liquid extraction)[9]. c. Dry the extract by passing it through a column of anhydrous sodium sulfate. d. Concentrate the extract to the desired volume.

  • Derivatization (Optional, for GC-ECD): a. The target phenols may be derivatized with pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) to make them suitable for ECD analysis[9][10]. b. Caution: Diazomethane is explosive and carcinogenic and should only be handled by experienced analysts in a proper fume hood[10].

  • GC Analysis: a. Instrument: Gas chromatograph equipped with a single or dual fused-silica, wide-bore open-tubular column(s) and an appropriate detector (FID or ECD)[9][10]. b. Single-Column Approach: A single analysis determines the presence of a compound. A second analysis on a different column or by GC/MS is required for confirmation[9]. c. Dual-Column Approach: A single injection is split between two columns of different polarities, allowing for simultaneous analysis and confirmation[9][10]. d. Calibration: Prepare a multi-point calibration curve from standards containing 4-CMP and any other phenols of interest. e. Analysis: Inject the prepared sample extract and integrate the peak areas to quantify the concentration of each analyte based on the calibration curve.

Quantitative Data Summary

Table 1: Degradation Efficiency of 4-Chloro-3-methylphenol (p-chlorocresol) using AOPs in Tannery Wastewater

TreatmentDuration (h)Removal Efficiency (%)Normalized Removal Rate (mg p-chlorocresol / g O₃ / h)
Ozone Only (Lab Scale)2–3≥ 70%~76
Ozone + Fenton's (Lab Scale)2–3~80%~76
Ozone Only (Pilot Scale)24~46%3.8
Ozone + Fenton's (Pilot Scale)24~66%6.7
Data adapted from a study on tannery effluent, which has a high organic load that can affect degradation rates[3].

Table 2: Effect of Temperature on 4-Chloro-3-methylphenol Degradation by Fenton's Reagent

ParameterTemperatureDurationResult
TOC Removal 25 °C~24 h36%
70 °C~24 h85%
Dechlorination 25 °C27 h87%
70 °C3 h100%
Initial Conditions: [CMP]₀ = 10 mM, [Fe²⁺]₀ = 0.5 mM, [H₂O₂]₀/[CMP]₀ = 80, pH₀ = 3[5].

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis Sample Sample Collection (e.g., Wastewater) Spiking Spike with 4-CMP and other Phenolics Sample->Spiking Char Initial Characterization (pH, TOC, [Phenol]₀) Spiking->Char Degradation Apply Degradation Method (e.g., AOP, Photocatalysis) Char->Degradation Sampling Collect Samples at Time Intervals (t₁, t₂, t₃...) Degradation->Sampling Extraction Sample Quenching & Extraction Sampling->Extraction GC GC or HPLC Analysis Extraction->GC Data Data Processing (Kinetics, Efficiency) GC->Data

Caption: General experimental workflow for a 4-CMP degradation study.

Troubleshooting_Workflow Start Problem: Unidentified or Overlapping Peak in GC CheckRT Does Retention Time (RT) match a known standard? Start->CheckRT Coelution Is co-elution with another phenolic known for this column? CheckRT->Coelution No UseMS Action: Confirm identity using GC/MS. CheckRT->UseMS Yes, but confirmation needed ChangeCol Action: Re-analyze on a column of different polarity. Coelution->ChangeCol Yes RunUnderiv Action: Analyze underivatized sample (if applicable). Coelution->RunUnderiv Yes Contamination Is it a carryover peak from a previous run? Coelution->Contamination No Resolved Issue Resolved ChangeCol->Resolved RunUnderiv->Resolved UseMS->Resolved RunBlank Action: Inject a solvent blank to confirm contamination. Contamination->RunBlank Possibly Contamination->Resolved No, peak is real RunBlank->Resolved

Caption: Decision tree for troubleshooting analytical issues in GC.

Degradation_Pathway CMP This compound AOP Advanced Oxidation (•OH, O₃) Intermediates Aromatic Intermediates (e.g., Dihydroxybenzenes, Benzoquinone) AOP->Intermediates Oxidation RingCleavage Ring Cleavage Intermediates->RingCleavage Acids Short-chain Carboxylic Acids (e.g., Maleic, Oxalic) RingCleavage->Acids Mineralization Mineralization Acids->Mineralization EndProducts CO₂ + H₂O + Cl⁻ Mineralization->EndProducts

Caption: Simplified pathway for AOP degradation of 4-CMP.

References

Technical Support Center: Regioselective Chlorination of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the regioselective chlorination of m-cresol (B1676322). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the regioselective chlorination of m-cresol?

The chlorination of m-cresol can yield three main monochlorinated isomers: 4-chloro-3-methylphenol, 6-chloro-3-methylphenol, and 2-chloro-3-methylphenol. The goal of regioselective synthesis is to predominantly form one of these isomers. Dichlorinated byproducts, such as 4,6-dichloro-m-cresol, can also be formed.[1][2]

Q2: How do I achieve high para-selectivity (4-chloro-3-methylphenol)?

Para-selective chlorination of m-cresol is typically achieved using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a sulfur-containing catalyst and a Lewis acid co-catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] Poly(alkylene sulfide)s with longer spacer groups between the sulfur atoms have been shown to be particularly effective for the para-chlorination of m-cresol.[3]

Q3: Which catalysts are recommended for ortho-selective chlorination (2-chloro- and/or 6-chloro-3-methylphenol)?

Achieving high ortho-selectivity is challenging as the para-position is often favored.[4] However, certain organocatalysts can direct chlorination to the ortho-position. Lewis basic selenoether catalysts and bis-thiourea catalysts have demonstrated high ortho-selectivity for phenols when using N-chlorosuccinimide (NCS) as the chlorinating agent.[5][6] Specifically for 3-substituted phenols, these catalysts tend to direct chlorination to the less hindered 6-position.[6]

Q4: What is the role of the Lewis acid in para-selective chlorination?

In sulfur-catalyzed para-selective chlorinations, a Lewis acid like AlCl₃ acts as an activator.[3] It is believed to interact with the sulfur catalyst and the chlorinating agent (sulfuryl chloride) to form a bulky electrophilic intermediate. This steric hindrance favors the attack at the less hindered para-position of the m-cresol.[7]

Q5: Can I run the reaction without a solvent?

Yes, several procedures for the para-selective chlorination of m-cresol using sulfuryl chloride and a catalyst system have been successfully developed to be solvent-free, which is advantageous for industrial applications.[2][3]

Troubleshooting Guide

Problem 1: Low Regioselectivity (High mixture of isomers)

  • Q: My reaction is producing a mixture of 4-chloro-, 6-chloro-, and 2-chloro-m-cresol. How can I improve the selectivity?

    • A:

      • For para-selectivity: Ensure the catalyst system is appropriate. The combination of sulfuryl chloride, a sulfur-containing catalyst (e.g., poly(alkylene sulfide)s), and a Lewis acid (AlCl₃) is crucial for high para-selectivity.[3][7] The absence or incorrect ratio of these components can lead to poor selectivity. Verify the purity of your reagents, as impurities can interfere with the catalytic cycle.

      • For ortho-selectivity: The choice of catalyst and chlorinating agent is critical. Systems like selenoether catalysts with NCS are designed for ortho-selectivity.[5][6] Using a less selective chlorinating agent like SO₂Cl₂ without an ortho-directing catalyst will likely result in a mixture favoring the para isomer.

      • Reaction Temperature: Temperature can influence selectivity. For some systems, lower temperatures may enhance selectivity by favoring the kinetically controlled product. Traditional methods often control the reaction temperature between 30-50°C.[2]

Problem 2: Formation of Dichlorinated Byproducts

  • Q: I am observing a significant amount of 4,6-dichloro-m-cresol in my product mixture. How can I prevent this?

    • A:

      • Stoichiometry of Chlorinating Agent: The most common cause of dichlorination is an excess of the chlorinating agent. Use a slight excess (e.g., 1.05-1.10 equivalents) of sulfuryl chloride or other agent relative to m-cresol.[3]

      • Control Conversion Rate: To avoid further chlorination of the desired monochlorinated product, it is advisable to control the reaction conversion rate to between 75-90%.[2]

      • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-chlorination. Monitor the reaction progress using techniques like GC or TLC to stop it once the starting material is consumed to the desired level.

Problem 3: Low or No Reaction Conversion

  • Q: The reaction is very slow, or the m-cresol is not being consumed. What could be the issue?

    • A:

      • Catalyst Activity: If using a Lewis acid co-catalyst like AlCl₃, ensure it is anhydrous. Moisture can deactivate the catalyst. The sulfur-containing catalyst should also be of high purity.

      • Reagent Purity: The purity of the chlorinating agent is important. For example, sulfuryl chloride can decompose over time. Using freshly distilled or a new bottle of the reagent is recommended.[7]

      • Temperature: While high temperatures can reduce selectivity, a temperature that is too low may result in a very slow reaction rate. Ensure the reaction is running within the recommended temperature range for your specific catalytic system.[2][3]

Data Presentation

Table 1: Catalyst Performance in para-Selective Chlorination of m-Cresol (Reaction conditions: m-cresol (100 mmol), SO₂Cl₂ (106-110 mmol), AlCl₃, room temperature, 4h)

CatalystCatalyst AmountLewis Acid (AlCl₃)Yield of 4-chloro-m-cresolpara/ortho RatioReference
None-200 mg-3.0[3]
Di-n-butyl sulphide100 mg200 mg-15.7[3]
Poly(alkylene sulphide) with longer spacers50 mg100 mgup to 94.6%> 18.0[3]
1,9-bis(methylthio)nonane---18.0[8]

Table 2: Catalyst Performance in ortho-Selective Chlorination of 3-Substituted Phenols (Data for 3-substituted phenols serves as a model for m-cresol)

SubstrateCatalyst (mol%)Chlorinating Agentortho/para RatioYieldReference
3-FluorophenolSelenoether (5)NCS>20:170%[6]
3-BromophenolSelenoether (5)NCS3.5:1Good[6]
m-Cresol (modeled)(S)-diphenylprolinol (1)SO₂Cl₂High o:p ratio expected-[9]

Experimental Protocols

Protocol 1: General Procedure for para-Selective Chlorination of m-Cresol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add m-cresol (1.0 eq).

  • Catalyst Addition: Add the Lewis acid (e.g., anhydrous AlCl₃, ~1.5-2.0 mol%) and the sulfur-containing catalyst (e.g., poly(alkylene sulphide), ~0.1-0.5 wt%).

  • Reagent Addition: Cool the mixture in an ice bath (0-5°C). Slowly add sulfuryl chloride (1.05-1.1 eq) dropwise over a period of 1-2 hours, ensuring the internal temperature remains low.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[3]

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the desired conversion is reached, quench the reaction by slowly adding cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.[2]

Protocol 2: General Procedure for ortho-Selective Chlorination of m-Cresol

  • Setup: In a dry flask under an inert atmosphere, dissolve the ortho-directing catalyst (e.g., selenoether catalyst, 1-5 mol%) in a suitable anhydrous solvent (e.g., Chloroform, CDCl₃).[5]

  • Substrate Addition: Add m-cresol (1.0 eq) to the solution and stir for a few minutes.

  • Reagent Addition: Add the chlorinating agent (e.g., N-chlorosuccinimide (NCS), 1.1 eq) in one portion.

  • Reaction: Stir the reaction at the specified temperature (e.g., room temperature) for the required time (typically several hours).

  • Monitoring: Monitor the reaction for the consumption of starting material and formation of the product by GC/MS or ¹H NMR.[5]

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica (B1680970) gel to isolate the desired ortho-chlorinated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Reaction Setup (Inert Atmosphere) add_sub 2. Add m-cresol prep->add_sub add_cat 3. Add Catalyst (e.g., Sulfur catalyst + Lewis Acid) add_sub->add_cat add_reagent 4. Add Chlorinating Agent (e.g., SO2Cl2) Dropwise at 0-5°C add_cat->add_reagent react 5. Stir at Room Temperature (2-4 hours) add_reagent->react monitor 6. Monitor Progress (GC/TLC) react->monitor quench 7. Quench with Water monitor->quench If complete extract 8. Solvent Extraction quench->extract purify 9. Wash, Dry, Concentrate extract->purify final_product 10. Purify (Distillation/ Recrystallization) purify->final_product

Caption: Experimental workflow for a typical regioselective chlorination of m-cresol.

catalyst_selection cluster_para para-Selective Conditions cluster_ortho ortho-Selective Conditions start Desired Regioisomer? para_node para-Isomer (4-Chloro-3-methylphenol) start->para_node para ortho_node ortho-Isomer (2/6-Chloro-3-methylphenol) start->ortho_node ortho para_reagent Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) para_node->para_reagent ortho_reagent Chlorinating Agent: N-Chlorosuccinimide (NCS) ortho_node->ortho_reagent para_catalyst Catalyst System: Sulfur-containing catalyst (e.g., Poly(alkylene sulfide)) + Lewis Acid (AlCl₃) para_reagent->para_catalyst ortho_catalyst Catalyst System: Organocatalyst (e.g., Selenoether or Bis-thiourea) ortho_reagent->ortho_catalyst

Caption: Catalyst selection guide for the regioselective chlorination of m-cresol.

References

Technical Support Center: Safe Handling of 4-Chloro-2-methylphenol with Concentrated Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing violent reactions when working with 4-Chloro-2-methylphenol and concentrated bases. The information is structured to address potential issues through troubleshooting guides and frequently asked questions, ensuring laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard when mixing this compound with concentrated bases like sodium hydroxide (B78521) (NaOH)?

A1: The primary hazard is a highly exothermic and potentially violent runaway reaction. A documented incident involved a large quantity of this compound left in contact with concentrated sodium hydroxide solution for three days, which resulted in a reaction that reached red heat and produced fumes that ignited explosively.[1] The proposed mechanism is an exothermic hydrolysis to the corresponding hydroquinone, with the high viscosity of the mixture hindering heat dissipation.[1]

Q2: Are there specific quantitative data available on the thermal stability of this compound with concentrated bases?

Q3: What are the recommended general safety precautions when handling this compound?

A3: this compound is a corrosive and toxic compound.[2] General safety precautions include:

  • Engineering Controls: Always work in a well-ventilated laboratory with a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[3]

  • Avoid Contact: Avoid inhalation, ingestion, and skin and eye contact.[1]

  • Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acid chlorides, and acid anhydrides.[3]

Q4: Are there safer, alternative bases to concentrated sodium hydroxide for reactions involving this compound?

A4: Yes, milder bases can often be substituted for strong bases like NaOH to reduce the risk of a runaway reaction. The suitability of an alternative base depends on the specific reaction being performed (e.g., O-alkylation, esterification). Some potential alternatives include:

  • Potassium Carbonate (K₂CO₃): A weaker and less hazardous base commonly used for O-alkylation of phenols. It is often used in polar aprotic solvents like DMF or acetone.

  • Triethylamine (Et₃N): An organic base that can be used as an acid scavenger. It is a weaker base than NaOH and can be easier to handle.

  • Other Inorganic Carbonates: Cesium carbonate (Cs₂CO₃) is a more reactive but also more expensive alternative to K₂CO₃ that can sometimes promote reactions at lower temperatures.

Troubleshooting Guide

Issue Probable Cause Recommended Action
Rapid, uncontrolled temperature increase during base addition. Exothermic reaction is proceeding too quickly, potentially leading to a runaway reaction.1. Immediately stop the addition of the base. 2. Apply external cooling (e.g., ice bath).3. If the temperature continues to rise rapidly, initiate the emergency shutdown procedure .4. For future experiments, reduce the rate of addition , use a more dilute base solution, and ensure efficient stirring and cooling.
Localized browning or charring at the point of base addition. Highly concentrated base is causing localized decomposition of the this compound.1. Improve stirring efficiency to ensure rapid dispersion of the base.2. Add the base subsurface to avoid high local concentrations at the surface.3. Consider using a more dilute solution of the base .
Reaction mixture becomes very viscous, and stirring is difficult. The sodium salt of this compound may have limited solubility in the reaction solvent, leading to poor heat transfer. This was a contributing factor in a documented incident.[1]1. Add a co-solvent to improve the solubility of the phenoxide salt.2. Increase the reaction volume to reduce the overall concentration.3. Ensure the stirring apparatus is robust enough to handle viscous mixtures.
The reaction does not proceed to completion with milder bases (e.g., K₂CO₃). The milder base is not strong enough to deprotonate the phenol (B47542) effectively under the current reaction conditions.1. Increase the reaction temperature. 2. Use a more polar solvent to facilitate the reaction.3. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to enhance the reaction rate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1570-64-5
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol [4]
Appearance Off-white to slightly brownish crystalline solid
Melting Point 43-46 °C[4]
Boiling Point 220-225 °C[4]
pKa 9.87 (Predicted)

Table 2: Comparison of Commonly Used Bases

BaseFormulaTypepKa of Conjugate AcidKey Safety Considerations
Sodium Hydroxide NaOHStrong, Inorganic~15.7Highly corrosive. Reactions are often highly exothermic. Can cause severe burns.
Potassium Hydroxide KOHStrong, Inorganic~15.7Highly corrosive. Can be more soluble in organic solvents than NaOH. Reactions are highly exothermic.
Potassium Carbonate K₂CO₃Weak, Inorganic~10.3Less hazardous than NaOH/KOH. Reactions are generally less exothermic.
Triethylamine Et₃NWeak, Organic~10.75Flammable liquid with a strong odor. Less basic than inorganic hydroxides.

Experimental Protocols

Disclaimer: The following protocols are intended as a general guide and should be adapted to specific experimental requirements and performed after a thorough risk assessment.

Protocol 1: Safe Lab-Scale Reaction of this compound with Sodium Hydroxide (Illustrative Example for Alkylation)

Objective: To perform a reaction with this compound and NaOH while minimizing the risk of a runaway reaction.

Methodology:

  • Reaction Setup:

    • Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel for controlled addition of the base, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Place the flask in a cooling bath (e.g., ice-water or a controlled cooling system).

  • Reagent Preparation:

    • Dissolve this compound in a suitable solvent (e.g., toluene (B28343) or THF).

    • Prepare a dilute solution of sodium hydroxide (e.g., 1-2 M). Never use concentrated NaOH pellets or solutions directly without dilution and cooling.

  • Procedure:

    • Cool the solution of this compound to 0-5 °C.

    • Slowly add the dilute NaOH solution dropwise via the dropping funnel over an extended period (e.g., 1-2 hours).

    • Continuously monitor the internal reaction temperature. The temperature should not be allowed to rise more than a few degrees above the initial temperature.

    • If the temperature begins to rise rapidly, immediately stop the addition and apply more efficient cooling.

    • After the addition is complete, allow the reaction to stir at a low temperature until completion is confirmed by a suitable analytical method (e.g., TLC or GC).

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a cooled, stirred acidic solution (e.g., dilute HCl) to neutralize any excess base.

    • Proceed with standard extraction and purification procedures.

Protocol 2: O-Alkylation using a Milder Base (Potassium Carbonate)

Objective: To perform O-alkylation of this compound using a safer, milder base.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound, anhydrous potassium carbonate (2-3 equivalents), and a polar aprotic solvent (e.g., DMF or acetone).

    • Equip the flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Procedure:

    • Add the alkylating agent (e.g., an alkyl halide) to the mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.

    • The reaction may require several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate.

    • Remove the solvent under reduced pressure.

    • Purify the product using standard techniques such as column chromatography or distillation.

Mandatory Visualizations

Hazard_Signaling_Pathway A This compound + Concentrated Base (e.g., NaOH) B Exothermic Reaction A->B C Increased Temperature B->C D Increased Reaction Rate C->D Positive Feedback D->B E Thermal Runaway D->E F Gas Evolution & Pressure Buildup E->F G Violent Reaction / Explosion F->G H Inadequate Heat Dissipation (e.g., high viscosity, poor stirring) H->C contributes to

Caption: Hazard pathway for the reaction of this compound with a concentrated base.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Risk Assessment & Thermal Hazard Analysis B Prepare Dilute Base Solution A->B C Set up Reaction Under Inert Atmosphere with Cooling B->C D Cool Substrate Solution (0-5 °C) C->D E Slow, Controlled Addition of Base D->E F Continuous Temperature Monitoring E->F F->E Control Feedback G Controlled Quenching F->G H Extraction & Purification G->H

Caption: Safe experimental workflow for handling this compound with a strong base.

Troubleshooting_Logic A Uncontrolled Temperature Rise? B YES A->B C NO A->C D Stop Addition & Increase Cooling B->D F Continue Monitoring C->F G Temperature Still Rising? D->G E Emergency Shutdown G->E YES G->F NO

Caption: Troubleshooting logic for an uncontrolled temperature rise.

References

Technical Support Center: Treatment of Waste Streams from 4-Chloro-2-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with waste streams generated during the production of 4-Chloro-2-methylphenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental treatment of this compound waste streams.

Problem Potential Cause(s) Troubleshooting Steps
Low degradation efficiency of this compound Incorrect pH of the solution.Verify and adjust the pH of the wastewater. For UV/H2O2 systems, a pH of 7 is often optimal, while Fenton-based systems may require a more acidic pH of around 3.
Suboptimal reagent concentration (e.g., H2O2, Fenton's reagent).Optimize the concentration of your reagents. For UV/H2O2, a hydrogen peroxide concentration of about 0.05 mol/L has been shown to be effective. For Fenton systems, the ratio of Fe²⁺ to H2O2 is critical.
Insufficient reaction time.Increase the duration of the treatment process. Monitor the degradation of this compound over time to determine the optimal reaction time.
Presence of interfering substances in the waste stream.Characterize your waste stream for the presence of other organic compounds or radical scavengers that may be competing for oxidants. Pre-treatment steps like filtration or coagulation may be necessary.
Inconsistent or irreproducible results Fluctuations in experimental conditions.Ensure consistent control of all experimental parameters, including temperature, mixing speed, and light intensity (for photochemical processes).
Degradation of reagents.Use fresh reagents, especially hydrogen peroxide, which can decompose over time. Store reagents according to the manufacturer's instructions.
Inaccurate analytical measurements.Calibrate your analytical instruments (e.g., GC, HPLC, spectrophotometer) before each use.[1] Prepare fresh calibration standards.
Formation of undesirable byproducts Incomplete mineralization of this compound.Prolong the treatment time or increase the oxidant dose to promote complete conversion to CO2 and H2O. Combining different treatment methods, such as a photochemical pre-treatment followed by biological treatment, can enhance mineralization.[2]
Reaction with other components in the waste stream.Analyze the treated effluent to identify byproducts. Techniques like GC-MS can be used for identification.[3] Adjusting the treatment parameters may help minimize the formation of specific byproducts.
High residual toxicity of the treated effluent Presence of persistent intermediates or byproducts.Even after the parent compound is degraded, toxic byproducts may remain.[2] Assess the toxicity of the treated effluent using bioassays. Further treatment steps or a different treatment technology may be required.
High concentration of residual oxidants (e.g., H2O2).Quench any residual oxidants before toxicity testing or discharge. For example, catalase can be used to decompose excess hydrogen peroxide.

Frequently Asked Questions (FAQs)

1. What are the common characteristics of wastewater from this compound production?

Wastewater from the synthesis of this compound, an intermediate in the production of herbicides like MCPA, typically contains the target compound, unreacted starting materials (e.g., 4-methylphenol), and various chlorinated organic byproducts.[3][4] The concentration of these pollutants can be significant, and the waste stream is often characterized by high chemical oxygen demand (COD) and toxicity.[2]

2. What are the most effective methods for treating this compound waste streams?

Several methods have proven effective for the degradation of chlorophenolic compounds:

  • Advanced Oxidation Processes (AOPs): These are highly effective at breaking down refractory organic pollutants.[5] Common AOPs include:

    • UV/H2O2: Utilizes ultraviolet light and hydrogen peroxide to generate highly reactive hydroxyl radicals.[5]

    • Fenton and Photo-Fenton: Employs a mixture of hydrogen peroxide and an iron catalyst to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton).[5]

    • Ozonation: Involves the use of ozone, a powerful oxidant, to degrade pollutants.[6][7]

  • Biological Treatment: This method uses microorganisms to biodegrade organic pollutants.[8] It can be a cost-effective and environmentally friendly option, but it may require a pre-treatment step for highly concentrated or toxic waste streams.[2][9]

  • Adsorption: Activated carbon can be used to adsorb this compound and other organic compounds from wastewater.[10]

3. How can I analyze the concentration of this compound in my wastewater samples?

Common analytical methods for the quantification of this compound in wastewater include:

  • Gas Chromatography (GC): Often used with an electron capture detector (GC-ECD) or a flame ionization detector (GC-FID) for sensitive detection of chlorophenols.[1][11][12] Mass spectrometry (GC-MS) can be used for confirmation.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying organic compounds.[1]

  • Spectrophotometry: Can be used for determining the concentration of 4-chlorophenol (B41353) after a colorimetric reaction.[13]

4. What are the key parameters to consider when choosing a treatment method?

The selection of an appropriate treatment method depends on several factors:

  • Concentration of this compound: High concentrations may be toxic to microorganisms, making AOPs a more suitable initial treatment step.[14]

  • Composition of the waste stream: The presence of other organic compounds or inorganic salts can affect the efficiency of certain treatment processes.

  • Required level of treatment: The desired final concentration of the pollutant will determine the necessary treatment efficiency.

  • Scale of the experiment: The volume of wastewater to be treated will influence the choice of reactor and equipment.

  • Cost and available resources: Different methods have varying operational costs and equipment requirements.

Data Presentation

Table 1: Comparison of Advanced Oxidation Processes for Chlorophenol Degradation

Treatment MethodOptimal pHReagent ConcentrationReaction TimeDegradation EfficiencyReference
UV/H2O270.05 mol/L H2O240 min>99%
Microwave/H2O210.50.1 mol/L H2O2180 min59%[5]
US/Fenton30.05 mol/L H2O2, 0.025 mmol/L Fe²⁺40 min>99%
OzoneNeutral113 mg/L O3Not specifiedRemoves 20 mg/L 4-chlorophenol[6]

Experimental Protocols

1. Protocol for UV/H2O2 Treatment of this compound Wastewater

  • Objective: To degrade this compound in an aqueous solution using UV irradiation and hydrogen peroxide.

  • Materials:

    • Wastewater containing this compound

    • Hydrogen peroxide (H2O2) solution (30%)

    • Sulfuric acid (H2SO4) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

    • Photoreactor equipped with a UV lamp

    • Magnetic stirrer and stir bar

    • pH meter

    • Analytical instrument for this compound quantification (e.g., GC-FID, HPLC)

  • Procedure:

    • Characterize the initial concentration of this compound in the wastewater sample.

    • Adjust the pH of the wastewater to the desired value (e.g., pH 7) using H2SO4 or NaOH.

    • Add the calculated volume of H2O2 solution to achieve the desired concentration (e.g., 0.05 mol/L).

    • Transfer the solution to the photoreactor and place it on a magnetic stirrer.

    • Turn on the UV lamp to initiate the reaction.

    • Withdraw samples at regular intervals (e.g., 0, 5, 10, 20, 40 minutes).

    • Immediately quench the reaction in the collected samples (e.g., by adding sodium sulfite) to stop the degradation process.

    • Analyze the concentration of this compound in each sample to determine the degradation kinetics.

2. General Protocol for Biological Treatment of this compound Wastewater

  • Objective: To assess the biodegradability of this compound using a mixed microbial consortium.

  • Materials:

    • Wastewater containing this compound (potentially pre-treated to reduce toxicity)

    • Activated sludge from a municipal wastewater treatment plant or a specialized microbial consortium.

    • Nutrient medium (e.g., mineral salts medium) to support microbial growth.

    • Bioreactor (e.g., sequencing batch reactor, packed-bed bioreactor).[8]

    • Aeration system (for aerobic treatment)

    • Analytical instruments for monitoring this compound concentration and other parameters (e.g., COD, pH).

  • Procedure:

    • Acclimatize the microbial consortium to this compound by gradually increasing its concentration in the feed.

    • Set up the bioreactor with the acclimated sludge and the nutrient medium.

    • Continuously or intermittently feed the bioreactor with the this compound wastewater.

    • Maintain optimal operating conditions, such as pH, temperature, and dissolved oxygen (for aerobic systems).

    • Monitor the concentration of this compound in the influent and effluent to determine the removal efficiency.

    • Monitor other parameters like COD and biomass concentration to assess the overall performance of the biological treatment process.

Visualizations

Caption: Workflow for selecting and optimizing a waste stream treatment method.

Fenton_Reaction_Pathway Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ H2O2->OH_radical Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ OH_radical->OH_ion Degradation Degradation Products (Intermediates, CO₂, H₂O) OH_radical->Degradation + Pollutant Pollutant This compound Pollutant->Degradation

Caption: Simplified reaction pathway for the Fenton process.

Experimental_Workflow_AOP cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Wastewater Sample pH_Adjust pH Adjustment Sample->pH_Adjust Reagent_Add Add Reagents (e.g., H₂O₂) pH_Adjust->Reagent_Add Reactor Photoreactor (UV Lamp ON) Reagent_Add->Reactor Sampling Collect Samples (at time intervals) Reactor->Sampling Quench Quench Reaction Sampling->Quench Analysis GC/HPLC Analysis Quench->Analysis Results Determine Degradation Rate Analysis->Results

Caption: Experimental workflow for an Advanced Oxidation Process (AOP).

References

Validation & Comparative

A Researcher's Guide to the Analytical Validation of 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Chloro-2-methylphenol is critical. This guide provides a comparative overview of validated analytical methods, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

Comparative Analysis of Method Performance

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. GC-MS generally provides higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices, while HPLC-UV is a robust and accessible technique for a broad range of chlorophenols without the need for derivatization.[1][2]

Table 1: Performance Characteristics of Analytical Methods for Chlorophenol Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
Principle Separation based on analyte volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification and quantification.[2]Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[2]
Derivatization Often required for chlorophenols to increase volatility and thermal stability.[2]Not typically required for chlorophenols.[2]
Limit of Detection (LOD) < 20 ng/L (for various chlorophenols)[1]0.51 - 13.79 µg/L (for various chlorophenols)[1]
Linearity (R²) > 0.99[1]> 0.99[1]
Recovery 70 - 106% (for various chlorophenols)[1]67.9 - 99.6% (for various chlorophenols)[1]
Precision (RSD) < 10%[1]< 12%[1]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and HPLC-UV analysis of chlorophenols, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is based on U.S. EPA Method 8041A and involves derivatization for enhanced volatility.[3]

1. Sample Preparation (Derivatization with PFBBr)

  • Reagents: α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), Potassium carbonate solution (10%), Acetone (HPLC-grade), Hexane (B92381) (HPLC-grade).[3]

  • Procedure:

    • Extract water samples using a suitable method (e.g., Method 3510 or 3520).[3]

    • For solid samples, use extraction methods such as 3540, 3545, 3546, or 3550.[3]

    • To the extract, add the PFBBr reagent and potassium carbonate solution.[3]

    • Heat the mixture to facilitate the derivatization of phenols into their pentafluorobenzyl ethers.

    • After cooling, the derivatives are extracted with hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: System suitable for capillary columns with an appropriate injector.[3]

  • Column: DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 245°C at a rate of 10°C/min and held for 5 minutes.[2]

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2]

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This method is suitable for the direct analysis of underivatized chlorophenols.

1. Sample Preparation

  • Sample preparation can follow a similar solid-phase extraction (SPE) protocol as described for the GC-MS method to allow for a direct comparison of the analytical techniques.[1]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of acetic acid, e.g., 0.1%) is often employed.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm is common for phenols.[5]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a general workflow for the analysis of chlorophenols.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Reconstitution Reconstitution in Solvent Extraction->Reconstitution Derivatization->Reconstitution Injection Instrument Injection Reconstitution->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

References

A Comparative Analysis of 4-Chloro-2-methylphenol and Other Chlorophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, toxicity, and analytical methods for 4-Chloro-2-methylphenol and its structural analogs.

This guide provides a detailed comparative study of this compound against a selection of other significant chlorophenols: 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. This publication is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform research and development activities.

Physicochemical Properties

The physicochemical properties of chlorophenols, such as their solubility, volatility, and acidity, are critical determinants of their environmental fate, biological activity, and appropriate handling and analysis methods. A summary of key properties for the selected chlorophenols is presented in Table 1.

PropertyThis compound2-Chlorophenol3-Chlorophenol4-Chlorophenol2,4-Dichlorophenol2,4,6-Trichlorophenol
Molecular Formula C₇H₇ClOC₆H₅ClOC₆H₅ClOC₆H₅ClOC₆H₄Cl₂OC₆H₃Cl₃O
Molecular Weight ( g/mol ) 142.58[1]128.56[2]128.55[3]128.56[4]163.00[5]197.45[6]
Melting Point (°C) 43-46[1]8[2]33-36[3]43.1[4]42-43[7]64-66[8]
Boiling Point (°C) 220-225[1]175-176[2]214[3]220[4]209-210[7]246[8]
Water Solubility Insoluble (<0.1 g/100 mL at 15°C)[1]Slightly soluble[2]Slightly soluble[3]Limited solubility[9]Slightly soluble[10]Poorly soluble[6]
Density (g/cm³) 1.201.241 (at 25°C)[2]1.29[3]1.306 (at 25°C)1.383[10]1.4885[6]
pKa 9.87 (predicted)[1]8.489.029.41[4]7.9[5]6.23[11]

Comparative Toxicity

The toxicity of chlorophenols is a significant concern due to their widespread use and potential for environmental contamination. Acute oral toxicity, as indicated by the LD50 value in rats, varies among the different chlorophenols. Carcinogenicity classifications by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) also provide crucial information for risk assessment.

CompoundOral LD50 in Rats (mg/kg)IARC Carcinogenicity ClassificationEPA Carcinogenicity Classification
This compound 1194 - 3195[12]Not classifiedNot classified
2-Chlorophenol 670[2]Group 3 (Not classifiable as to its carcinogenicity to humans)Not classified
3-Chlorophenol No data foundNot classifiedNot classified
4-Chlorophenol 670[2]Group 3 (Not classifiable as to its carcinogenicity to humans)Not classified
2,4-Dichlorophenol 580 - 4500[3]Group 2B (Possibly carcinogenic to humans)[10]Evidence of non-carcinogenicity for humans[13]
2,4,6-Trichlorophenol 250 - 500 (estimated)[14]Group 2B (Possibly carcinogenic to humans)[4]Group B2 (Probable human carcinogen)[4]

Experimental Protocols

Accurate detection and quantification of chlorophenols are essential for monitoring their presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed analytical techniques.

Protocol 1: Simultaneous Analysis of Chlorophenols by HPLC-UV

This protocol outlines a method for the simultaneous determination of this compound and other chlorophenols in a water matrix.

1. Sample Preparation:

  • For water samples, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Acidify the water sample to a pH < 2 with a suitable acid (e.g., HCl).

  • Pass the acidified sample through the conditioned SPE cartridge.

  • Elute the retained chlorophenols with a suitable organic solvent (e.g., methanol).

  • The eluate can be directly injected or further concentrated under a gentle stream of nitrogen if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[8]

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid). A typical gradient could start at 45% acetonitrile and increase to 100% over a set period.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of all target chlorophenols in the mobile phase.

  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.

  • Quantify the chlorophenols in the samples by comparing their peak areas to the respective calibration curves.

Protocol 2: Analysis of Chlorophenols by GC-MS

This protocol provides a general procedure for the analysis of chlorophenols using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

  • Extract chlorophenols from the sample matrix using a suitable solvent (e.g., hexane (B92381) or dichloromethane) via liquid-liquid extraction.

  • Concentrate the extract.

  • Derivatize the chlorophenols by acetylation using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or potassium carbonate). This converts the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester.

  • After the reaction, quench the excess reagent and extract the derivatized chlorophenols into an organic solvent.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Ion Source Temperature: 200-230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

3. Data Analysis:

  • Identify the chlorophenol derivatives based on their retention times and mass spectra by comparing them to reference standards and library data.

  • For quantification in SIM mode, monitor characteristic ions for each compound and use a calibration curve generated from derivatized standards.

Mandatory Visualizations

Experimental_Workflow_for_Chlorophenol_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water/Soil Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization HPLC HPLC-UV Analysis Concentration->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Identification HPLC->Identification GCMS->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of chlorophenols.

Chlorophenol_Comparison cluster_mono Monochlorophenols cluster_di Dichlorophenols cluster_tri Trichlorophenols Chlorophenols Chlorophenols This compound This compound Chlorophenols->this compound 2-Chlorophenol 2-Chlorophenol Chlorophenols->2-Chlorophenol 3-Chlorophenol 3-Chlorophenol Chlorophenols->3-Chlorophenol 4-Chlorophenol 4-Chlorophenol Chlorophenols->4-Chlorophenol 2,4-Dichlorophenol 2,4-Dichlorophenol Chlorophenols->2,4-Dichlorophenol 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol Chlorophenols->2,4,6-Trichlorophenol Herbicides, Disinfectants Herbicides, Disinfectants This compound->Herbicides, Disinfectants Dyes, Disinfectants Dyes, Disinfectants 2-Chlorophenol->Dyes, Disinfectants Dyes, Pharmaceuticals Dyes, Pharmaceuticals 3-Chlorophenol->Dyes, Pharmaceuticals Dyes, Drugs Dyes, Drugs 4-Chlorophenol->Dyes, Drugs Herbicides (2,4-D) Herbicides (2,4-D) 2,4-Dichlorophenol->Herbicides (2,4-D) Fungicides, Wood Preservative Fungicides, Wood Preservative 2,4,6-Trichlorophenol->Fungicides, Wood Preservative

Caption: Logical relationship and primary applications of selected chlorophenols.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPs Chlorophenols (Induce Oxidative Stress) ROS Reactive Oxygen Species (ROS) CPs->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Nrf2-ARE signaling pathway activated by chlorophenol-induced oxidative stress.

References

A Comparative Guide to the Antimicrobial Efficacy of 4-Chloro-2-methylphenol and Chloroxylenol (PCMX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of two phenolic compounds: 4-Chloro-2-methylphenol and 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol or PCMX). The information presented is based on available experimental data to assist in the evaluation of these compounds for various antimicrobial applications.

Executive Summary

Quantitative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and PCMX. It is important to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)LAC32[5]

Table 2: Antimicrobial Activity of Chloroxylenol (PCMX)

MicroorganismTestConcentrationResultReference
Staphylococcus aureusRoot Canal Disinfection10% ethanolic solution99.9% - 99.99% bacterial killing[7]
Enterococcus faeciumRoot Canal Disinfection10% ethanolic solution99.9% - 99.99% bacterial killing[7]
Escherichia coliRoot Canal Disinfection10% ethanolic solution99.9% - 99.99% bacterial killing[7]
Candida albicansRoot Canal Disinfection10% ethanolic solution99.9% - 99.99% bacterial killing[7]

Note: The study on PCMX in root canal disinfection demonstrated high efficacy but did not determine MIC values.

Mechanism of Action

Both this compound and PCMX are phenolic compounds and are understood to exert their antimicrobial effects primarily through the disruption of the microbial cell membrane.[1][8] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

The proposed mechanism of action for phenolic compounds is illustrated below:

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Disruption of Membrane Potential Membrane->Disruption Proteins Membrane Proteins Inactivation Enzyme Inactivation Proteins->Inactivation Phenolic_Compound This compound or PCMX Phenolic_Compound->Membrane Interaction Phenolic_Compound->Proteins Denaturation Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Inactivation->Cell_Death

Caption: General mechanism of action for phenolic antimicrobial compounds.

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited studies to determine antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay (for this compound)

The MIC of this compound against the MRSA LAC strain was determined using a broth microdilution method.[5]

  • Inoculum Preparation: An overnight culture of the MRSA LAC strain was prepared.

  • Serial Dilution: this compound was serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plate was incubated for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.[5]

The general workflow for a broth microdilution MIC assay is as follows:

G A Prepare serial dilutions of antimicrobial agent in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at appropriate temperature and time B->C D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Root Canal Disinfection Assay (for PCMX)

The antimicrobial efficacy of a 10% ethanolic solution of chloroxylenol was evaluated in extracted human teeth.[7]

  • Tooth Preparation: Extracted single-rooted human teeth were instrumented.

  • Contamination: The root canals were contaminated with suspensions of test microorganisms (S. aureus, E. faecium, E. coli, C. albicans) and incubated for 48 hours.

  • Disinfection: The bacterial suspensions were removed, and the root canals were filled with the chloroxylenol solution.

  • Incubation: The teeth were incubated for another 48 hours.

  • Microbiological Analysis: Dentin from the canal walls was removed and examined for microbial growth to determine the percentage of bacterial killing.[7]

Conclusion

Both this compound and chloroxylenol (PCMX) are potent antimicrobial agents with established efficacy. PCMX has a long history of use as a broad-spectrum antiseptic. This compound shows particular promise against difficult-to-treat pathogens like MRSA and in combating biofilm formation. The selection of one agent over the other will depend on the specific application, target microorganisms, and desired formulation characteristics. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potencies.

References

Comparative Toxicity of Chlorinated Cresols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological profiles of chlorinated cresol (B1669610) isomers, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and insights into their mechanisms of action.

Chlorinated cresols, a group of substituted phenolic compounds, are widely used as disinfectants, preservatives, and antiseptics. Their broad-spectrum antimicrobial activity has led to their incorporation into various pharmaceutical, industrial, and consumer products. However, their potential for toxicity necessitates a thorough understanding of their comparative risk profiles. This guide provides a detailed comparison of the toxicity of various chlorinated cresol isomers, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The acute and subchronic toxicity of several chlorinated cresol isomers and related compounds have been evaluated through various studies. The following tables summarize key quantitative toxicity data, including median lethal dose (LD50) and concentration (LC50) values, as well as No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL).

Table 1: Acute Oral Toxicity of Chlorinated Cresols and Related Compounds

Chemical NameCAS NumberTest SpeciesLD50 (mg/kg)Reference
p-Chloro-m-cresol (PCMC)59-50-7Rat (male)1830[1][2]
4-Chloro-o-cresol1570-64-5Mouse1320[3]
2-Chloro-p-cresol6640-27-3Rat500[4]
o-Cresol95-48-7Rat121[5]
m-Cresol108-39-4Rat242[5]
p-Cresol (B1678582)106-44-5Rat207[5]

Table 2: Acute Dermal Toxicity of Chlorinated Cresols and Related Compounds

Chemical NameCAS NumberTest SpeciesLD50 (mg/kg)Reference
p-Chloro-m-cresol (PCMC)59-50-7Rat (female)>2000[2]
2-Chloro-p-cresol6640-27-3ATE1100[4]
o-Cresol95-48-7Rat620
m-Cresol108-39-4Rabbit2050
p-Cresol106-44-5Rabbit300

Table 3: Acute Inhalation Toxicity of Chlorinated Cresols and Related Compounds

Chemical NameCAS NumberTest SpeciesLC50 (mg/m³)Exposure DurationReference
p-Chloro-m-cresol (PCMC)59-50-7Rat>5834 hours[1]
4-Chloro-o-cresol1570-64-5Rat9004 hours[6]
2-Chloro-p-cresol6640-27-3ATE11 mg/l4 hours[4]
o-Cresol95-48-7Rat>20Not specified[7]

Table 4: Subchronic Oral Toxicity of p-Chloro-m-cresol (PCMC)

Test SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
Rat28 days200400Decreased body weight gain
Rat13 weeks167-No adverse effects observed
Rat2 years21103.1Decreased absolute adrenal gland weights in males

Experimental Protocols

The toxicity data presented in this guide were primarily generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key methodologies for acute toxicity testing.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity studies are designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used. The animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3°C) and humidity. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before administration of the test substance.[8]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is generally kept low to avoid discomfort to the animals.

  • Procedure: The study follows a stepwise procedure where a small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the dose for the next group. This process is repeated until the LD50 can be estimated.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential hazards of a substance upon short-term dermal exposure.[9][10][11][12]

  • Test Animals: Adult rats, rabbits, or guinea pigs are commonly used. The animals should have healthy, intact skin.[11]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][13]

  • Procedure: A fixed-dose procedure is often employed, starting with a dose expected to produce signs of toxicity. Subsequent doses are adjusted based on the observed effects.

  • Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline provides methods for assessing the health hazards of a substance upon short-term inhalation exposure.[3][13][14][15][16][17][18]

  • Test Animals: The rat is the preferred species. Young adult animals are used and acclimatized to the laboratory conditions.[13][18]

  • Exposure Method: Exposure can be "nose-only" or "whole-body" in specially designed inhalation chambers. The test atmosphere (gas, vapor, or aerosol) is generated and monitored to ensure a stable and uniform concentration.[13][18]

  • Procedure: Two main protocols are described: a traditional LC50 protocol with a fixed 4-hour exposure to different concentrations, and a Concentration x Time (C x t) protocol with varying exposure durations and concentrations.[3][13][18]

  • Observation Period: Animals are observed for at least 14 days for mortality, clinical signs, and body weight changes.[3][13][16]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[3][13][16]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated cresols is attributed to several mechanisms, including metabolic activation by cytochrome P450 enzymes and the induction of oxidative stress. Certain isomers have also been shown to interfere with specific cellular signaling pathways.

Metabolic Activation and Oxidative Stress

The metabolism of cresols and their chlorinated derivatives can lead to the formation of reactive metabolites. For instance, p-cresol is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. This metabolic activation can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, contributing to cellular damage.

The following diagram illustrates a simplified workflow for investigating the metabolic activation of a chlorinated cresol.

cluster_incubation In Vitro Incubation cluster_analysis Metabolite Analysis cluster_toxicity Toxicity Assessment Chlorinated Cresol Chlorinated Cresol Incubation Incubation Chlorinated Cresol->Incubation Liver Microsomes Liver Microsomes Liver Microsomes->Incubation NADPH NADPH NADPH->Incubation Extraction Extraction Incubation->Extraction Sample LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Exposure to Metabolites Exposure to Metabolites Metabolite Identification->Exposure to Metabolites Cell Culture Cell Culture Cell Culture->Exposure to Metabolites Cytotoxicity Assay Cytotoxicity Assay Exposure to Metabolites->Cytotoxicity Assay Oxidative Stress Assay Oxidative Stress Assay Exposure to Metabolites->Oxidative Stress Assay

Caption: Workflow for studying the metabolic activation and toxicity of chlorinated cresols.

Disruption of Protein Kinase C (PKC) Signaling

p-Cresol has been shown to disrupt cardiomyocyte adherens junctions through a mechanism involving the activation of Protein Kinase Cα (PKCα).[5][9] This disruption can impair the mechanical and electrical coupling between heart muscle cells. The signaling pathway involves an increase in intracellular calcium, which activates PKCα.

The diagram below illustrates the p-cresol-induced PKCα signaling pathway leading to the disruption of adherens junctions.

p-Cresol p-Cresol Increase in Intracellular Ca2+ Increase in Intracellular Ca2+ p-Cresol->Increase in Intracellular Ca2+ Induces PKCα Activation PKCα Activation Increase in Intracellular Ca2+->PKCα Activation Leads to Adherens Junction Disruption Adherens Junction Disruption PKCα Activation->Adherens Junction Disruption Causes

Caption: p-Cresol-induced PKCα signaling pathway leading to cardiomyocyte adherens junction disruption.[5][9]

Conclusion

This guide provides a comparative overview of the toxicity of chlorinated cresols, highlighting differences in their acute and subchronic toxicities. The provided data and experimental protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Understanding the mechanisms of toxicity, including metabolic activation and disruption of cellular signaling pathways, is crucial for assessing the risks associated with these compounds and for guiding the development of safer alternatives. Further research is warranted to expand the toxicological database for a wider range of chlorinated cresol isomers to enable a more comprehensive comparative risk assessment.

References

performance of different catalysts in 4-Chloro-2-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-2-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries, is critically dependent on the catalytic system employed. The choice of catalyst directly influences the yield, selectivity, and overall efficiency of the chlorination of o-cresol (B1677501) or p-methylphenol. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Performance of Catalysts in this compound Synthesis

The efficiency of various catalytic systems in the synthesis of this compound is summarized in the table below. The data highlights the performance of Lewis acids in conjunction with co-catalysts, as well as solid acid catalysts like zeolites and montmorillonite (B579905) clay.

Catalyst SystemStarting MaterialChlorinating AgentReaction ConditionsConversion (%)Selectivity (%)Yield (%)Reference
AlCl₃ / Diphenyl sulfide (B99878)4-MethylphenolChlorine25-30 °C, 4 h98.296.4~94.7[1]
FeCl₃ / Diphenyl sulfide4-MethylphenolChlorineNot specified98.496.0~94.5[1]
AlCl₃ / Diphenyl sulfide4-MethylphenolSulfuryl chloride20-25 °C, 2 h99.0596.73~95.8[1]
FeCl₃ / Diphenyl sulfide4-MethylphenolSulfuryl chloride23-25 °C99.195.77~94.9[1]
L-type ZeolitePhenol (B47542)Sulfuryl chlorideRoom temp.Not specifiedpara/ortho = 885[2]
Montmorillonite ClayPhenolSulfuryl chlorideNot specifiedNot specifiedpara/ortho = 5.776[2]

*Note: Data for L-type Zeolite and Montmorillonite Clay are for the chlorination of phenol to produce 4-chlorophenol (B41353) and are included for comparative purposes of para-selectivity.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Lewis Acid Catalysis (AlCl₃ or FeCl₃ with Diphenyl Sulfide)

This protocol is adapted from a patented procedure for the selective chlorination of 4-methylphenol.[1]

Materials:

  • 4-Methylphenol

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Diphenyl sulfide

  • Chlorine gas or Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (optional, the reaction can be run neat)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet (for chlorine) or a dropping funnel (for sulfuryl chloride), and a condenser connected to a gas trap, melt 4-methylphenol (e.g., 100 parts by weight) by heating to 36-40 °C.

  • Add the Lewis acid (e.g., 1.0 part by weight of AlCl₃ or FeCl₃) and diphenyl sulfide (e.g., 1.0 part by weight) to the molten 4-methylphenol with stirring.

  • Cool the reaction mixture to the desired temperature (e.g., 25-30 °C for chlorination with chlorine gas or 20-25 °C for sulfuryl chloride).

  • If using chlorine gas, introduce a steady stream of chlorine (e.g., 70.5 parts by weight) into the reaction mixture over a period of approximately 4 hours while maintaining the temperature.

  • If using sulfuryl chloride, add it dropwise (e.g., 125 parts by weight) over a period of 2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature to ensure the reaction goes to completion.

  • The reaction progress and product distribution can be monitored by gas chromatography (GC).

  • Upon completion, the crude product can be purified by distillation.

Heterogeneous Catalysis (Zeolite or Montmorillonite Clay)

This is a general protocol for the chlorination of phenols using solid acid catalysts, adapted from literature procedures.[2]

Materials:

  • o-Cresol or Phenol

  • L-type Zeolite or Montmorillonite Clay

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., 2,2,4-trimethylpentane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the catalyst (e.g., 10 g of zeolite or montmorillonite clay per 100 mmol of phenol) in the inert solvent.

  • Add the phenolic substrate (e.g., o-cresol or phenol) to the suspension and stir.

  • Slowly add sulfuryl chloride dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the catalyst can be removed by filtration.

  • The solvent is then removed from the filtrate under reduced pressure.

  • The resulting crude product can be further purified by distillation or crystallization.

Experimental Workflow and Logic

The general workflow for the synthesis of this compound involves the preparation of the reaction mixture, the catalytic chlorination step, and subsequent workup and purification. The logical relationship between these steps is illustrated in the following diagram.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup and Purification start Start reactant Prepare Reactant (o-Cresol or 4-Methylphenol) start->reactant catalyst Add Catalyst (e.g., AlCl₃/Diphenyl sulfide) reactant->catalyst chlorination Add Chlorinating Agent (SO₂Cl₂ or Cl₂) catalyst->chlorination reaction Stir at Controlled Temperature chlorination->reaction monitoring Monitor Reaction Progress (GC/TLC) reaction->monitoring monitoring->reaction Continue if incomplete quench Quench Reaction (if necessary) monitoring->quench separation Catalyst Separation (Filtration) quench->separation purification Product Purification (Distillation) separation->purification end End Product: This compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

Comparative Analysis of Catalysts

Lewis Acid Catalysts (AlCl₃ and FeCl₃ with Diaryl Sulfides):

The combination of a Lewis acid like AlCl₃ or FeCl₃ with a diaryl sulfide, such as diphenyl sulfide, has been shown to be a highly effective catalytic system for the ortho-chlorination of 4-methylphenol, leading to high yields and selectivities of the desired 2-chloro-4-methylphenol (B1207291).[1] This system offers the advantage of operating under relatively mild conditions and can be performed without a solvent. The high selectivity is a significant benefit, as it simplifies the purification process by minimizing the formation of unwanted isomers. Both AlCl₃ and FeCl₃ demonstrate comparable performance, providing flexibility in catalyst selection based on cost and availability.

Solid Acid Catalysts (Zeolites and Montmorillonite Clay):

Solid acid catalysts like zeolites and montmorillonite clays (B1170129) offer a "green" chemistry approach to the chlorination of phenols.[2] Their primary advantages include ease of separation from the reaction mixture through simple filtration, which allows for potential catalyst recycling and reduces waste. While the provided data is for the chlorination of phenol, it indicates a strong preference for para-chlorination, which is not the desired outcome for the synthesis of this compound from o-cresol. However, these catalysts could be explored for the chlorination of other phenolic substrates where para-selectivity is desired. Further research is needed to evaluate their performance in the specific synthesis of this compound from o-cresol and to optimize reaction conditions for ortho-selectivity. Montmorillonite clays, being naturally occurring and inexpensive, are particularly attractive from an economic and environmental standpoint.[3]

References

Comparative Analysis of 4-Chloro-2-methylphenol Cross-Reactivity in Immunoassays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the critical aspect of cross-reactivity for the compound 4-Chloro-2-methylphenol in the context of immunoassay development and validation. Despite a comprehensive search of scientific literature, specific quantitative data on the cross-reactivity of this compound in a published immunoassay was not found. The structural similarity of this compound to common environmental contaminants, such as the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) and other chlorinated phenols, suggests that it is a relevant compound to consider when developing and validating immunoassays for these targets.

The absence of readily available data highlights a potential knowledge gap and underscores the importance of robust cross-reactivity testing for new and existing immunoassays. This guide, therefore, provides a detailed framework and experimental protocol for researchers to assess the cross-reactivity of this compound in a relevant competitive enzyme-linked immunosorbent assay (ELISA).

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity is a crucial parameter in immunoassays that measures the extent to which compounds with similar chemical structures to the target analyte can bind to the assay's antibody. This can lead to inaccurate quantification of the target analyte, producing either false-positive results or overestimated concentrations. For environmental monitoring and drug development, where precision and specificity are paramount, a thorough evaluation of cross-reactivity is essential.

Experimental Protocol: Assessing Cross-Reactivity of this compound in a Competitive ELISA for a Structurally Related Analyte (e.g., MCPA)

This protocol outlines a typical indirect competitive ELISA designed to determine the cross-reactivity of this compound.

1. Materials and Reagents:

  • Coating Antigen: A conjugate of the target analyte (e.g., MCPA) with a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: A polyclonal or monoclonal antibody specific to the target analyte.

  • Cross-Reactant: this compound.

  • Standard: The target analyte (e.g., MCPA).

  • Enzyme-labeled Secondary Antibody: e.g., Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP).

  • Substrate: e.g., 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stopping Solution: e.g., 2 M Sulfuric Acid.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST), and assay buffer (e.g., PBS).

  • 96-well Microtiter Plates.

2. Experimental Workflow:

The following diagram illustrates the key steps in the competitive ELISA for determining cross-reactivity.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Reaction cluster_detection Detection cluster_readout Measurement A Coat microtiter plate wells with coating antigen (e.g., MCPA-BSA). B Incubate and then wash the wells. A->B C Block non-specific binding sites with a blocking agent (e.g., BSA). B->C D Incubate and wash. C->D E Add standard (e.g., MCPA) or test compound (this compound) at various concentrations. D->E F Add primary antibody specific to the target analyte. E->F G Incubate to allow competition for antibody binding. F->G H Wash to remove unbound reagents. G->H I Add enzyme-labeled secondary antibody. H->I J Incubate and wash. I->J K Add substrate (e.g., TMB). J->K L Incubate for color development. K->L M Stop the reaction with a stopping solution. L->M N Measure absorbance at a specific wavelength (e.g., 450 nm). M->N

Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.

3. Data Analysis:

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the target analyte (standard) and the potential cross-reactant (this compound).

  • Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for both the standard and this compound from their respective standard curves.

  • Calculate Cross-Reactivity: The percentage of cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of the standard / IC50 of this compound) x 100

Data Presentation: A Template for Comparison

The following table provides a structured format for presenting the quantitative cross-reactivity data obtained from the experimental work.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Target Analyte (e.g., MCPA) Value100
This compound ValueCalculated Value
Other Structurally Related Compounds ValueCalculated Value
Compound AValueCalculated Value
Compound BValueCalculated Value

Principle of Competitive Immunoassay

The underlying principle of the competitive immunoassay is the competition between the unlabeled analyte (from the sample or standard) and a fixed amount of labeled analyte (or in this indirect format, the competition for a limited number of antibody binding sites with the coated antigen). The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

Competitive_Immunoassay cluster_low_concentration Low Analyte Concentration cluster_high_concentration High Analyte Concentration Ab1 Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 High Binding Analyte1 Analyte Result1 => High Signal Ab2 Antibody Ag_coated2 Coated Antigen Ab2->Ag_coated2 Low Binding Analyte2 Analyte Analyte2->Ab2 Analyte3 Analyte Analyte4 Analyte Result2 => Low Signal

Caption: Principle of an indirect competitive immunoassay.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available in the public domain, this guide provides the necessary framework for researchers to conduct these vital experiments. By following the outlined protocol and utilizing the provided templates for data presentation and visualization, scientists and drug development professionals can generate the crucial data needed to ensure the specificity and accuracy of their immunoassays. This will ultimately contribute to more reliable environmental monitoring and safer therapeutic development.

A Comparative Guide to GC and HPLC Methods for 4-Chloro-2-methylphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of 4-Chloro-2-methylphenol, a compound of interest in environmental monitoring and as a potential impurity in pharmaceutical manufacturing, is crucial. The two primary chromatographic techniques for its analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of GC and HPLC methods for the detection of this compound, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1]
Sample Volatility Requires volatile and thermally stable compounds (or their derivatives).[1][2][3]Suitable for non-volatile and thermally labile compounds.[1][2][3]
Derivatization Often required for polar compounds like phenols to increase volatility and thermal stability.[1]Not typically required for chlorophenols.[1]
Sensitivity Generally offers high sensitivity, especially with detectors like Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1][4]Good sensitivity, with detection limits typically in the µg/L (ppb) range.[1]
Selectivity High selectivity can be achieved with specific detectors (e.g., ECD) or mass spectrometry.[1]Dependent on the detector used (e.g., UV, Diode Array Detector).[1]
Analysis Speed Typically offers faster analysis times once the sample is prepared.[1][2]Analysis times can be longer compared to GC.[2]
Instrumentation Cost Generally considered more cost-effective.[5]Can be more expensive, especially with advanced detectors.[5]

Quantitative Performance Data

The following table summarizes the performance characteristics of GC and HPLC methods for the detection of this compound and related compounds. It is important to note that the data is compiled from different sources and direct comparison should be made with caution.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) ~50 µg/L (GC-FID for p-chlorocresol)20 ng/mL (HPLC-UV for 4-chloro-3-methylphenol)[6][7]
Limit of Quantification (LOQ) Not explicitly found for this compound62.5 ng/mL (HPLC-UV for 4-chloro-3-methylphenol)[6][7]
Linearity (r²) >0.99 (General expectation)0.999 (for 4-chloro-3-methylphenol (B1668792) over 62.5 - 2,500 ng/mL)[6][7]
Precision (RSD) <15% (Repeatability for phenols by HS-SPME-GC-MS)<6% (for 4-chloro-3-methylphenol)[6][7]
Recovery >70% (General expectation for phenols by EPA method 8041A)[8]>92% (for 4-chloro-3-methylphenol)[6][7]

Experimental Protocols

Gas Chromatography (GC) Method (Based on EPA Method 8041A)

This method is suitable for the analysis of phenols, including this compound, in various matrices.[8][9]

1. Sample Preparation (Extraction):

  • A suitable extraction method based on the sample matrix (e.g., liquid-liquid extraction for aqueous samples) is employed.

  • The extract is then cleaned up if necessary and the solvent is exchanged to be compatible with the GC detector.

2. Derivatization (Optional but Recommended):

  • To improve peak shape and sensitivity, phenols can be derivatized to form more volatile compounds. A common method is acetylation with acetic anhydride.

3. GC-FID Analysis:

  • Column: A fused-silica capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 245°C at a rate of 10°C/min and held for 5 minutes.[1]

  • Detector: Flame Ionization Detector (FID) operated at 300°C.[10]

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for a closely related isomer, 4-chloro-3-methylphenol, and is suitable for its direct analysis.[6][7]

1. Sample Preparation:

  • The sample is dissolved in a suitable solvent (e.g., water, methanol, or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV detector set at a wavelength of 228 nm for 4-chloro-3-methylphenol.[7] The optimal wavelength for this compound should be determined.

  • Injection Volume: 20 µL.

Visualizing the Workflow and Comparison

Chromatographic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

A generalized workflow for chromatographic analysis.

GC_vs_HPLC_Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Analyte This compound GC_Principle Principle: Volatility Analyte->GC_Principle is volatile or can be derivatized HPLC_Principle Principle: Polarity Analyte->HPLC_Principle is soluble in a liquid GC_Pros Pros: - High Sensitivity - Fast Analysis - High Resolution GC_Cons Cons: - Requires Volatility - Derivatization often needed - Thermally labile compounds may degrade HPLC_Pros Pros: - Broad Applicability - No derivatization needed - Suitable for non-volatile compounds HPLC_Cons Cons: - Lower resolution than capillary GC - Longer analysis times - Higher solvent consumption

Logical comparison of GC and HPLC for this compound.

Conclusion

Both GC and HPLC are powerful techniques for the determination of this compound.

Gas Chromatography is an excellent choice for its high sensitivity, resolution, and speed, particularly when coupled with a mass spectrometer (GC-MS) for unambiguous identification.[1] The primary consideration is the need for the analyte to be volatile and thermally stable, which often necessitates a derivatization step for polar phenols, adding to the sample preparation time.

High-Performance Liquid Chromatography offers great versatility, allowing for the direct analysis of this compound without the need for derivatization.[1] This makes it a robust and straightforward method for routine analysis, especially for samples where the analyte is not volatile or is thermally labile.

The ultimate selection between GC and HPLC will depend on the specific analytical requirements, including the concentration levels of interest, the complexity of the sample matrix, available instrumentation, and the need for confirmatory analysis. For trace-level detection and definitive identification, a GC-based method may be preferable. For routine quantification in less complex matrices, HPLC provides a reliable and direct approach.

References

Synergistic Antimicrobial Effects of Chlorinated Phenols in Combination with Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial inquiries for synergistic antimicrobial data on 4-Chloro-2-methylphenol did not yield specific studies. However, extensive research is available on its structural isomer, 4-Chloro-3-methylphenol (Chlorocresol), and a related compound, 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol). This guide provides a comparative analysis of their synergistic antimicrobial activities with other agents, supported by experimental data.

Synergistic Activity of 4-Chloro-3-methylphenol (Chlorocresol)

Chlorocresol has demonstrated synergistic antimicrobial effects when combined with other disinfectants, notably against clinically relevant bacterial strains. The synergy is particularly evident against Enterococcus faecalis and Staphylococcus aureus.

Quantitative Analysis of Synergistic Effects

The synergistic interactions of Chlorocresol with Benzalkonium Chloride (BAC) and Polyhexamethylene Biguanide (PHMB) have been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.

CombinationTarget OrganismFICIInteraction
Chlorocresol + Benzalkonium ChlorideEnterococcus faecalis≤ 0.5Synergistic
Chlorocresol + Benzalkonium ChlorideStaphylococcus aureus≤ 0.5Synergistic
Chlorocresol + Polyhexamethylene BiguanideEnterococcus faecalis≤ 0.5Synergistic

This data is compiled from studies evaluating pairwise combinations of common disinfectants.

Synergistic Activity of 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)

Chlorothymol, a derivative of thymol, has shown significant synergistic antimicrobial activity with the antibiotic oxacillin (B1211168) against Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Analysis of Synergistic Effects

A checkerboard assay was utilized to determine the synergistic effect between Chlorothymol and oxacillin against MRSA. The study reported a significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents when used in combination.[1]

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
Chlorothymol3280.3125Synergistic
Oxacillin-2

The lowest FIC index value was calculated to be approximately 0.3125, confirming a synergistic effect.[1]

Experimental Protocols

The primary method for evaluating antimicrobial synergy in these studies is the checkerboard assay, often validated by time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.

  • Preparation of Antimicrobial Agents : Stock solutions of each agent are prepared and serially diluted.

  • Plate Setup : In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of the two agents.

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation : The plate is incubated under appropriate conditions to allow for bacterial growth.

  • Data Analysis : After incubation, the wells are examined for microbial growth (e.g., by measuring turbidity). The MIC of each agent alone and in combination is determined.

  • FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The interaction is classified based on the FICI value:

  • Synergy : FICI ≤ 0.5

  • Additive : 0.5 < FICI ≤ 1

  • Indifference : 1 < FICI < 4

  • Antagonism : FICI ≥ 4

Visualizing Experimental Workflows and Synergistic Interactions

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_agents Prepare Agent A & Agent B Dilutions start->prep_agents prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum setup_plate Dispense Agents into 96-Well Plate (Checkerboard Format) prep_agents->setup_plate inoculate Inoculate Wells prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read MICs incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici end End calculate_fici->end

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

FICI_Interpretation cluster_synergy Synergy cluster_additive Additive cluster_indifference Indifference cluster_antagonism Antagonism FICI Fractional Inhibitory Concentration Index (FICI) Synergy FICI <= 0.5 FICI->Synergy Additive 0.5 < FICI <= 1 FICI->Additive Indifference 1 < FICI < 4 FICI->Indifference Antagonism FICI >= 4 FICI->Antagonism Synergistic_Mechanism Chlorothymol Chlorothymol Staphyloxanthin Inhibits Staphyloxanthin Production Chlorothymol->Staphyloxanthin Cell_Integrity Alters Cell Density & Size Chlorothymol->Cell_Integrity Oxacillin Oxacillin Cell_Wall Inhibits Cell Wall Synthesis Oxacillin->Cell_Wall MRSA MRSA Cell Synergy Synergistic Bactericidal Effect MRSA->Synergy Staphyloxanthin->MRSA Weakens Defenses Cell_Integrity->MRSA Disrupts Cell Cell_Wall->MRSA Targets

References

4-Chloro-2-methylphenol: A Safer Alternative for Preservation? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for safer and more effective preservatives in pharmaceutical and cosmetic formulations is ever-present. This guide provides a comprehensive evaluation of 4-Chloro-2-methylphenol as a potentially less toxic alternative to commonly used preservatives such as parabens, phenoxyethanol (B1677644), and formaldehyde-releasers. Through a comparative analysis of antimicrobial efficacy and toxicological data, this document aims to equip researchers with the necessary information to make informed decisions in preservative selection.

Comparative Analysis of Preservative Performance

The efficacy and safety of a preservative are paramount. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

PreservativeStaphylococcus aureus (Gram-positive bacterium)Pseudomonas aeruginosa (Gram-negative bacterium)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound *~32 µg/mLData not availableData not availableData not available
Methylparaben 0.05 - 0.2 mg/mL[1]>0.8 mg/mL[1]0.3 mg/mL[2]0.05 - 0.2 mg/mL[1]
Propylparaben 0.8 - 3.2 mg/mL[1]>3.2 mg/mL[1]0.3 mg/mL[2]0.05 - 0.2 mg/mL[1]
Phenoxyethanol 0.32% (3200 µg/mL)[3]0.32% (3200 µg/mL)[3]0.3 mg/mL[2]Data not available
DMDM Hydantoin Data not availableData not availableData not availableData not available
Table 2: Comparative Toxicological Data

This table presents key toxicological endpoints to compare the safety profiles of the preservatives.

PreservativeAcute Oral LD50 (rat)NOAEL (Repeated Dose, Oral)Skin Irritation/CorrosionSkin Sensitization
This compound ~2240 mg/kg[10]200 mg/kg/day[11]Corrosive[12]Not a sensitizer[11]
Methylparaben >2000 mg/kg1000 mg/kg/day[13]Non-irritatingLow potential
Propylparaben >2000 mg/kg1000 mg/kg/day[13]Non-irritatingLow potential
Phenoxyethanol 2740 mg/kg bw[14]369 mg/kg/day[15]Slight irritant at high concentrations[16]Rare sensitizer[17][18]
DMDM Hydantoin Data not availableData not availablePotential for irritationFormaldehyde is a known sensitizer (B1316253)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

  • Preparation of Microorganism Inoculum:

    • Culture the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) on an appropriate agar (B569324) medium.

    • Harvest colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Preservative Dilutions:

    • Prepare a stock solution of the preservative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microorganism inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without preservative) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the preservative in which there is no visible growth.[20][21]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation.[3][12][22]

  • Preparation of RhE Tissue:

    • Use commercially available reconstructed human epidermis models.

    • Upon receipt, place the tissues in a multi-well plate containing maintenance medium and pre-incubate at 37°C in a 5% CO₂ atmosphere.

  • Application of Test Substance:

    • Remove the tissues from the incubator and apply the test substance topically to the surface of the epidermis.

    • For liquid substances, apply a sufficient amount to cover the surface. For solid substances, apply a defined amount followed by moistening with a sterile liquid.

    • Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).

  • Exposure and Post-Exposure Incubation:

    • Expose the tissues to the test substance for a defined period (e.g., 15-60 minutes).

    • After exposure, thoroughly rinse the tissues to remove the test substance.

    • Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the post-exposure incubation, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for a period (e.g., 3 hours) to allow viable cells to metabolize the MTT into a blue formazan (B1609692) salt.

    • Extract the formazan salt from the tissues using a solvent (e.g., isopropanol).

    • Measure the optical density of the extracted solution using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[1]

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD TG 442d)

This assay identifies potential skin sensitizers by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[2][11][23]

  • Cell Culture:

    • Use a stable transgenic human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of the antioxidant response element (ARE).

    • Culture the cells in an appropriate medium until they reach a suitable confluency.

  • Exposure to Test Chemical:

    • Seed the cells into 96-well plates and allow them to attach.

    • Prepare a range of concentrations of the test chemical in a suitable solvent.

    • Expose the cells to the test chemical for a defined period (e.g., 48 hours).

    • Include a solvent control and a positive control (e.g., cinnamaldehyde).

  • Luciferase Activity Measurement:

    • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment:

    • In a parallel plate, assess the cytotoxicity of the test chemical at the same concentrations using a viability assay (e.g., MTT or resazurin).

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the solvent control.

    • A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at concentrations that are not highly cytotoxic.

Visualizing the Science

Diagrams can provide a clear and concise understanding of complex biological pathways and experimental processes.

G cluster_0 Preservative Evaluation Workflow A Preliminary Screening (e.g., MIC Assay) B Formulation & Stability Testing A->B C Preservative Efficacy Testing (Challenge Test - ISO 11930) B->C D Toxicological Assessment (In Vitro & In Vivo) C->D E Final Product D->E

Caption: A typical workflow for evaluating a new preservative.

G cluster_1 Phenolic Compound-Induced Apoptosis Pathway Phenolic Phenolic Compound (e.g., this compound) ROS Increased ROS Production Phenolic->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induced by phenolic compounds.

Conclusion

Based on the available data, this compound demonstrates promising antimicrobial activity, potentially comparable to or greater than some parabens and phenoxyethanol against certain bacteria. Its toxicological profile suggests it is not a skin sensitizer, which is a significant advantage over formaldehyde-releasers. However, its corrosive nature in concentrated forms necessitates careful handling and formulation to ensure safety in final products.

In comparison, parabens have a long history of use and a large body of safety data, but face public concern regarding potential endocrine-disrupting effects, although regulatory bodies have established safe use levels. Phenoxyethanol is a widely used and generally well-tolerated alternative, though it may be less effective against molds. Formaldehyde-releasers are highly effective but carry the significant drawback of releasing formaldehyde, a known sensitizer and carcinogen.

Ultimately, the selection of a preservative depends on a thorough risk-benefit analysis for the specific formulation and intended use. While this compound shows potential as a less toxic alternative in certain aspects, further research, particularly on its broad-spectrum antimicrobial efficacy and long-term safety in various formulations, is warranted to fully establish its role as a viable preservative option.

References

A Guide to Inter-Laboratory Validation of 4-Chloro-2-methylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Chloro-2-methylphenol, a compound relevant in environmental analysis and as a potential impurity in pharmaceutical manufacturing. The focus is on the parameters crucial for inter-laboratory validation to ensure consistency and reliability of results across different testing sites.

Comparative Analysis of Quantification Methods

The primary analytical technique for the quantification of this compound is gas chromatography (GC). The choice of detector and sample preparation can significantly impact the method's performance. Below is a comparison of common approaches.

MethodPrincipleTypical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
GC-FID Gas Chromatography with Flame Ionization Detection~50 µg/L[1]Robust, cost-effective, and widely available.Non-selective, potential for interference from co-eluting compounds.
GC-ECD Gas Chromatography with Electron Capture DetectionLower than GC-FID (ppb levels)[2]Highly sensitive to halogenated compounds like this compound.Sensitive to contamination, requires careful sample cleanup.
GC-MS Gas Chromatography with Mass SpectrometryLow µg/L to ng/LHighly selective and specific, provides structural confirmation.[2]Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following outlines a general experimental protocol based on established methods for phenolic compounds.

1. Sample Preparation (Solid and Aqueous Matrices)

  • Extraction:

    • Aqueous Samples: Liquid-liquid extraction using a suitable solvent like dichloromethane (B109758) at an appropriate pH.

    • Solid Samples: Soxhlet extraction or ultrasonic extraction with a solvent mixture (e.g., acetone/hexane).

  • Derivatization (Optional but Recommended for GC analysis):

    • To improve chromatographic properties and sensitivity, phenols can be derivatized. A common method is acetylation using acetic anhydride (B1165640) or derivatization with pentafluorobenzyl bromide (PFBBr).[3]

  • Cleanup:

    • Solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges can be used to remove interfering substances.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the extracted and derivatized sample.

  • Temperature Program: An optimized temperature ramp to ensure separation from other phenolic compounds.

  • Mass Spectrometry: Electron ionization (EI) source with scanning in full-scan mode for identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards using a certified reference material of this compound.[4][5]

  • Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) to correct for variations in extraction efficiency and instrument response.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration in samples by interpolation from this curve.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a round-robin test or proficiency test, is essential to assess the reproducibility of an analytical method.[6]

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting A Define Study Objectives and Protocol B Select Participating Laboratories A->B C Prepare and Characterize Homogenous Test Material B->C D Distribute Samples and Reference Standards C->D E Laboratories Analyze Samples According to Protocol D->E F Collect and Tabulate Results E->F G Statistical Analysis (e.g., ISO 5725) F->G H Calculate Precision (Repeatability & Reproducibility) G->H I Assess Accuracy and Trueness G->I J Prepare Final Validation Report I->J K Publish Findings and Establish Method Performance J->K

Caption: Workflow for an inter-laboratory validation study.

Performance Data from Proficiency Testing

While specific inter-laboratory validation data for this compound was not publicly available, proficiency testing (PT) schemes for the closely related compound 4-Chloro-3-methylphenol provide an indication of expected performance. Laboratories participating in such schemes are typically required to quantify the analyte within a specified concentration range in various matrices.[7][8]

ParameterTypical Acceptance Criteria in PT Schemes
Z-Score -2 ≤ z ≤ 2 (Satisfactory)
Recovery 70-130%
Relative Standard Deviation (RSD) < 20%

It is important to note that this compound is a known transformation product of certain herbicides.[9] Its analysis is relevant in environmental monitoring and food safety, necessitating robust and validated analytical methods.

References

A Comparative Guide to Chlorophenol Synthesis: Evaluating Environmental Impact and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chlorophenols is a critical process for producing intermediates used in pharmaceuticals, pesticides, and dyes. However, traditional manufacturing routes are often associated with significant environmental concerns. This guide provides an objective comparison of different chlorophenol synthesis routes, focusing on their environmental impact, efficiency, and experimental protocols.

Chlorophenols, a class of aromatic organic compounds, are valuable precursors in numerous chemical industries. The selection of a synthetic route not only dictates the economic viability of the process but also has profound environmental consequences. This comparison examines traditional industrial methods—direct chlorination of phenol (B47542) and hydrolysis of chlorobenzenes—alongside emerging greener alternatives such as microwave-assisted and electrochemical synthesis.

Comparison of Key Performance Indicators

The environmental and process efficiency of different chlorophenol synthesis routes can be evaluated using several key metrics. The following tables summarize available quantitative data to facilitate a direct comparison.

Metric Direct Chlorination of Phenol Hydrolysis of Chlorobenzenes (e.g., Raschig-Hooker, Dow Process) Microwave-Assisted Synthesis Electrochemical Synthesis
Typical Yield 75-95% (isomer distribution varies)70-85% (Raschig-Hooker)[1]High yields, often >90%[2]Variable, can achieve high yields depending on setup
Selectivity Moderate, often produces a mixture of ortho-, para-, and polychlorinated isomers.[3]High for phenol, but can have selectivity issues in the chlorination step.[1]High selectivity can be achieved by controlling reaction parameters.[2]Can be highly selective depending on electrode material and potential.
Energy Consumption Moderate to high, requires heating.High, especially the Raschig-Hooker process due to high temperatures (200-450°C).[1]Generally lower due to rapid and targeted heating.[4]Dependent on cell design and current density.
Waste Generation (E-Factor/PMI) High, due to byproducts and use of solvents.High, involves corrosive materials and catalyst regeneration.[1]Lower, often solvent-free or uses greener solvents, reducing waste.[5]Can be low, especially if reagents are generated in situ.
Key Byproducts Dichlorophenols, trichlorophenols, and other polychlorinated phenols.[6]Dichlorobenzenes, diphenyl ether, and other chlorinated aromatic compounds.[1]Minimal byproducts with optimized conditions.[7]Can form chlorinated breakdown products depending on conditions.
Hazardous Reagents Gaseous chlorine, sulfuryl chloride.HCl, NaOH, high pressure steam.[1]Often uses less hazardous chlorinating agents.[2]Electrolytes, but can avoid bulk storage of hazardous reagents.

In-Depth Analysis of Synthesis Routes

Direct Chlorination of Phenol

This is a widely used industrial method involving the electrophilic substitution of phenol with a chlorinating agent, typically chlorine gas or sulfuryl chloride.

Environmental Impact: The primary environmental drawback of this method is the lack of selectivity, which leads to the formation of a mixture of mono-, di-, and trichlorophenols, as well as other polychlorinated byproducts[6]. Separating these isomers requires energy-intensive distillation processes and generates significant waste streams. The use of gaseous chlorine also poses safety and handling risks. However, recent research has focused on improving selectivity through the use of specific catalysts[3].

Experimental Protocol (Synthesis of 2,4-Dichlorophenol): A general laboratory procedure involves the slow addition of sulfuryl chloride to a stirred mixture of melted phenol and a catalytic amount of a Lewis acid (e.g., AlCl₃)[8]. The reaction is typically carried out at room temperature and then may be gently heated to ensure completion[8]. The reaction mixture is then quenched with water, and the product is extracted with an organic solvent[8]. The yield of 2,4-dichlorophenol (B122985) can be as high as 93.3%, with 4-chlorophenol (B41353) as a minor byproduct[8].

Hydrolysis of Chlorobenzenes

This category includes the Raschig-Hooker and Dow processes, which were historically significant for phenol production and can be adapted for chlorophenol synthesis.

Raschig-Hooker Process: This two-step process involves the oxychlorination of benzene (B151609) to chlorobenzene (B131634), followed by the hydrolysis of chlorobenzene to phenol using steam at high temperatures (450°C) over a silicon catalyst[1].

Dow Process: This process involves the hydrolysis of chlorobenzene with aqueous sodium hydroxide (B78521) at high temperature (350°C) and pressure (300 bar) to produce sodium phenoxide, which is then acidified to yield phenol.

Environmental Impact: Both processes are energy-intensive due to the high temperatures and pressures required[1]. The Raschig-Hooker process, while allowing for the recycling of HCl, suffers from catalyst deactivation due to carbon deposition and the use of highly corrosive materials[1]. The Dow process generates significant amounts of saltwater brine as a byproduct. Both methods can also produce unwanted byproducts like dichlorobenzenes and diphenyl ether[1].

Experimental Protocol (Hydrolysis of 1,2,4-Trichlorobenzene (B33124) to 2,5-Dichlorophenol): In a pressure reactor, 1,2,4-trichlorobenzene is heated with an aqueous solution of sodium hydroxide and sodium sulfite (B76179) to temperatures between 250°C and 270°C for a few hours[9]. The resulting 2,5-dichlorophenol (B122974) is then extracted using an organic solvent[9]. This process can achieve a high regioselectivity of over 90% for the desired product[9].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly reduce reaction times and energy consumption.

Environmental Impact: MAOS offers several environmental benefits, including faster reactions, higher yields, and often the ability to perform reactions under solvent-free conditions, which drastically reduces waste generation[4][5]. The targeted heating of reactants minimizes energy loss and can lead to cleaner reactions with fewer byproducts[7].

Experimental Protocol (Oxychlorination of Phenol): In a typical microwave-assisted procedure, phenol is reacted with a chlorinating agent like copper(II) chloride as a catalyst and hydrochloric acid as the chlorine source under microwave irradiation[2]. The reaction can be completed in as little as 60 minutes with high conversion rates and excellent selectivity for the para-substituted product[2].

Electrochemical Synthesis

Electrochemical methods offer a promising green alternative by using electricity to drive the chlorination reaction, often with in-situ generation of the chlorinating species.

Environmental Impact: Electrochemical synthesis can minimize the use and transport of hazardous chemicals. By controlling the electrode potential, it is possible to achieve high selectivity for the desired chlorophenol isomer. The process can be run at ambient temperature and pressure, reducing energy consumption. However, the formation of chlorinated byproducts in the wastewater stream needs to be carefully managed.

Experimental Protocol (Electrochemical Chlorination of Phenol): An electrochemical cell is set up with a suitable anode (e.g., platinum, graphite) and cathode in an electrolyte solution containing phenol and a chloride source (e.g., HCl or NaCl). Applying a specific potential across the electrodes generates the chlorinating species at the anode, which then reacts with phenol. The product distribution can be influenced by the electrode material, applied potential, and reaction time.

Visualizing the Synthesis Pathways

To better understand the relationships and transformations in these synthetic routes, the following diagrams are provided.

Direct_Chlorination Phenol Phenol Mixture Mixture of Chlorophenols (ortho, para, poly-) Phenol->Mixture Reaction ChlorinatingAgent Chlorinating Agent (Cl2 or SO2Cl2) ChlorinatingAgent->Mixture Catalyst Catalyst (e.g., AlCl3) Catalyst->Mixture Separation Separation (Distillation) Mixture->Separation Products Isolated Chlorophenol Isomers Separation->Products Byproducts Polychlorinated Byproducts Separation->Byproducts

Figure 1: Workflow for the direct chlorination of phenol, highlighting the formation of a mixture of products requiring separation.

Hydrolysis_Routes cluster_Raschig Raschig-Hooker Process cluster_Dow Dow Process Benzene_R Benzene Chlorobenzene_R Chlorobenzene Benzene_R->Chlorobenzene_R Oxychlorination (HCl, O2, Catalyst) Phenol_R Phenol/Chlorophenol Chlorobenzene_R->Phenol_R Hydrolysis (Steam, High T) Chlorobenzene_D Chlorobenzene SodiumPhenoxide Sodium Phenoxide Chlorobenzene_D->SodiumPhenoxide Hydrolysis (NaOH, High T & P) Phenol_D Phenol/Chlorophenol SodiumPhenoxide->Phenol_D Acidification

Figure 2: Simplified representation of the Raschig-Hooker and Dow processes for the synthesis of phenols from chlorobenzene.

Green_Alternatives cluster_Microwave Microwave-Assisted Synthesis cluster_Electrochem Electrochemical Synthesis Phenol Phenol MW_reaction Microwave Irradiation (Rapid Heating) Phenol->MW_reaction EC_reaction Electrolysis (Controlled Potential) Phenol->EC_reaction Chlorophenol Chlorophenol MW_reagents Chlorinating Agent + Catalyst MW_reagents->MW_reaction MW_reaction->Chlorophenol EC_reagents Chloride Source + Electrolyte EC_reagents->EC_reaction EC_reaction->Chlorophenol

Figure 3: Conceptual workflows for microwave-assisted and electrochemical synthesis of chlorophenols, highlighting the alternative energy sources.

Conclusion

The choice of a synthesis route for chlorophenols has significant implications for environmental sustainability. While traditional methods like direct chlorination and hydrolysis of chlorobenzenes are well-established, they are often associated with high energy consumption, significant waste generation, and the use of hazardous materials. Emerging green chemistry approaches, such as microwave-assisted and electrochemical synthesis, offer promising alternatives with the potential for higher selectivity, reduced energy usage, and minimized waste. For researchers and drug development professionals, the adoption of these greener methodologies can lead to more sustainable and efficient manufacturing processes. Further research and development are crucial to scale up these greener technologies for industrial applications, providing a pathway to a more environmentally responsible chemical industry.

References

assessment of 4-Chloro-2-methylphenol's biodegradability against other biocides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biodegradability of 4-Chloro-2-methylphenol and Other Common Biocides

This guide provides a comparative assessment of the biodegradability of this compound (also known as p-chloro-m-cresol or PCMC) against other widely used biocides: Triclosan (B1682465), Chloroxylenol (PCMX), and Methylparaben. The comparison is based on data from standardized aerobic biodegradability tests to assist researchers, scientists, and drug development professionals in evaluating the environmental fate of these substances.

Data Presentation: Comparative Biodegradability

The biodegradability of a chemical is a critical factor in its environmental risk assessment. It determines the persistence of the substance in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate whether a substance can be broken down by microorganisms. These tests are categorized into "ready biodegradability" (e.g., OECD 301 series) and "inherent biodegradability" (e.g., OECD 302 series).

  • Ready Biodegradability: Stringent tests that provide evidence a chemical will biodegrade rapidly and completely in a variety of aerobic environments.[1][2] A substance is generally considered "readily biodegradable" if it reaches a degradation threshold of >60% (based on oxygen demand or CO2 production) or >70% (based on dissolved organic carbon removal) within a 10-day window during a 28-day test period.[1][3]

  • Inherent Biodegradability: These tests use more favorable conditions to assess if a material has the potential to biodegrade. A positive result (typically >70% degradation) suggests the substance is not indefinitely persistent, while a negative result (typically <20%) is evidence of persistence.[4]

The following table summarizes the aerobic biodegradability of this compound and selected alternative biocides based on available data.

BiocideChemical StructureTest MethodResult (% Degradation in 28 days)ClassificationReference
This compound (PCMC) 4-chloro-3-methylphenolOECD 301C (Modified MITI Test)0% (BOD degradation rate)Not Readily Biodegradable[5]
EU Method C.4-B (Modified OECD Screening Test)83% (DOC removal)Readily Biodegradable[6]
Non-guideline aerobic test>80% (in 14 days)-[6]
Triclosan 5-chloro-2-(2,4-dichlorophenoxy)phenolNot specified (aerobic conditions)Readily biodegradableReadily Biodegradable (aerobically)[7]
Chloroxylenol (PCMX) 4-chloro-3,5-dimethylphenolActivated Sludge Bioreactor87% (at 0.5 mg/L)Partially to Readily Biodegradable[8][9]
Activated Sludge Bioreactor44% (at 5 mg/L)Partially to Readily Biodegradable[8][9]
Modified OECD 301D (with pre-adapted microorganisms)>60%Readily Biodegradable (with adaptation)[6]
Methylparaben Methyl 4-hydroxybenzoateActivated Sludge SystemHalf-life of 1.8 daysReadily Biodegradable[10]
Activated Sludge SystemHalf-life of 0.79 to 6.9 hoursReadily Biodegradable[11]

Note: Discrepancies in the classification of this compound highlight the influence of test conditions and microbial inoculum on biodegradation outcomes. While one study reported no degradation, another classified it as readily biodegradable.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the results. Below are summaries of the standard OECD test guidelines referenced for this comparison.

OECD 301: Ready Biodegradability

This set of guidelines includes six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.[1][2] The general principle involves inoculating a solution or suspension of the test substance in a mineral medium with microorganisms (typically from activated sludge) and incubating for 28 days in the dark.[1] Degradation is monitored by measuring parameters like dissolved organic carbon (DOC), carbon dioxide (CO2) evolution, or oxygen consumption.[1][2]

OECD 301F: Manometric Respirometry Test This method is suitable for soluble and insoluble, non-volatile compounds.[12]

  • Principle: The test substance is incubated in a sealed vessel containing a mineral medium and an inoculum of activated sludge. The consumption of oxygen by the microorganisms metabolizing the substance results in a pressure decrease in the headspace, which is measured by a manometer.[3][12]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used.[12]

  • Test Substance Concentration: Typically 100 mg/L, corresponding to a theoretical oxygen demand (ThOD) of at least 50-100 mg O2/L.

  • Reference Substance: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to verify the viability of the inoculum.[1]

  • Duration: 28 days.[12]

  • Pass Level: The substance is considered readily biodegradable if the percentage of biodegradation (based on oxygen consumption relative to the ThOD) exceeds 60% within a 10-day window.[3][12]

OECD 302: Inherent Biodegradability

These tests are designed for substances that may not pass the stringent ready biodegradability tests but may still biodegrade under more favorable conditions.[4][13] They often involve a higher concentration of microorganisms and a longer exposure time.[4]

OECD 302B: Zahn-Wellens/EMPA Test This method is suitable for water-soluble, non-volatile, and non-adsorbing materials.[14]

  • Principle: A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated and agitated for up to 28 days.[15][16] Biodegradation is measured by the removal of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).[4][14]

  • Inoculum: A high concentration of activated sludge (e.g., 0.2-1.0 g/L total suspended solids) from a domestic wastewater treatment plant is used.[14]

  • Test Substance Concentration: Typically 50-400 mg DOC/L.[14]

  • Reference Substance: A compound like ethylene (B1197577) glycol or diethylene glycol is used to check the procedure's validity.[14][15]

  • Duration: Up to 28 days, but can be prolonged.[14]

  • Interpretation: Degradation greater than 70% indicates inherent, ultimate biodegradability. Degradation above 20% is considered evidence of inherent, primary biodegradability.[4]

Visualizations

The following diagrams illustrate the general workflow for biodegradability testing and the degradation pathway for this compound.

G cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Test Vessels: Medium + Inoculum + Test Substance A->D E Blank Control: Medium + Inoculum A->E F Reference Control: Medium + Inoculum + Reference Substance A->F B Collect & Condition Activated Sludge (Inoculum) B->D B->E B->F C Prepare Test Substance Solution/Suspension C->D G Incubate for 28 days (Aerobic, Dark, 22±1°C) D->G E->G F->G H Measure O2 Consumption (Manometric Respirometry) G->H Periodically I Calculate % Biodegradation vs. ThOD H->I J Assess Pass Level (>60% in 10-d window) I->J G PCMC This compound Metabolite1 5-Chloro-3-methylcatechol PCMC->Metabolite1 Hydroxylation Metabolite2 4-Chloro-2-methyl-cis, cis-muconate Metabolite1->Metabolite2 ortho-cleavage (Dioxygenase) Metabolite3 2-Methyl-4-carboxymethylenebut -2-en-4-olide Metabolite2->Metabolite3 Lactonization TCA Further Degradation (e.g., TCA Cycle) Metabolite3->TCA

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of methodologies for the validation of a stability-indicating assay for 4-Chloro-2-methylphenol, a compound used in the synthesis of pharmaceuticals and as a preservative. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, as it is the most common and reliable technique for stability-indicating assays.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support the development of stable pharmaceutical formulations.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be used for the quantification of this compound. Gas Chromatography (GC) is a viable alternative, often requiring derivatization to improve the volatility and thermal stability of the analyte.[2] However, for stability-indicating assays where the separation of the parent drug from its degradation products is critical, HPLC offers superior resolution and is performed under milder conditions, reducing the risk of on-column degradation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability for Stability Studies Highly suitable due to its ability to separate non-volatile and thermally labile compounds.May require derivatization for polar compounds like phenols, which can add complexity and introduce variability.
Resolution Excellent resolution for separating closely related degradation products from the active pharmaceutical ingredient (API).Good resolution, but may be less effective for complex mixtures of degradation products without specialized columns.
Instrumentation Widely available in pharmaceutical laboratories.Also common, but may require specific detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD).[2]

Recommended Stability-Indicating Method: Reverse-Phase HPLC

A reverse-phase HPLC method is proposed for the stability-indicating assay of this compound. This method is designed to be specific, accurate, precise, and linear over a specified concentration range.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., in a 50:50 v/v ratio).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Internal Standard: An appropriate, stable compound such as 2-chlorophenol (B165306) can be used to improve method precision.[4]

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]

Data Presentation: Summary of Validation Parameters

The following tables summarize the expected results from the validation of the proposed HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 100≥ 0.999

Table 3: Precision

Precision Type% RSD
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Table 4: Accuracy (Recovery Studies)

Spiked Concentration LevelMean Recovery (%)
80% 99.5%
100% 100.2%
120% 99.8%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The results of these studies should show that the method can effectively separate the main peak of this compound from the peaks of any degradation products, thus demonstrating specificity.

Visualizations

Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies A Select HPLC Conditions (Column, Mobile Phase, etc.) B Optimize Chromatographic Parameters A->B C Specificity (Forced Degradation) B->C D Linearity B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Acid Hydrolysis C->I Stress Conditions J Base Hydrolysis C->J Stress Conditions K Oxidation C->K Stress Conditions L Thermal C->L Stress Conditions M Photolytic C->M Stress Conditions N Validated Stability-Indicating Method D->N E->N F->N G->N H->N I->N J->N K->N L->N M->N G cluster_0 Stress Conditions A This compound B Oxidation (H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D Photolysis (UV/Vis) A->D E Hydroxylated Byproducts B->E e.g., Hydroquinones, Catechols G Dehalogenated Products C->G e.g., 2-Methylphenol H Polymeric Products D->H F Ring Opening Products E->F

References

A Comparative Analysis of the Antimicrobial Activity of 4-Chloro-2-methylphenol and 4-Chloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a well-established class of antimicrobial agents utilized in a wide range of applications, from disinfectants and antiseptics to preservatives in pharmaceutical and cosmetic formulations. Among these, chlorinated methylphenols have demonstrated significant efficacy against a broad spectrum of microorganisms. This guide provides a comparative analysis of the antimicrobial activity of two structural isomers: 4-chloro-2-methylphenol and 4-chloro-3-methylphenol (B1668792) (also known as chlorocresol).

While both compounds are recognized for their antimicrobial properties, a direct, side-by-side comparison of their efficacy in the scientific literature is limited. This guide synthesizes the available data for each compound and offers a structural-activity relationship perspective to draw comparative insights. Furthermore, it provides detailed experimental protocols for researchers seeking to conduct their own comparative studies.

Chemical Structures

The seemingly minor difference in the position of the methyl group relative to the hydroxyl and chloro substituents can influence the physicochemical properties and, consequently, the antimicrobial potency of these isomers.

CompoundIUPAC NameOther NamesCAS NumberChemical Structure
Isomer 1 This compoundp-chloro-o-cresol1570-64-5this compound structure
Isomer 2 4-chloro-3-methylphenolChlorocresol, PCMC59-50-74-chloro-3-methylphenol structure

Comparative Antimicrobial Activity

4-Chloro-3-methylphenol (Chlorocresol) is a widely used antiseptic and preservative with established broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its efficacy is noted to be higher in acidic media.[1]

This compound is also described as an antimicrobial compound used in disinfectants, antiseptics, and preservatives, effective against a broad spectrum of bacteria and fungi.[2]

A study on a nanoemulsion of 4-chloro-3-methylphenol reported a Minimum Inhibitory Concentration (MIC) of 100 µg/mL and a Minimum Bactericidal Concentration (MBC) of 200 µg/mL against Staphylococcus aureus.

For a structurally related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) , a MIC of 32 µg/mL was reported against methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests that the substitution pattern on the phenol (B47542) ring significantly impacts antimicrobial potency.

Based on general structure-activity relationships of phenolic compounds, it is hypothesized that the position of the methyl group can affect the compound's lipophilicity and its interaction with microbial cell membranes, thereby influencing its antimicrobial activity.

Table 1: Summary of Available Antimicrobial Activity Data

CompoundMicroorganismTest MethodReported Activity
4-Chloro-3-methylphenol Staphylococcus aureusBroth MicrodilutionMIC: 100 µg/mL; MBC: 200 µg/mL
This compound Various Bacteria and FungiNot SpecifiedBroad-spectrum activity reported[2]

Note: The lack of directly comparable data highlights the need for further research in this area.

Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds, including chlorinated methylphenols, involves the disruption of the microbial cell membrane.[4] This leads to increased membrane permeability, leakage of intracellular constituents, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Proteins Membrane Proteins Phenol Chlorinated Methylphenol Phenol->Membrane Interaction Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for chlorinated methylphenols.

Experimental Protocols

To facilitate direct comparison of the antimicrobial activities of this compound and 4-chloro-3-methylphenol, the following standardized experimental protocols are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound and 4-chloro-3-methylphenol

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Solvent for dissolving compounds (e.g., DMSO, ethanol)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve each compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read MIC Results E->F

Caption: Workflow for the Broth Microdilution Assay.

Agar (B569324) Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound and 4-chloro-3-methylphenol

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile swabs

  • Solvent for dissolving compounds

  • Incubator

  • Calipers

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of each test compound dissolved in a volatile solvent. Allow the solvent to evaporate completely.

  • Inoculation: Uniformly streak a standardized microbial suspension onto the surface of the agar plates using a sterile swab.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Conclusion

Both this compound and 4-chloro-3-methylphenol are effective broad-spectrum antimicrobial agents. While quantitative, directly comparative data is scarce, the available information suggests that both compounds are active against a range of bacteria and fungi, likely through the disruption of cell membranes. The subtle difference in the position of the methyl group is expected to influence their antimicrobial potency, a hypothesis that warrants further investigation through direct comparative studies. The provided experimental protocols offer a standardized framework for researchers to conduct such a comparative analysis, which would be invaluable for the informed selection and application of these compounds in various antimicrobial formulations.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Chloro-2-methylphenol, ensuring the safety of personnel and environmental protection.

This compound, also known as p-Chloro-o-cresol, is a corrosive and toxic compound that requires careful handling and disposal to prevent harm to human health and the environment.[1][2] It is crucial for researchers, scientists, and drug development professionals to adhere to strict disposal protocols. This guide provides a procedural, step-by-step approach to the safe disposal of this chemical in a laboratory setting.

Key Disposal and Safety Information

Proper disposal of this compound is not merely a suggestion but a requirement governed by local, regional, and national hazardous waste regulations.[1][3] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1][3]

Parameter Guideline Citation
Waste Classification Hazardous Waste. Must be handled in accordance with local, regional, and national regulations.[1][3]
Environmental Hazards Very toxic to aquatic life. Avoid release to the environment.[1][2][3]
Containerization Use suitable, labeled, and tightly closed containers for disposal.[1][4]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[1][2][4]
Prohibited Disposal Do not let this chemical enter the environment. Do not empty into drains.[1][2][3]
Final Disposal Dispose of contents/container to an approved waste disposal plant.[1][2][3][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection during handling and disposal.[1][2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[1][2]

  • Conduct all handling and disposal preparations in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]

2. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, paper towels), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Containerization:

  • Use a container that is compatible with this compound. Lined metal or plastic pails are often suitable.[4]

  • Ensure the container is in good condition, free from leaks, and can be securely sealed.[4]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

4. Spill Management:

  • In the event of a spill, control personal contact with the substance.[4]

  • Use dry clean-up procedures.[4] Sweep the spilled solid material, taking care to avoid generating dust, and place it into the designated hazardous waste container.[1][2]

  • If appropriate, moisten the spilled substance first to prevent dusting.[5]

5. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[1]

  • The storage area should be a designated corrosives area and be locked up.[1][2]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Incineration is a common disposal method for chlorophenols, but it must be carried out in a facility equipped with acid scrubbers to prevent the release of toxic gases.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Containment cluster_storage Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation collect Collect Waste in a Designated Container ventilation->collect spill Spill Occurred? collect->spill cleanup Follow Spill Cleanup Procedure: - Moisten to prevent dust - Sweep into container spill->cleanup Yes label_container Label Container: 'Hazardous Waste' 'this compound' spill->label_container No cleanup->label_container seal Securely Seal Container label_container->seal storage Store in a Cool, Dry, Ventilated, Secure Area seal->storage contact_disposal Contact Approved Waste Disposal Company storage->contact_disposal end End: Waste Transferred for Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in their research endeavors.

References

Comprehensive Safety and Handling Guide for 4-Chloro-2-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 4-Chloro-2-methylphenol, ensuring a secure laboratory environment.

Chemical Profile and Hazards

This compound, also known as p-Chloro-o-cresol, is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if inhaled and very toxic to aquatic life.[2][3][4][5][6] Understanding its properties is the first step toward safe handling.

Physical and Chemical Properties
Appearance Dark red flakes with a waxy texture or needles from petroleum ether.[7]
Odor Mild, phenolic odor.[7]
Molecular Formula C7H7ClO[8]
CAS Number 1570-64-5[2][3][4][8]
Boiling Point Not specified in the provided results.
Melting Point Not specified in the provided results.
Solubility Information not available in the provided results.
Vapor Pressure 0.02 mmHg[7]

Hazard Identification and Classification

Hazard Class Category Hazard Statement
Acute Inhalation ToxicityCategory 3Toxic if inhaled.[2][3]
Skin Corrosion/IrritationCategory 1ACauses severe skin burns and eye damage.[2][3]
Serious Eye Damage/Eye IrritationCategory 1Causes severe skin burns and eye damage.[2][3]
Aquatic Hazard (Acute)Category 1Very toxic to aquatic life.[2][6]
Aquatic Hazard (Chronic)Category 1Very toxic to aquatic life with long lasting effects.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound.

Protection Type Specific Recommendations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[2][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Disposable Tyvek-type sleeves taped to gloves are a minimum requirement if full disposable protective clothing is not worn.[7]
Respiratory Protection If weighing and diluting the neat chemical, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge.[7] In case of exceeded exposure limits or irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] For major spills or in the event of a fire, a self-contained breathing apparatus (SCBA) is necessary.[2][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area.[2][4]

  • Whenever possible, use a closed system with appropriate exhaust ventilation, such as a chemical fume hood.[2][3][8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Remove all sources of ignition as the substance is combustible.[4]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep the container tightly closed when not in use.[2][4][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area in the original, securely sealed container.[4][8]

  • Store in a designated corrosives area.[2][8]

  • Avoid contact with incompatible materials such as bases, acid anhydrides, acid chlorides, and copper.[2][3]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is crucial for laboratory safety.

Spill Response

Spill Size Procedure
Small Spills 1. Remove all sources of ignition.[4][7] 2. Dampen the solid spill material with 60-70% ethanol.[7] 3. Transfer the dampened material to a suitable, labeled container for disposal.[4][7]
Large Spills 1. Evacuate the area.[9] 2. Wear a self-contained breathing apparatus and a protective suit.[2][8] 3. Sweep up the material and place it into a suitable container for disposal.[2][8] 4. Prevent the chemical from entering drains or waterways.[4][10]

First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][3] Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][10]

Waste Disposal

  • Dispose of this compound as hazardous waste.[3][6]

  • Engage a licensed disposal company for surplus and non-recyclable solutions.[6]

  • One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Do not release the chemical into the environment.[2][8]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Verify Eyewash/Shower Accessibility prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Closed System handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 emergency1 Spill: Follow Spill Response Protocol handle3->emergency1 emergency2 Exposure: Follow First Aid Measures handle3->emergency2 emergency3 Fire: Use Appropriate Extinguishing Media (Foam, Dry Chemical) handle3->emergency3 clean2 Segregate Waste into Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard Operating Procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylphenol
Reactant of Route 2
4-Chloro-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.